3-Bromo-4-methylbenzohydrazide
Description
The exact mass of the compound 3-Bromo-4-methylbenzohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-methylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZACRLLIPEQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362562 | |
| Record name | 3-bromo-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515143-79-0 | |
| Record name | 3-bromo-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 3-Bromo-4-methylbenzohydrazide, a substituted benzohydrazide with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis and characterization, grounded in authoritative chemical principles.
Core Molecular Identity
3-Bromo-4-methylbenzohydrazide is an aromatic hydrazide characterized by a benzene ring substituted with a bromine atom, a methyl group, and a hydrazide functional group.
Chemical Structure and Formula
The structural formula of 3-Bromo-4-methylbenzohydrazide is C₈H₉BrN₂O.[1][2][3] Its structure is defined by a benzoyl group attached to a hydrazine moiety, with the benzene ring substituted at the 3- and 4-positions with a bromine atom and a methyl group, respectively.
| Identifier | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [1][2][3] |
| Molecular Weight | 229.08 g/mol | [2] |
| IUPAC Name | 3-bromo-4-methylbenzohydrazide | |
| CAS Number | 515143-79-0 | [2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)NN)Br | [1] |
Diagram 1: Chemical Structure of 3-Bromo-4-methylbenzohydrazide
A 2D representation of the molecular structure of 3-Bromo-4-methylbenzohydrazide.
Synthesis and Manufacturing
The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process, starting from the commercially available 3-Bromo-4-methylbenzoic acid. The causality behind this experimental choice lies in the stability of the carboxylic acid and the well-established reactivity of its derivatives.
Step 1: Esterification of 3-Bromo-4-methylbenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, Methyl 3-bromo-4-methylbenzoate. This is a standard procedure in organic synthesis to create a more reactive intermediate for the subsequent reaction with hydrazine.
Experimental Protocol: Fischer Esterification (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 3-bromo-4-methylbenzoate. Further purification can be achieved by column chromatography on silica gel.
Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate
The second step is the conversion of the methyl ester to the target benzohydrazide. This is achieved through nucleophilic acyl substitution where hydrazine acts as the nucleophile.
Experimental Protocol: Hydrazinolysis (Representative)
-
Reaction Setup: Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to obtain 3-Bromo-4-methylbenzohydrazide.
Diagram 2: Synthetic Workflow
A simplified workflow for the synthesis of 3-Bromo-4-methylbenzohydrazide.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available. Expected to be a solid at room temperature. |
| Solubility | Expected to be sparingly soluble in water, more soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| XlogP | 1.5 |
Predicted Spectroscopic Data
3.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the structure. The expected signals for 3-Bromo-4-methylbenzohydrazide in a solvent like DMSO-d₆ are:
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the 2-position, and two doublets for the protons at the 5- and 6-positions.
-
-NH-NH₂ Protons: Two broad singlets for the hydrazide protons, which are exchangeable with D₂O. The -NH- proton is typically downfield (δ ~9.5-10.5 ppm) and the -NH₂ protons are more upfield (δ ~4.5-5.5 ppm).
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group.
3.2.2. FT-IR Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H Stretch | Hydrazide (-NH₂) |
| 3150-3250 | N-H Stretch | Hydrazide (-NH-) |
| 1640-1680 | C=O Stretch (Amide I) | Carbonyl |
| 1580-1620 | N-H Bend (Amide II) | Hydrazide |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1100 | C-N Stretch | |
| 550-650 | C-Br Stretch |
3.2.3. Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: Expect to see a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The peaks would be at m/z 228 and 230.
-
Key Fragments: Common fragmentation pathways for benzohydrazides include the loss of the hydrazino group (-NHNH₂) and cleavage of the C-N bond.
Applications and Reactivity
Benzohydrazide derivatives are a well-established class of compounds with a wide range of biological activities.[4][5][6] This makes 3-Bromo-4-methylbenzohydrazide a molecule of interest for further investigation and derivatization in drug discovery.
Potential in Medicinal Chemistry
-
Antimicrobial Agents: Substituted benzohydrazides have been reported to exhibit antibacterial and antifungal properties.[4][5] The specific substitution pattern of 3-Bromo-4-methylbenzohydrazide may confer unique activity profiles.
-
Anticancer Agents: Numerous benzohydrazide derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[6]
-
Antitubercular Activity: The hydrazide moiety is a key pharmacophore in several antitubercular drugs. Benzohydrazide derivatives are actively being explored as potential new treatments for tuberculosis.[7]
Role as a Synthetic Intermediate
The hydrazide functional group is highly versatile and can be readily converted into other functionalities. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of biologically active compounds. This makes 3-Bromo-4-methylbenzohydrazide a valuable building block for combinatorial chemistry and the synthesis of more complex molecules.
Safety and Handling
-
Hazard: 3-Bromo-4-methylbenzohydrazide is classified as an irritant.
-
Precautions: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-4-methylbenzohydrazide is a readily synthesizable molecule with significant potential as a scaffold in medicinal chemistry and as a versatile synthetic intermediate. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its structure, a robust representative synthetic protocol, and a well-grounded prediction of its characterization data based on established chemical principles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. Available at: [Link]
-
Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]
-
3-bromo-4-methylbenzohydrazide (C8H9BrN2O). PubChemLite. Available at: [Link]
-
Synthesis, characterization and biological applications of Benzohydrazide derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
-
International Laboratory USA. International Laboratory USA. Available at: [Link]
-
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. Available at: [Link]
-
Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]
-
Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. Available at: [Link]
Sources
- 1. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Synthesis, Characterization, and Therapeutic Potential
CAS Number: 515143-79-0
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzohydrazide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, provides a robust, step-by-step synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the scientific rationale for its application in contemporary drug discovery, with a particular focus on the development of targeted therapies for triple-negative breast cancer through the inhibition of the mTOR signaling pathway. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights to facilitate further investigation and application of this versatile molecule.
Introduction: The Significance of the Benzohydrazide Scaffold
The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] The inherent reactivity of the hydrazide group, coupled with the diverse functionalities that can be incorporated into the benzene ring, makes it a versatile building block for the synthesis of novel therapeutic agents. These compounds have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscoring their importance in the development of new pharmaceuticals.[1] 3-Bromo-4-methylbenzohydrazide, in particular, serves as a crucial precursor for the synthesis of more complex molecules, including potent enzyme inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-4-methylbenzohydrazide is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 515143-79-0 | [2][3][4][5] |
| Molecular Formula | C₈H₉BrN₂O | [2][5] |
| Molecular Weight | 229.08 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | General knowledge |
| SMILES | CC1=C(C=C(C=C1)C(=O)NN)Br | [2] |
| InChIKey | SVZACRLLIPEQOC-UHFFFAOYSA-N | [2] |
Synthesis of 3-Bromo-4-methylbenzohydrazide: A Step-by-Step Protocol
The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process starting from 3-bromo-4-methylbenzoic acid. The following protocol is a well-established and reliable method.
Synthesis Workflow Diagram
Caption: Synthesis of 3-Bromo-4-methylbenzohydrazide.
Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid
Rationale: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is generally more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid.
Materials:
-
3-Bromo-4-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-bromo-4-methylbenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3 drops) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromo-4-methylbenzoate as a crude product, which can be used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate
Rationale: The methyl ester is reacted with hydrazine hydrate, which acts as a nucleophile, displacing the methoxy group to form the desired hydrazide.
Materials:
-
Methyl 3-bromo-4-methylbenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the crude methyl 3-bromo-4-methylbenzoate (1 equivalent) in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Bromo-4-methylbenzohydrazide.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 3-Bromo-4-methylbenzohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): (Predicted) δ 9.55 (s, 1H, -CONH-), 7.98 (d, J = 1.6 Hz, 1H, Ar-H), 7.65 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (s, 2H, -NH₂), 2.38 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): (Predicted) δ 165.2 (C=O), 138.5 (C-Br), 135.4 (C-CH₃), 132.1 (Ar-C), 130.8 (Ar-C), 128.9 (Ar-C), 122.7 (Ar-C), 22.8 (-CH₃).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Calculated for C₈H₉BrN₂O [M+H]⁺: 228.9974; Found: (Expected to be within ± 5 ppm).
Application in Drug Discovery: Targeting the mTOR Pathway in Triple-Negative Breast Cancer
Derivatives of 3-Bromo-4-methylbenzohydrazide have shown promise as potent inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[3]
The mTOR Signaling Pathway in TNBC
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of 3-Bromo-4-methylbenzohydrazide derivatives.
Mechanism of Action and Therapeutic Rationale
The rationale for using 3-Bromo-4-methylbenzohydrazide as a scaffold for mTOR inhibitors lies in its ability to be readily functionalized to create derivatives that can bind to the ATP-binding pocket of the mTOR kinase domain. The bromo and methyl substituents on the phenyl ring can be strategically utilized to enhance binding affinity and selectivity. Inhibition of mTOR leads to the suppression of downstream signaling, resulting in the induction of autophagic cell death and apoptosis in cancer cells.[6] This makes 3-Bromo-4-methylbenzohydrazide a valuable starting point for the development of targeted therapies for TNBC and other cancers with aberrant mTOR signaling.
Conclusion
3-Bromo-4-methylbenzohydrazide is a chemical intermediate of significant interest to the scientific and drug development communities. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. The straightforward synthesis and the therapeutic relevance of its derivatives, particularly as mTOR inhibitors, highlight its potential for further investigation. The protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this versatile molecule in the ongoing quest for novel and effective therapeutics.
References
-
ChemWhat. 3-BROMO-4-METHYLBENZOHYDRAZIDE CAS#: 515143-79-0. Available from: [Link]
-
King-Pharm. 515143-79-0 3-Bromo-4-methylbenzohydrazide. Available from: [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
PubMed. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]
-
MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available from: [Link]
-
PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]
-
PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Available from: [Link]
-
FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available from: [Link]
-
PubChem. 3-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 816765. Available from: [Link]
-
PubChemLite. 3-bromo-4-methylbenzohydrazide (C8H9BrN2O). Available from: [Link]
-
PubChem. 3-bromo-N'-(4-chlorobenzoyl)-4-methylbenzohydrazide | C15H12BrClN2O2 | CID 4509296. Available from: [Link]
-
International Laboratory USA. 3-BROMO-4-METHYLBENZOHYDRAZIDE. Available from: [Link]
-
PMC - NIH. (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide. Available from: [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]
-
PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. Available from: [Link]
Sources
- 1. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]
- 4. biosynth.com [biosynth.com]
- 5. chemwhat.com [chemwhat.com]
- 6. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-methylbenzohydrazide
Abstract
3-Bromo-4-methylbenzohydrazide is a versatile heterocyclic intermediate possessing significant value in medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom for subsequent cross-coupling reactions and a hydrazide moiety for further derivatization, makes it a sought-after building block for the synthesis of novel pharmaceutical agents and functional materials. This in-depth guide provides a scientifically grounded, two-step synthetic pathway starting from commercially available 3-Bromo-4-methylbenzoic acid. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the reaction mechanisms, provide detailed step-by-step protocols, and offer expert insights into process optimization and characterization.
Strategic Overview: A Two-Step Pathway to Purity and Yield
The synthesis of 3-Bromo-4-methylbenzohydrazide is most efficiently and reliably achieved through a two-step process. This strategy is predicated on converting the relatively unreactive carboxylic acid starting material into a more reactive intermediate—an ester—which then readily undergoes hydrazinolysis.
The chosen synthetic route involves:
-
Esterification: Conversion of 3-Bromo-4-methylbenzoic acid to Methyl 3-bromo-4-methylbenzoate via Fischer-Speier esterification.
-
Hydrazinolysis: Reaction of the intermediate ester with hydrazine hydrate to yield the final product, 3-Bromo-4-methylbenzohydrazide.
This approach is superior to the direct condensation of the carboxylic acid with hydrazine, which often requires harsh conditions or the use of expensive and moisture-sensitive coupling agents, leading to lower yields and complex purification profiles[1][2]. The ester intermediate pathway is a classic, high-yielding, and robust method suitable for laboratory-scale synthesis.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of Methyl 3-bromo-4-methylbenzoate (Esterification)
The first critical step is the conversion of the carboxylic acid to its corresponding methyl ester. This transformation activates the carbonyl group, preparing it for the subsequent nucleophilic attack by hydrazine.
Underlying Principle: Fischer-Speier Esterification
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then eliminates a molecule of water to afford the ester. The reaction is reversible, and thus, refluxing conditions and often the use of the alcohol as the solvent are employed to drive the equilibrium towards the product.
Experimental Protocol
Materials:
-
3-Bromo-4-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-methylbenzoic acid (e.g., 9.30 mmol, 1 equiv.).
-
Suspend the acid in methanol (20 mL). Methanol serves as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 mL) to the suspension while stirring[3].
-
Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol[3].
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Methyl 3-bromo-4-methylbenzoate, which can often be used in the next step without further purification[3].
Part II: Synthesis of 3-Bromo-4-methylbenzohydrazide (Hydrazinolysis)
With the activated ester in hand, the final step is the formation of the hydrazide via nucleophilic acyl substitution.
Underlying Principle: Nucleophilic Acyl Substitution
Hydrazinolysis of an ester is a classic and efficient method for preparing hydrazides[1][2]. Hydrazine (N₂H₄) is a potent alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. It readily attacks the electrophilic carbonyl carbon of the ester. This addition is followed by the elimination of the alkoxy group (in this case, methoxide, which is protonated to form methanol) as a leaving group, resulting in the thermodynamically stable amide-like hydrazide product.
Experimental Protocol
Materials:
-
Methyl 3-bromo-4-methylbenzoate
-
Hydrazine hydrate (N₂H₄·H₂O), 80-100%
-
Ethanol (EtOH) or Methanol
Procedure:
-
Dissolve the crude Methyl 3-bromo-4-methylbenzoate (1 equiv.) in a suitable alcohol solvent, such as ethanol, in a round-bottom flask.
-
Add hydrazine hydrate (typically 3-5 equivalents) to the solution. The excess ensures the reaction goes to completion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 2-6 hours. Monitor progress via TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product, 3-Bromo-4-methylbenzohydrazide, will often precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the purified product under vacuum to obtain 3-Bromo-4-methylbenzohydrazide.
Alternative Pathway: The Acyl Chloride Route
An alternative, though often less practical for standard lab synthesis, involves converting the carboxylic acid directly to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[4][5]. This acyl chloride is then reacted with hydrazine.
-
Advantages: The reaction is typically very fast and can be performed at lower temperatures.
-
Disadvantages: Thionyl chloride and oxalyl chloride are corrosive, moisture-sensitive, and release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively)[5]. This route requires stricter anhydrous conditions and careful handling.
For these reasons, the two-step esterification-hydrazinolysis pathway remains the more robust and safer choice for most applications.
Data Summary & Characterization
Quantitative Data for Synthesis
| Parameter | 3-Bromo-4-methylbenzoic acid | Methanol | H₂SO₄ | Methyl 3-bromo-4-methylbenzoate | Hydrazine Hydrate | 3-Bromo-4-methylbenzohydrazide |
| Formula | C₈H₇BrO₂ | CH₄O | H₂SO₄ | C₉H₉BrO₂ | H₆N₂O | C₈H₉BrN₂O |
| MW ( g/mol ) | 215.04[6] | 32.04 | 98.08 | 229.07[4] | 50.06 | 229.08[7] |
| Role | Starting Material | Reagent/Solvent | Catalyst | Intermediate | Reagent | Final Product |
| Equivalents | 1 | Excess | Catalytic | 1 | 3-5 | - |
| Typical Yield | - | - | - | >95% (crude)[3] | - | 80-90% |
Product Characterization
The identity and purity of the final product, 3-Bromo-4-methylbenzohydrazide, must be confirmed through standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
FT-IR (ATR): Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1640-1680 cm⁻¹), and C-Br stretching.
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the N-H protons of the hydrazide moiety.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ and/or [M+H]+) should correspond to the calculated molecular weight of 229.08 g/mol , showing the characteristic isotopic pattern for a bromine-containing compound.
Workflow Visualization
Caption: Step-by-step experimental and analytical workflow.
Conclusion
This guide outlines a robust, reliable, and high-yielding two-step synthesis for 3-Bromo-4-methylbenzohydrazide from its corresponding carboxylic acid. By leveraging a classical esterification followed by hydrazinolysis, researchers can readily access this valuable intermediate with high purity. The detailed protocols and mechanistic insights provided herein are designed to empower scientists in their research and development endeavors, ensuring a strong foundation for the subsequent synthesis of more complex target molecules.
References
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
-
A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]
-
3-bromo-4-methylbenzohydrazide (C8H9BrN2O). PubChemLite. [Link]
-
3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130. PubChem. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new procedure for preparation of carboxylic acid hydrazides [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Biological Activities of 3-Bromo-4-methylbenzohydrazide Derivatives
Introduction: The Hydrazide Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (–C(O)NHN=CH–) stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] The core of this guide focuses on a specific, promising subclass: derivatives of 3-Bromo-4-methylbenzohydrazide. The strategic placement of the bromo and methyl groups on the benzene ring modifies the electronic and steric properties of the molecule, providing a unique template for generating novel therapeutic candidates. This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, biological evaluation, and mechanistic insights into these potent derivatives.
PART 1: Synthesis of 3-Bromo-4-methylbenzohydrazide Derivatives
The primary synthetic route to this class of compounds is a straightforward yet elegant condensation reaction. The foundational block, 3-bromo-4-methylbenzohydrazide, is reacted with a diverse library of aromatic or heterocyclic aldehydes and ketones. This reaction, typically catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, yields the corresponding N'-substituted hydrazone derivatives.[6] The simplicity of this method allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The workflow for synthesizing these derivatives is a robust and reproducible process, ensuring high purity and yield, which is critical for subsequent biological screening.
Caption: General workflow for the synthesis of 3-Bromo-4-methylbenzohydrazide derivatives.
Detailed Experimental Protocol: Synthesis of (E)-N'-benzylidene-3-bromo-4-methylbenzohydrazide
This protocol provides a representative example of the synthesis process. The choice of ethanol as a solvent is strategic due to its ability to dissolve the reactants and its relatively high boiling point for reflux, while being easily removed post-reaction.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-bromo-4-methylbenzohydrazide (1.0 mmol) and a selected benzaldehyde derivative (1.0 mmol) in 25 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then recrystallize from hot ethanol to obtain the pure hydrazone derivative.
-
Drying and Characterization: Dry the purified product in a vacuum desiccator. Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Antimicrobial Activity
Hydrazide derivatives have long been recognized for their antimicrobial potential, with isoniazid being a cornerstone in tuberculosis treatment.[1] The mechanism often involves the inhibition of crucial enzymes necessary for the integrity of the microbial cell wall.[1] For instance, some hydrazides are known to inhibit the MurB enzyme, which is essential for the biosynthesis of peptidoglycan in bacteria.[1]
Mechanism of Action: A Focus on Cell Wall Synthesis Inhibition
The antimicrobial efficacy of 3-bromo-4-methylbenzohydrazide derivatives is often attributed to their ability to disrupt microbial cell wall synthesis. The azomethine group (–N=CH–) is a key pharmacophore that can chelate metal ions essential for enzymatic activity or interfere with key biosynthetic pathways.[6]
Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.
Quantitative Antimicrobial Data
The antimicrobial potency of these derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.
| Compound ID | Derivative Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 12 | 4-Chlorobenzylidene | 1.67 (pMICam µM/ml)[7] | >100 | 12.5 |
| 22 | 3-Phenylallylidene | 6.25 | 12.5 | 25 |
| Ref. | Ciprofloxacin | 0.5 | 0.25 | - |
| Ref. | Fluconazole | - | - | 8 |
| Note: Data is representative and compiled from literature reports.[5][7][8] Specific values can vary based on experimental conditions. |
Detailed Protocol: Broth Microdilution Assay for MIC Determination
This method is the gold standard for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
PART 3: Antioxidant Activity
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Hydrazide derivatives can act as potent antioxidants, primarily through their ability to donate a hydrogen atom to neutralize free radicals.[9][10]
Quantitative Antioxidant Data
The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are typically expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals.
| Compound ID | Derivative Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 9 | 4-Methoxyphenyl | ~25[9] | ~18[11] |
| 10 | 4-Ethoxyphenyl | ~22[9] | ~15[11] |
| Ref. | Ascorbic Acid | ~30 | ~20 |
| Ref. | Trolox | ~45 | ~12 |
| Note: Data is representative and compiled from literature.[9][11][12] Values are highly dependent on assay conditions. |
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is widely used due to its simplicity and reliability.[13]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for the DP.PH antioxidant assay.
PART 4: Anticancer Activity
The search for novel anticancer agents is a paramount goal in medicinal chemistry. Certain 3-Bromo-4-methylbenzohydrazide derivatives have shown significant promise, particularly against aggressive cancers like triple-negative breast cancer (TNBC).[14]
Mechanism of Action: mTOR Inhibition and Induction of Autophagy
One key mechanism identified is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[14] mTOR is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. By inhibiting mTOR, these derivatives can trigger programmed cell death (apoptosis) and autophagic cell death, a process where the cell degrades its own components.[14]
Caption: Simplified mTOR signaling pathway inhibited by the derivatives.
Quantitative Anticancer Data (Cytotoxicity)
The cytotoxic effect of these compounds is measured by their IC50 value, the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Substituent | Cell Line | IC50 (µM) |
| 7c | (Not specified in abstract) | MDA-MB-231 (TNBC) | < 10[14] |
| 7c | (Not specified in abstract) | MDA-MB-468 (TNBC) | < 10[14] |
| 22 | 3-Phenylallylidene | HCT116 (Colon) | 1.20[7][8] |
| Ref. | 5-Fluorouracil | HCT116 (Colon) | 4.6[7][8] |
| Note: Data is representative and compiled from literature.[7][8][14] |
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The derivatives of 3-Bromo-4-methylbenzohydrazide represent a highly versatile and promising class of compounds with significant, demonstrable biological activities. Their straightforward synthesis allows for extensive structural modifications, enabling fine-tuning of their antimicrobial, antioxidant, and anticancer properties. In particular, their ability to inhibit the mTOR pathway highlights their potential as targeted anticancer agents.
Future research should focus on comprehensive SAR studies to optimize potency and reduce off-target effects. Promising lead compounds identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. Further mechanistic studies are also crucial to fully elucidate their molecular targets and pathways, paving the way for the development of novel, clinically relevant therapeutics.
References
- Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
- BenchChem. (2025). MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (n.d.).
- Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)
- Agarwal, S., & Goyal, A. (2020). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 7(3), 100-107.
- MTT Assay Protocol. (n.d.).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
- Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024).
- MTT assay protocol. (n.d.). Abcam.
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor.org.
- Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. (2025).
- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
- The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021).
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).
- Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives... (n.d.).
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022).
- New 4-(Morpholin-4-Yl)
- Journal of Chemical and Pharmaceutical Research, 2015, 7(4):1456-1460. (2015). JOCPR.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.).
Sources
- 1. jocpr.com [jocpr.com]
- 2. impactfactor.org [impactfactor.org]
- 3. tpcj.org [tpcj.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iscientific.org [iscientific.org]
- 11. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
The Architecture of Efficacy: A Technical Guide to the Synthesis of Benzohydrazide Derivatives
Abstract
Benzohydrazide derivatives represent a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to the development of numerous therapeutic agents.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these versatile compounds. Moving beyond a mere recitation of protocols, this guide delves into the underlying chemical principles, offering field-proven insights into experimental design, reaction optimization, and the causal relationships that govern synthetic outcomes. We will explore the primary synthetic pathways, with a focus on the ubiquitous condensation reaction to form hydrazones, and provide detailed, self-validating experimental protocols. Data on the diverse biological activities of these derivatives, including their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, will be presented and contextualized. Through a blend of technical accuracy and practical experience, this guide aims to empower researchers to confidently design and execute the synthesis of novel benzohydrazide derivatives for a new generation of pharmaceuticals.
Introduction: The Enduring Significance of the Benzohydrazide Scaffold
The benzohydrazide moiety (C₇H₈N₂O) is a privileged scaffold in drug discovery, serving as a versatile precursor for a vast array of heterocyclic compounds with significant pharmacological potential.[2][5] Its derivatives, particularly hydrazones formed through the condensation with aldehydes and ketones, are a focal point of intense research due to their wide spectrum of biological activities.[1][6][7] These activities span from antimicrobial and antiviral to anticancer and anticonvulsant, underscoring the therapeutic promise of this chemical class.[2][4][8][9][10][11][12][13][14]
The clinical relevance of the hydrazide functional group is well-established, with isoniazid, a cornerstone in the treatment of tuberculosis, being a prominent example.[3][15] The quest for new therapeutic agents with improved efficacy and reduced resistance has fueled the continuous exploration of novel benzohydrazide derivatives.[1][6] This guide will provide a detailed exploration of the synthetic methodologies employed to create these valuable compounds.
Core Synthetic Principles: The Art and Science of Hydrazone Formation
The most prevalent and versatile method for synthesizing benzohydrazide derivatives is the Schiff base condensation reaction between a benzohydrazide and a suitable aldehyde or ketone.[6][16][17] This reaction, while seemingly straightforward, is governed by several key parameters that influence reaction kinetics, yield, and purity.
The Reaction Mechanism: A Step-by-Step Perspective
The formation of a hydrazone from a benzohydrazide and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions.
Caption: General workflow for the synthesis of benzohydrazide derivatives.
Causality in Experimental Choices:
-
Catalysis: The reaction is often catalyzed by the addition of a small amount of acid, such as concentrated hydrochloric acid, sulfuric acid, or acetic acid.[6] The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the nitrogen atom of the hydrazide. The choice of acid can influence reaction rates and, in some cases, the stability of the final product. For instance, a strong acid like HCl can lead to faster reaction times, but a milder acid like acetic acid might be preferred for sensitive substrates.
-
Solvent System: The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Ethanol, methanol, and water are commonly used solvents.[18] The polarity of the solvent can affect the stability of the hemiaminal intermediate and the rate of the dehydration step. In some cases, a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the product side, increasing the yield.
-
Temperature and Reaction Time: The reaction is typically carried out at room temperature or with gentle heating (reflux).[2][16] Increased temperature generally accelerates the reaction rate but can also lead to the formation of side products. Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[3]
Experimental Protocols: A Practical Guide to Synthesis
The following protocols are presented as self-validating systems, incorporating best practices derived from the literature to ensure reproducibility and high yields.
General Protocol for the Synthesis of Benzohydrazide
This protocol describes the synthesis of the core benzohydrazide scaffold from an ester.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve methyl benzoate (1.0 eq) in a minimal amount of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The white precipitate of benzohydrazide that forms is collected by filtration.
-
Purification: Wash the precipitate thoroughly with cold water and recrystallize from ethanol to obtain pure benzohydrazide.[2]
Caption: Synthesis of the core benzohydrazide scaffold.
Protocol for the Synthesis of Benzohydrazone Derivatives (Schiff Bases)
This protocol details the condensation reaction to form a variety of benzohydrazone derivatives.
Methodology:
-
Reactant Solubilization: Dissolve benzohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add the desired aromatic aldehyde or ketone (1.0 eq) to the solution.
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid.[6]
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.
-
Product Isolation: Upon completion, the solid product often precipitates out of the solution upon cooling. Collect the precipitate by filtration.
-
Purification: Wash the product with a suitable cold solvent (e.g., ethanol, water) and recrystallize to obtain the pure benzohydrazone derivative.[6]
Microwave-Assisted Variation:
For a more rapid synthesis, the reaction mixture can be subjected to microwave irradiation (e.g., 350-500 W) for a few minutes.[2][3] This method often leads to higher yields and shorter reaction times.
The Biological Activity Landscape of Benzohydrazide Derivatives
The true value of benzohydrazide derivatives lies in their diverse and potent biological activities. The following table summarizes some of the key therapeutic areas where these compounds have shown promise.
| Biological Activity | Target/Mechanism of Action (where known) | Representative Derivatives and Key Findings | References |
| Antimicrobial | Inhibition of microbial growth through various mechanisms. | (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide showed significant activity against E. coli and A. niger. | [6] |
| Antitubercular | Inhibition of InhA, the enoyl acyl carrier protein reductase in Mycobacterium tuberculosis. | Numerous hydrazide-hydrazone derivatives have shown potent activity against M. tuberculosis H37Rv. | [15][19][20][21] |
| Anticancer | Inhibition of key enzymes like EGFR kinase; induction of apoptosis. | Benzohydrazide derivatives containing dihydropyrazoles have shown potent antiproliferative activity against various cancer cell lines. | [2][8][22][23][24][25] |
| Anticonvulsant | Modulation of ion channels or neurotransmitter systems. | Hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide have demonstrated significant anticonvulsant activity. | [11][12][13][14][26] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | Certain benzimidazole and 1,2-benzothiazine derivatives have shown promising anti-inflammatory properties. | [27][28] |
| Antiviral | Inhibition of viral replication. | Hydrazone derivatives have been investigated for their potential antiviral activity against viruses like HPV. | [7][9][10] |
Conclusion: A Scaffold of Infinite Possibilities
This guide has provided a comprehensive, technically-grounded overview of the synthesis of benzohydrazide derivatives. By understanding the core principles of the underlying chemistry and leveraging optimized, self-validating protocols, researchers are well-equipped to explore the vast chemical space offered by this remarkable scaffold. The diverse and potent biological activities of benzohydrazide derivatives ensure their continued prominence in the field of drug discovery. The synthetic versatility and established therapeutic potential of this compound class present a fertile ground for the development of novel medicines to address a wide range of human diseases. The journey from the reaction flask to the clinic is a challenging one, but it begins with the robust and rational synthesis of promising lead compounds, a process for which the benzohydrazide scaffold is exceptionally well-suited.
References
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. World Journal of Advanced Research and Reviews. [Link]
-
Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]
-
(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]
-
Benzohydrazide derivatives with interesting antibacterial activity. ResearchGate. [Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
-
Antiviral Activity of Hydrazone Derivatives Based Benzohydrazide/2-thiohydantoin Analogs Against HPV-18 (Human Papillomavirus). AIP Publishing. [Link]
-
[Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives]. PubMed. [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. [Link]
-
Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv. Semantic Scholar. [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. [Link]
-
Synthesis and characterization of novel benzohydrazide derivatives. Der Chemica Sinica. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. [Link]
-
Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. National Institutes of Health. [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, characterization, and computational study of a benzohydrazide schiff base for electronic and anticancer applications. Springer Professional. [Link]
-
SYNTHESIS, ANTICONVULSANT ACTIVITY OF SOME NOVEL BENZIMIDAZOLE ACETOHYDRAZIDES. Journal of Drug Delivery and Therapeutics. [Link]
-
Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Semantic Scholar. [Link]
-
Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed. [Link]
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]
-
Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. PubMed. [Link]
-
Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. [Link]
-
SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [Link]
Sources
- 1. viva-technology.org [viva-technology.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv | Semantic Scholar [semanticscholar.org]
- 20. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, characterization, and computational study of a benzohydrazide schiff base for electronic and anticancer applications | springerprofessional.de [springerprofessional.de]
- 25. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Semantic Scholar [semanticscholar.org]
- 26. ijpsr.com [ijpsr.com]
- 27. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-4-methylbenzohydrazide, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.
Core Molecular Attributes of 3-Bromo-4-methylbenzohydrazide
3-Bromo-4-methylbenzohydrazide is a substituted aromatic hydrazide with a molecular structure that presents a versatile platform for the synthesis of a wide array of derivatives. Its chemical identity is established by the following identifiers:
The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a benzohydrazide functional group. This arrangement of substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential biological activity.
Table 1: Key Physicochemical Properties of 3-Bromo-4-methylbenzohydrazide
| Property | Value | Source |
| CAS Number | 515143-79-0 | [1] |
| Molecular Formula | C₈H₉BrN₂O | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Predicted XlogP | 1.5 | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally determined in available literature. | - |
| Boiling Point | Not experimentally determined in available literature. | - |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[3] | - |
Synthesis of 3-Bromo-4-methylbenzohydrazide: A Step-by-Step Protocol
The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process, starting from 3-bromo-4-methylbenzoic acid. The following protocol is based on established methods for the synthesis of benzohydrazides from their corresponding carboxylic acids.
Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid
The first step involves the conversion of the carboxylic acid to its methyl ester, which is a more reactive substrate for the subsequent hydrazinolysis.
-
Reaction: 3-bromo-4-methylbenzoic acid + Methanol → Methyl 3-bromo-4-methylbenzoate
-
Reagents and Conditions:
-
3-bromo-4-methylbenzoic acid
-
Methanol (as both reactant and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Reflux for 3-4 hours[4]
-
Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate
The methyl ester is then reacted with hydrazine hydrate to yield the desired 3-Bromo-4-methylbenzohydrazide.
-
Reaction: Methyl 3-bromo-4-methylbenzoate + Hydrazine Hydrate → 3-Bromo-4-methylbenzohydrazide + Methanol
-
Reagents and Conditions:
-
Methyl 3-bromo-4-methylbenzoate
-
Hydrazine hydrate (excess)
-
Ethanol (as solvent)
-
Reflux for 3-5 hours[4]
-
Detailed Experimental Protocol:
-
Esterification:
-
In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the methyl 3-bromo-4-methylbenzoate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography if necessary.
-
-
Hydrazinolysis:
-
Dissolve the purified methyl 3-bromo-4-methylbenzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product, 3-Bromo-4-methylbenzohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Caption: Synthetic pathway for 3-Bromo-4-methylbenzohydrazide.
Spectroscopic Characterization
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the hydrazide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons will present as a singlet in the upfield region (around δ 2.4 ppm). The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will be the most downfield signal (typically δ 160-170 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, and the methyl carbon will appear in the upfield region (around δ 20 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹)
-
C=O stretching of the carbonyl group (around 1650 cm⁻¹)
-
C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹)
-
C-Br stretching (in the fingerprint region)
Mass Spectrometry:
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.07 g/mol for the monoisotopic mass). The fragmentation pattern will likely involve the loss of the hydrazide group and other characteristic fragments.
Applications in Drug Development
Benzohydrazide and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[5] The presence of the bromine atom and the methyl group on the benzene ring of 3-Bromo-4-methylbenzohydrazide can further modulate its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity:
Derivatives of bromo-benzohydrazides have been shown to possess significant antimicrobial properties.[6] These compounds can be further derivatized, for instance, by condensation with various aldehydes to form hydrazones, which have demonstrated potent activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of benzohydrazide derivatives.[7] Specifically, derivatives of 3-bromo-4-methylbenzohydrazide have been investigated as inhibitors of mTOR, a key protein kinase involved in cell growth and proliferation, which is often dysregulated in cancer.[4] These compounds have been shown to induce autophagic cell death and apoptosis in cancer cell lines.[4]
Caption: Potential applications of 3-Bromo-4-methylbenzohydrazide in drug discovery.
Safety and Handling
3-Bromo-4-methylbenzohydrazide is classified as an irritant.[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromo-4-methylbenzohydrazide is a valuable building block for the synthesis of novel therapeutic agents. Its versatile chemical structure allows for the creation of diverse libraries of compounds with potential antimicrobial and anticancer activities. While further research is needed to fully elucidate its physicochemical properties and biological activities, the existing literature strongly supports its potential as a key intermediate in drug discovery and development. This guide provides a solid foundation for researchers and scientists to understand and utilize this promising molecule in their work.
References
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved January 16, 2026, from [Link]
-
PubMed. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved January 16, 2026, from [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved January 16, 2026, from [Link]
-
PubMed Central (PMC). (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved January 16, 2026, from [Link]
-
ChemWhat. (n.d.). 3-BROMO-4-METHYLBENZOHYDRAZIDE CAS#: 515143-79-0. Retrieved January 16, 2026, from [Link]
-
PubMed. (2021). Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer. Retrieved January 16, 2026, from [Link]
-
PubChemLite. (n.d.). 3-bromo-4-methylbenzohydrazide (C8H9BrN2O). Retrieved January 16, 2026, from [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved January 16, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. riviste.fupress.net [riviste.fupress.net]
- 8. matrixscientific.com [matrixscientific.com]
Initial Screening for Antimicrobial Properties of 3-Bromo-4-methylbenzohydrazide: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for the initial synthesis, characterization, and in vitro antimicrobial screening of a novel compound, 3-Bromo-4-methylbenzohydrazide. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach grounded in established methodologies and standards. The protocols herein are designed to be self-validating, incorporating quality control measures to ensure the reliability and reproducibility of the generated data. We will detail the rationale behind experimental choices, from the selection of microbial strains to the specific parameters of the susceptibility assays, providing a logical and scientifically sound pathway for the preliminary evaluation of this compound's antimicrobial potential.
Introduction: The Rationale for Investigating 3-Bromo-4-methylbenzohydrazide
Benzohydrazides and their derivatives are versatile scaffolds in medicinal chemistry, known to possess a range of pharmacological properties, including antibacterial, antifungal, and antitubercular activities.[1] The core hydrazide-hydrazone moiety (-CONHNH2) is a key structural feature implicated in these biological effects. The antimicrobial potency of these compounds can be significantly influenced by the nature and position of substituents on the aromatic ring.
The introduction of halogen atoms, such as bromine, into pharmacologically active molecules is a well-established strategy for enhancing their biological activity. Bromine can increase lipophilicity, facilitating passage through microbial cell membranes, and can also influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. A study on 3/4-bromo benzohydrazide derivatives has already indicated their potential as antimicrobial and anticancer agents.[3]
The methyl group at the 4-position is another key modification. It can impact the compound's metabolic stability and steric interactions with target enzymes. The specific substitution pattern of 3-Bromo-4-methylbenzohydrazide is therefore hypothesized to confer unique antimicrobial properties, making it a compelling candidate for initial screening.
This guide outlines a systematic approach to test this hypothesis, beginning with the synthesis of the compound and proceeding to a two-tiered antimicrobial screening process to determine its spectrum of activity and potency.
Synthesis and Characterization of 3-Bromo-4-methylbenzohydrazide
The synthesis of 3-Bromo-4-methylbenzohydrazide is proposed via a two-step process starting from 3-bromo-4-methylbenzoic acid. This method is adapted from established procedures for the synthesis of similar benzohydrazide derivatives.[4][5]
Synthesis Workflow
Caption: Synthetic pathway for 3-Bromo-4-methylbenzohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, approximately 3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After completion, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 3-bromo-4-methylbenzoyl chloride is used directly in the next step without further purification.
Step 2: Synthesis of 3-Bromo-4-methylbenzohydrazide
-
In a separate flask, dissolve hydrazine hydrate (N₂H₄·H₂O, approximately 10 equivalents) in a suitable solvent such as ethanol.
-
Cool the hydrazine hydrate solution in an ice bath.
-
Slowly add the crude 3-bromo-4-methylbenzoyl chloride from Step 1 to the cooled hydrazine hydrate solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The resulting precipitate (the desired product) is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to yield pure 3-Bromo-4-methylbenzohydrazide.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of a sharp melting point indicates the purity of the compound.
-
Spectroscopic Analysis:
-
FT-IR (Fourier Transform Infrared): To confirm the presence of key functional groups (N-H, C=O, C-Br).
-
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
-
Initial Antimicrobial Screening: Methodologies
The initial screening will be conducted in two phases: a primary qualitative screening using the agar disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for promising results using the broth microdilution method. All procedures should be performed in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and comparability.[6][7]
Selection of Microbial Strains
The selection of a panel of microorganisms is critical for assessing the spectrum of antimicrobial activity. The chosen strains should be representative of different groups of pathogens and should include both Gram-positive and Gram-negative bacteria, as well as a representative yeast species.
Table 1: Panel of Microbial Strains for Initial Screening
| Microorganism | ATCC No. | Gram Stain/Type | Rationale for Selection |
| Staphylococcus aureus | 25923 | Gram-positive | A common cause of skin, soft tissue, and bloodstream infections; representative of Gram-positive cocci. |
| Escherichia coli | 25922 | Gram-negative | A common cause of urinary tract and gastrointestinal infections; representative of Enterobacteriaceae. |
| Pseudomonas aeruginosa | 27853 | Gram-negative | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |
| Candida albicans | 90028 | Yeast | A common cause of opportunistic fungal infections (candidiasis). |
These specific ATCC (American Type Culture Collection) strains are recommended as quality control strains in CLSI guidelines, ensuring their susceptibility patterns are well-characterized.[8][9]
Phase 1: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the test compound. It is a widely used preliminary screening technique due to its simplicity and cost-effectiveness.[10] The procedure should adhere to the CLSI M02 standard.[6][11]
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol:
-
Inoculum Preparation: Prepare a bacterial or yeast suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of 3-Bromo-4-methylbenzohydrazide (e.g., 30 µ g/disk ) onto the agar surface.
-
Controls: Include a positive control disk (a broad-spectrum antibiotic like Ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compound, e.g., DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters.
Phase 2: Broth Microdilution for MIC Determination
If significant zones of inhibition are observed in the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method, following CLSI M07 guidelines, is the standard for this determination.[7]
Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of 3-Bromo-4-methylbenzohydrazide in cation-adjusted Mueller-Hinton broth (or RPMI 1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation and Interpretation
Quantitative data from the antimicrobial screening should be summarized in clear, structured tables for easy comparison.
Table 2: Hypothetical Results of Agar Disk Diffusion Assay
| Test Compound/Control | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |
| 3-Bromo-4-methylbenzohydrazide | 30 | 18 | 15 | 9 | 16 |
| Ciprofloxacin (Positive Control) | 5 | 25 | 30 | 28 | N/A |
| Fluconazole (Positive Control) | 25 | N/A | N/A | N/A | 22 |
| DMSO (Negative Control) | - | 0 | 0 | 0 | 0 |
Table 3: Hypothetical MIC Values from Broth Microdilution Assay
| Test Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 3-Bromo-4-methylbenzohydrazide | 16 | 32 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Interpretation:
-
A significant zone of inhibition in the disk diffusion assay suggests susceptibility of the microorganism to the compound.
-
The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency.
-
The results should be compared to the positive controls to gauge the relative effectiveness of the test compound.
Potential Mechanism of Action
While a definitive mechanism of action requires further investigation, the antimicrobial activity of hydrazide derivatives is often attributed to their ability to interfere with essential cellular processes. One of the most studied mechanisms for related compounds is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[13][14] The hydrazide moiety can chelate metal ions in the active site of such enzymes, leading to their inactivation. Other potential mechanisms could involve the disruption of the bacterial cell wall synthesis or interference with cellular metabolism.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial antimicrobial screening of 3-Bromo-4-methylbenzohydrazide. The described methodologies, grounded in CLSI standards, ensure the generation of reliable and reproducible data. The hypothetical results presented suggest that this compound may possess moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Positive findings from this initial screen would warrant further investigation, including:
-
Expansion of the microbial panel: Testing against a broader range of clinical isolates, including resistant strains.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is static or cidal.
-
Toxicity studies: In vitro cytotoxicity assays using mammalian cell lines to assess the compound's selectivity.
-
Mechanism of action studies: To definitively identify the cellular target(s) of the compound.
The systematic approach outlined here serves as a critical first step in the long and rigorous process of antimicrobial drug discovery, providing the foundational data necessary to justify further development of 3-Bromo-4-methylbenzohydrazide as a potential therapeutic agent.
References
-
Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI document M02. Clinical and Laboratory Standards Institute. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. UK Standards for Microbiology Investigations. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. ResearchGate. [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. [Link]
-
Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Regulations.gov. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI document M07. Clinical and Laboratory Standards Institute. [Link]
-
Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests? ResearchGate. [Link]
-
CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. University of Oxford. [Link]
-
Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI document ISO16256. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information. [Link]
-
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor. [Link]
-
Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. [Link]
-
Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]
-
Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. researchgate.net [researchgate.net]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-Bromo-4-methylbenzohydrazide in Medicinal Chemistry
Abstract
3-Bromo-4-methylbenzohydrazide has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules.[1][2][3] Its intrinsic chemical properties, stemming from the reactive hydrazide moiety and the specific substitution pattern on the benzene ring, make it an ideal starting point for developing novel therapeutic agents. This guide provides an in-depth analysis of its applications, focusing on the design, synthesis, and evaluation of its derivatives for anticancer, antimicrobial, and anti-inflammatory activities. Detailed, field-tested protocols are provided to enable researchers to leverage this valuable chemical entity in their drug discovery programs.
Introduction: The Benzohydrazide Scaffold
The benzohydrazide nucleus is a significant pharmacophore, a key structural component responsible for a molecule's biological activity.[4] Molecules incorporating this moiety have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5][6] The general structure, R-CONHNH₂, features a reactive hydrazide group that serves as a versatile handle for chemical modification, readily condensing with aldehydes and ketones to form hydrazones (Schiff bases) or participating in cyclization reactions to generate various heterocyclic systems like oxadiazoles and triazoles.[7][8]
The subject of this guide, 3-Bromo-4-methylbenzohydrazide, combines this reactive core with a specific aromatic substitution pattern. The presence of a bromine atom at the 3-position and a methyl group at the 4-position significantly influences the molecule's electronic and steric properties. Halogens like bromine can enhance membrane permeability and participate in halogen bonding, a crucial interaction in drug-receptor binding.[9] This unique combination makes 3-Bromo-4-methylbenzohydrazide a compelling starting material for generating compound libraries with diverse biological profiles.
Physicochemical Properties
| Property | Value |
| CAS Number | 515143-79-0[10][11][12] |
| Molecular Formula | C₈H₉BrN₂O[10] |
| Molecular Weight | 229.08 g/mol [10] |
| Appearance | Off-white to light yellow powder |
| Hazard | Irritant[10] |
Core Synthetic Applications & Workflows
The primary utility of 3-Bromo-4-methylbenzohydrazide in medicinal chemistry is as a foundational building block. Its hydrazide functional group is a nucleophilic center that readily reacts to form more complex derivatives, allowing for systematic structural modifications to optimize biological activity.
General Synthetic Workflow
The most common synthetic route involves the condensation of the hydrazide with various electrophiles, primarily aldehydes, to yield N'-substituted benzohydrazide derivatives. This straightforward reaction serves as the cornerstone for creating large libraries of potential drug candidates.
Caption: General workflow for synthesizing bioactive Schiff bases.
This reaction is typically catalyzed by a few drops of acid and proceeds with high yields, making it highly efficient for drug discovery campaigns. The resulting Schiff bases (hydrazones) are often biologically active themselves or can serve as intermediates for further cyclization reactions to create heterocyclic compounds like 1,3,4-oxadiazoles.[8]
Therapeutic Applications & Biological Activities
Derivatives of 3-Bromo-4-methylbenzohydrazide have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: mTOR Inhibition
One of the most significant applications of this scaffold is in the development of mTOR inhibitors for cancer therapy.[13] The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including triple-negative breast cancer (TNBC).[13]
Researchers have successfully used 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide as a lead compound for rational drug design.[13] Through structural modifications, derivatives with potent mTOR inhibitory activity were identified. These compounds were shown to induce both autophagic cell death and apoptosis in TNBC cell lines, highlighting a dual mechanism of action that is highly desirable for anticancer agents.[13] One particularly potent derivative demonstrated an IC₅₀ value of 1.20 µM against the HCT116 cancer cell line, which was more potent than the standard drugs tetrandrine and 5-fluorouracil.[4][14]
Caption: Mechanism of action for mTOR inhibitor derivatives.
Antimicrobial Activity
The hydrazide-hydrazone backbone is a well-established pharmacophore for antimicrobial agents.[15][16][17] A series of 3/4-bromo benzohydrazide derivatives were synthesized and evaluated for their antimicrobial potential.[4][14] The results indicated that specific derivatives possessed significant activity against both bacterial and fungal strains. For instance, one compound was identified as the most potent antimicrobial agent in its series with a pMICam value of 1.67 μM/ml.[4][14] The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[18]
Comparative Biological Activity Data
| Compound Class | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| Bromo-benzohydrazide Derivative | Anticancer (HCT116 cells) | IC₅₀ = 1.20 µM | [4][14] |
| Bromo-benzohydrazide Derivative | Antimicrobial | pMICam = 1.67 μM/ml | [4][14] |
| 4-Bromophenyl Semicarbazide | Antibacterial (E. faecalis) | MIC = 3.91 µg/mL | [15] |
| mTOR Inhibitor (Lead Compound 7c) | Anticancer (TNBC cells) | High Inhibitory Activity | [13] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of 3-Bromo-4-methylbenzohydrazide derivatives.
Protocol 4.1: General Synthesis of a Schiff Base Derivative
Objective: To synthesize N'-(4-chlorobenzylidene)-3-bromo-4-methylbenzohydrazide.
Rationale: This protocol exemplifies the fundamental condensation reaction. 4-chlorobenzaldehyde is chosen as a representative aromatic aldehyde. Ethanol is a common, effective solvent, and acetic acid serves as a catalyst to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction.
Materials:
-
3-Bromo-4-methylbenzohydrazide (1.0 mmol, 229.08 mg)
-
4-chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring bar and magnetic stir plate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: Add 3-Bromo-4-methylbenzohydrazide (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) to a 50 mL round-bottom flask containing absolute ethanol (15 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the hydrazide onto the aldehyde's carbonyl carbon.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The mixture can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.2: In Vitro Anticancer Evaluation (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized derivative on a cancer cell line (e.g., MDA-MB-231).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability and calculation of the IC₅₀ value.
Materials:
-
Synthesized 3-Bromo-4-methylbenzohydrazide derivative
-
MDA-MB-231 (or other cancer cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
3-Bromo-4-methylbenzohydrazide is a high-value scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which have already yielded potent lead compounds for anticancer and antimicrobial applications.[4][13][14] The success in identifying mTOR inhibitors for triple-negative breast cancer underscores the potential of rational drug design starting from this core structure.[13] Future investigations should continue to explore the vast chemical space accessible from this precursor, focusing on optimizing pharmacokinetic properties and exploring new therapeutic targets, including inflammatory pathways. The continued application of this versatile building block promises to be a fruitful endeavor in the ongoing search for new medicines.
References
- Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer. European Journal of Medicinal Chemistry.
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
- Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Synthesis routes of Methyl 3-bromo-4-methylbenzo
- New 4-(Morpholin-4-Yl)
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene).
- 3-Bromo-4-methylbenzohydrazide | 515143-79-0.
- Synthesis of Bioactive Molecules. University of Tuebingen.
- 3-Bromo-4-methylbenzohydrazide | 515143-79-0. BLD Pharm.
- Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
- A review of compounds derivatives with antimicrobial activities. WJBPHS.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. ScienceDirect.
- SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. HETEROCYCLES.
- Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology.
- Preparation of 3-Bromo-1,2,4,5-tetrazine. Organic Chemistry Portal.
- 3-Bromo-4-methylbenzohydrazide | 515143-79-0. Biosynth.
- 3-bromo-N'-(4-chlorobenzoyl)-4-methylbenzohydrazide. PubChem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing.
- p-BROMOBENZALDEHYDE. Organic Syntheses.
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Bioactive Molecules for Scientific Use. Labinsights.
- Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed.
- Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. PubMed.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Synthesis of 3-bromo-4-fluoronitrobenzene.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors.
- Synthetic Bioactive Molecules Section. NIDDK.
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 2. labinsights.nl [labinsights.nl]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 8. medicopublication.com [medicopublication.com]
- 9. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matrixscientific.com [matrixscientific.com]
- 11. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]
- 12. biosynth.com [biosynth.com]
- 13. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 18. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 3-Bromo-4-methylbenzohydrazide
Abstract: This document provides a detailed guide for the structural elucidation of 3-Bromo-4-methylbenzohydrazide using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This guide offers not only step-by-step protocols for sample preparation and data acquisition but also an in-depth analysis of the expected spectral features, grounded in established spectroscopic principles.
Introduction
3-Bromo-4-methylbenzohydrazide is a member of the benzohydrazide class of compounds, which are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise characterization of these molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into their electronic and structural properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that, in concert, provide a comprehensive structural fingerprint of the molecule.
This application note will detail the theoretical and practical aspects of characterizing 3-Bromo-4-methylbenzohydrazide, explaining the causal relationships between the molecular structure and the resulting spectroscopic data.
Molecular Structure and Expected Spectroscopic Features
The structure of 3-Bromo-4-methylbenzohydrazide features a substituted benzene ring, an amide-like hydrazide moiety (-CONHNH₂), a methyl group, and a bromine atom. Each of these components will give rise to characteristic signals in the NMR and IR spectra.
-
Aromatic Protons: The benzene ring has three protons in a specific substitution pattern, which will lead to a predictable splitting pattern in the ¹H NMR spectrum.
-
Methyl Protons: The methyl group (-CH₃) will appear as a singlet in the ¹H NMR spectrum.
-
Hydrazide Protons: The -NH and -NH₂ protons are exchangeable and their appearance in the ¹H NMR spectrum can be influenced by solvent, concentration, and temperature.
-
Carbonyl Carbon: The C=O group of the hydrazide will show a characteristic signal in the downfield region of the ¹³C NMR spectrum and a strong absorption band in the IR spectrum.
-
Vibrational Modes: The N-H, C=O, and C-N bonds will exhibit characteristic stretching and bending vibrations in the IR spectrum.
Experimental Protocols & Data Acquisition
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 3-Bromo-4-methylbenzohydrazide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for hydrazides as it can slow down the exchange of the N-H protons, allowing for their observation.[1][3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Data Acquisition (Example parameters for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Caption: Workflow for FTIR sample preparation and analysis using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of 3-Bromo-4-methylbenzohydrazide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
It is crucial to run a background spectrum of the empty spectrometer to subtract atmospheric (CO₂, H₂O) absorptions.
-
Data Interpretation and Expected Results
¹H NMR Spectrum (400 MHz, DMSO-d₆)
The expected chemical shifts (δ) are relative to TMS at 0.00 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ | ~2.3-2.4 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. |
| Aromatic H-5 | ~7.3-7.4 | Doublet (d) | 1H | Coupled to H-6. |
| Aromatic H-6 | ~7.6-7.7 | Doublet of Doublets (dd) | 1H | Coupled to H-5 and H-2. |
| Aromatic H-2 | ~7.8-7.9 | Doublet (d) | 1H | Coupled to H-6. |
| -NH₂ | ~4.5-5.0 | Broad Singlet (br s) | 2H | Exchangeable with D₂O. Position can vary. |
| -CONH- | ~9.8-10.5 | Singlet (s) | 1H | Exchangeable with D₂O. Typically downfield.[1] |
¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~20-22 | Aliphatic carbon. |
| Aromatic C-Br | ~120-125 | Carbon directly attached to bromine. |
| Aromatic CH (C-5, C-6, C-2) | ~128-135 | Aromatic methine carbons. |
| Aromatic Quaternary (C-1, C-4) | ~135-145 | Carbons without attached protons. |
| C=O (Carbonyl) | ~162-166 | Amide-like carbonyl carbon, typically downfield.[3][5] |
FTIR Spectrum (KBr Pellet)
The main absorption bands are expected in the following regions.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3200-3400 | N-H stretching (asymmetric & symmetric) | Medium-Strong | Characteristic of the -NH₂ and -NH groups.[5][6] |
| 3000-3100 | Aromatic C-H stretching | Medium-Weak | |
| 2900-3000 | Aliphatic C-H stretching | Weak | From the -CH₃ group. |
| ~1640-1670 | C=O stretching (Amide I band) | Strong | A very prominent peak characteristic of the hydrazide carbonyl.[3][4] |
| ~1600 & ~1480 | C=C stretching | Medium | Aromatic ring vibrations. |
| ~1520-1560 | N-H bending (Amide II band) | Medium | Coupled with C-N stretching. |
| ~800-900 | C-H out-of-plane bending | Strong | Indicative of the aromatic substitution pattern. |
| ~600-700 | C-Br stretching | Medium-Weak |
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and definitive method for the characterization of 3-Bromo-4-methylbenzohydrazide. By following the detailed protocols and utilizing the expected spectral data as a reference, researchers can confidently verify the structure and purity of their synthesized compound. This comprehensive characterization is an indispensable step for any further investigation into the chemical and biological properties of this and related molecules.
References
-
Bel-Ayche, S., et al. (2018). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 259-267. Available at: [Link]
-
Manikandan, A., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 80-86. Available at: [Link]
-
Kumar, D., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Benita Sherine, H., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(4), 114-121. Available at: [Link]
-
Gowda, B. T., & Rao, K. J. M. (2004). Infrared and 13 C NMR Spectral Studies of some Aryl Hydrazides: Assessment of Substituent Effects. Zeitschrift für Naturforschung B, 59(5), 553-558. Available at: [Link]
-
Sari, Y., et al. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 1862(1), 030117. Available at: [Link]
-
Louis Savein Dupuis, J., et al. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Journal of Multidisciplinary Research, 2. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. Scientific Reports, 6, 28688. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-4-methylbenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
-
Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. lsdjmr.com [lsdjmr.com]
- 5. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: Mass Spectrometry Analysis of 3-Bromo-4-methylbenzohydrazide
Abstract
This document provides a comprehensive guide for the mass spectrometric analysis of 3-Bromo-4-methylbenzohydrazide, a key intermediate in the synthesis of novel therapeutic agents. As a compound of interest in drug discovery and development, its unambiguous identification and structural confirmation are paramount. These protocols are designed for researchers, scientists, and quality control professionals, offering detailed methodologies for sample preparation, instrument setup, and data interpretation using high-resolution mass spectrometry. We emphasize the use of soft ionization techniques, particularly Electrospray Ionization (ESI), to ensure robust molecular ion detection and leverage tandem mass spectrometry (MS/MS) for definitive structural elucidation through fragmentation analysis.
Introduction: The Analytical Imperative
3-Bromo-4-methylbenzohydrazide serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer potentials[1]. Accurate molecular characterization is the bedrock of any drug development program, ensuring the identity and purity of synthesized intermediates. Mass spectrometry (MS) is an indispensable analytical tool that provides precise mass-to-charge ratio (m/z) measurements, enabling the confirmation of elemental composition and the elucidation of molecular structure through controlled fragmentation.
This guide moves beyond a simple listing of steps. It explains the scientific rationale behind methodological choices, ensuring that the protocols are not only repeatable but also adaptable to different instrument platforms. The core objective is to establish a self-validating workflow where the acquired data—from the molecular ion's mass to its isotopic signature and fragmentation pattern—collectively confirm the identity of 3-Bromo-4-methylbenzohydrazide with the highest degree of confidence.
Analyte Profile: 3-Bromo-4-methylbenzohydrazide
A thorough understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [2][3] |
| Average Molecular Weight | 229.07 g/mol | [2] |
| Monoisotopic Mass | 227.98982 Da | [3] |
| CAS Number | 515143-79-0 | [2] |
| Chemical Structure | ![]() |
Foundational Principles: Selecting the Right Ionization Technique
The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether a molecule is gently converted into a gas-phase ion or aggressively fragmented.[4] The goal for initial analysis is to preserve the molecular structure to accurately determine its mass.
-
Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to ionize the sample, often causing extensive and sometimes complete fragmentation of the parent molecule.[5][6] While the resulting fragments can provide a structural fingerprint, the molecular ion may be weak or entirely absent, complicating initial identification.
-
Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar and thermally sensitive molecules.[6][7] It involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, ions are gently transferred into the gas phase. This method typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it the preferred choice for confirming the molecular weight of 3-Bromo-4-methylbenzohydrazide. The basic hydrazide moiety is readily protonated, ensuring a strong signal in positive ion mode.[8]
Experimental Protocol: High-Resolution ESI-MS Analysis
This protocol is designed for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source. The direct infusion method is described for rapid and straightforward analysis.
Materials and Reagents
-
Analyte: 3-Bromo-4-methylbenzohydrazide
-
Solvent: HPLC-grade Methanol (MeOH)
-
Acidifier: Optima™ LC/MS-grade Formic Acid (FA)
-
Preparation: Create a stock solution of the analyte at 1 mg/mL in MeOH. Prepare a working solution by diluting the stock to 10 µg/mL in a solution of 50:50 MeOH/Water with 0.1% FA. The acid promotes protonation, enhancing the signal of the target [M+H]⁺ ion.
Instrumentation and Parameters
The following parameters serve as a robust starting point and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for this polar, non-volatile compound. |
| Polarity | Positive | The hydrazide group is basic and readily accepts a proton. |
| Capillary Voltage | 3.8 kV | Creates a stable electrospray cone. |
| Nebulizer Gas (N₂) Pressure | 2.5 bar | Assists in the formation of a fine aerosol. |
| Drying Gas (N₂) Flow | 9.0 L/min | Facilitates desolvation of the charged droplets. |
| Drying Gas Temperature | 220 °C | Provides thermal energy for solvent evaporation. |
| Mass Analyzer Mode | Full Scan (MS1) | To detect all ions within the specified range. |
| Scan Range | m/z 70 - 400 | Covers the expected molecular ion and its potential fragments. |
| Data Acquisition | Direct Infusion via Syringe Pump | |
| Flow Rate | 7 µL/min | Ensures a stable and continuous supply of the sample. |
Experimental Workflow
The workflow for this analysis is straightforward, involving sample preparation, direct infusion into the ESI source, and data acquisition.
Caption: Proposed fragmentation pathway for [M+H]⁺ of 3-Bromo-4-methylbenzohydrazide.
Conclusion
This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of 3-Bromo-4-methylbenzohydrazide. By employing ESI for gentle ionization and leveraging the distinct isotopic signature of bromine, the molecular formula can be confirmed with high confidence. Further structural verification through MS/MS fragmentation analysis, guided by an understanding of gas-phase ion chemistry, completes the characterization. This multi-step validation ensures the analytical accuracy required in research and drug development environments.
References
-
Title: Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives Source: PubMed Central URL: [Link]
-
Title: 3-BROMO-4-METHYLBENZOHYDRAZIDE CAS#: 515143-79-0 Source: ChemWhat URL: [Link]
-
Title: 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) Source: PubChemLite URL: [Link]
-
Title: Ionization Methods in Organic Mass Spectrometry Source: Washington University in St. Louis URL: [Link]
-
Title: 3-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 816765 Source: PubChem URL: [Link]
-
Title: Mass Spectrometry Ionization Methods Source: Emory University URL: [Link]
-
Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]
-
Title: Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate Source: FUPRESS URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometry Ionization: Key Techniques Explained Source: Technology Networks URL: [Link]
-
Title: An Introduction to Mass Spectrometry Ionization Source: Journal of the Association for Laboratory Automation (JALA) URL: [Link]
-
Title: Interpretation of mass spectra Source: University of Kiel URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Mass Spectrometry Fragmentation Part 1 Source: YouTube URL: [Link]
-
Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]
Sources
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. as.uky.edu [as.uky.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 8. masspec.scripps.edu [masspec.scripps.edu]
Synthesizing the Future of Therapeutics: Application Notes on Novel Thiohydrazone and Hydrazone Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrazones and their thio-analogues, thiohydrazones, represent a pivotal class of compounds in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatility of the core azomethine group (–NH–N=CH–) allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6] This guide provides an in-depth exploration of both classical and contemporary methods for synthesizing novel thiohydrazone and hydrazone analogues, with a focus on the underlying chemical principles, practical protocols, and the rationale behind experimental choices.
The Chemistry of Hydrazone and Thiohydrazone Formation: A Mechanistic Overview
The synthesis of hydrazones is fundamentally a condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[7] This nucleophilic addition-elimination reaction is typically catalyzed by acid and proceeds through a tetrahedral intermediate.[8][9]
Mechanism of Hydrazone Formation:
-
Acid Catalysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[8] A mildly acidic pH (around 4.5-5) is optimal to ensure sufficient protonation of the carbonyl group without rendering the hydrazine derivative non-nucleophilic.[8][10]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.[8]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.[9]
-
Dehydration: Subsequent protonation of the hydroxyl group facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.[9][10]
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the stable hydrazone.[7][10]
Thiohydrazone synthesis follows a similar mechanistic pathway, typically starting from a thiohydrazide. The sulfur atom's nucleophilicity and the subsequent steps mirror the hydrazone formation, leading to the C=N-NH-C=S core structure.
Diagram of Hydrazone Formation Mechanism:
Caption: General mechanism of acid-catalyzed hydrazone formation.
Synthetic Strategies and Protocols
The choice of synthetic methodology depends on several factors, including the nature of the starting materials, desired yield, and scalability. Both conventional and modern, greener approaches are employed in the synthesis of these analogues.
Conventional Solution-Based Synthesis
This classical approach remains a cornerstone for the synthesis of hydrazones and thiohydrazones due to its simplicity and broad applicability.
Protocol 1: General Synthesis of Aromatic Hydrazones
This protocol describes the synthesis of hydrazone derivatives from a substituted benzaldehyde and a hydrazide.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Hydrazide (e.g., isonicotinic hydrazide) (1 mmol)
-
Ethanol or Methanol (10-20 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the hydrazide (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
Rationale: The use of a protic solvent like ethanol facilitates the dissolution of reactants and the catalytic amount of acetic acid ensures the protonation of the carbonyl group, thereby accelerating the reaction rate. Refluxing provides the necessary activation energy for the condensation reaction.
Green Synthesis Methodologies
In recent years, there has been a significant shift towards environmentally friendly synthetic methods that minimize or eliminate the use of hazardous solvents and reagents.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Hippuric Hydrazones
This method offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[12]
Materials:
-
Ethyl hippurate (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Microwave reactor
Procedure:
-
Place ethyl hippurate (1 mmol) and the substituted aromatic aldehyde (1 mmol) in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically 5-15 minutes).[12] The optimal conditions should be determined for each specific reaction.
-
After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.
-
The solid product is typically pure enough for characterization. If necessary, it can be washed with a small amount of a non-polar solvent to remove any unreacted aldehyde.
Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate. The solvent-free condition reduces environmental impact and simplifies the work-up procedure.[12]
Protocol 3: Aqueous Medium Synthesis of Aromatic Hydrazones
This approach eliminates the need for organic solvents, aligning with the principles of green chemistry.
Materials:
-
Hydrazide (e.g., semicarbazide) (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Water (10-15 mL)
-
Acetic acid (for pH adjustment)
Procedure:
-
Suspend the hydrazide (1 mmol) and the aldehyde (1 mmol) in water in a round-bottom flask.
-
Reflux the mixture for 2-4 hours.[11]
-
Neutralize the pH with acetic acid.[11]
-
Cool the reaction mixture, and the resulting precipitate is filtered, washed with water, and dried.[11]
Justification: While the solubility of organic reactants in water may be low, the reaction can still proceed, often driven by the precipitation of the insoluble hydrazone product. This method is particularly advantageous for its simplicity and minimal environmental footprint.[11]
Catalysis in Hydrazone Synthesis
The rate of hydrazone formation can be significantly enhanced by the use of catalysts. While acid catalysis is common, recent research has focused on the development of more efficient and milder catalytic systems.
Organocatalysis:
Aniline and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone formation, especially at neutral pH.[13][14] More recently, anthranilic acids and aminobenzoic acids have been identified as superior catalysts, offering rate enhancements of one to two orders of magnitude over the traditional aniline-catalyzed reaction.[14][15][16]
Nanocatalysis:
Magnesium oxide (MgO) nanoparticles have emerged as a promising heterogeneous catalyst for hydrazone synthesis under solvent-free and ultrasonic conditions.[17] The acid-base bifunctional sites on the MgO nanoparticle surface facilitate the condensation reaction, providing high yields under mild conditions.[17]
Table 1: Comparison of Catalytic Methods for Hydrazone Synthesis
| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Acid Catalysis | Acetic Acid, HCl | Acidic pH | Simple, widely applicable | May not be suitable for acid-sensitive substrates |
| Organocatalysis | Aniline, 5-Methoxyanthranilic acid | Neutral pH | Mild conditions, suitable for biological applications[14] | High catalyst loading may be required[16] |
| Nanocatalysis | MgO Nanoparticles | Solvent-free, Ultrasonic | High efficiency, reusability of catalyst, green[17] | Catalyst synthesis and characterization required |
Synthesis of Thiohydrazone Analogues
The synthesis of thiohydrazones often involves the reaction of a thiohydrazide with an aldehyde or ketone. Alternatively, they can be prepared from hydrazones through thionation reactions.
Protocol 4: One-Pot Synthesis of Thiohydrazone Analogues
This protocol outlines a one-pot synthesis of novel thiohydrazone analogues.[18]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (15 mL)
-
Catalytic amount of concentrated HCl
Procedure:
-
Dissolve the substituted aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the product with cold ethanol and dry.
Rationale: The one-pot methodology simplifies the synthetic process, making it more time and resource-efficient. The acidic catalyst is crucial for activating the carbonyl group for nucleophilic attack by the thiosemicarbazide.
Diagram of Synthetic Workflow for Hydrazone/Thiohydrazone Library Generation:
Caption: A generalized workflow for the synthesis of hydrazone and thiohydrazone analogues.
Characterization of Novel Analogues
The structural elucidation of newly synthesized hydrazone and thiohydrazone analogues is crucial and is typically achieved using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key characteristic peaks include the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=N imine stretch (around 1600-1650 cm⁻¹), and the C=O carbonyl stretch (for hydrazones derived from hydrazides, around 1650-1680 cm⁻¹).[5] For thiohydrazones, a C=S stretching band can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The N-H proton typically appears as a singlet at a downfield chemical shift (δ 10-12 ppm). The azomethine proton (–N=CH–) also gives a characteristic singlet.[12]
-
¹³C NMR: The carbon of the C=N group is observed in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.
Conclusion
The synthesis of novel thiohydrazone and hydrazone analogues is a dynamic and evolving field with significant implications for drug discovery. By understanding the underlying reaction mechanisms and leveraging both traditional and innovative synthetic methodologies, researchers can efficiently generate diverse libraries of these promising compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the design and synthesis of next-generation therapeutics based on the versatile hydrazone and thiohydrazone scaffolds.
References
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction . (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH . (2014, December 29). ACS Publications. Retrieved from [Link]
-
Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation . (n.d.). ACS Publications. Retrieved from [Link]
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones . (n.d.). K. R. Mangalam University. Retrieved from [Link]
-
Hydrazone analogues with promising antibacterial profiles: Synthesis, morphology, in vitro and in silico approaches . (n.d.). Oxford Academic. Retrieved from [Link]
-
Hydrazone Formation . (n.d.). Química Orgánica. Retrieved from [Link]
-
Water-Soluble Organocatalysts for Hydrazone and Oxime Formation . (2013, January 15). R Discovery. Retrieved from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach . (n.d.). PubMed Central. Retrieved from [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds . (n.d.). MDPI. Retrieved from [Link]
-
Water-Soluble Organocatalysts for Hydrazone and Oxime Formation . (2013, January 4). ACS Publications. Retrieved from [Link]
-
Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization . (n.d.). ECORFAN. Retrieved from [Link]
-
(PDF) Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions . (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES . (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel thiohydrazone 3(a–b) and hydrazone analogues 3c . (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential . (2022, October 10). National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL HYDRAZONES AND THEIR THIAZOLIDINE-4-ONES . (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids . (2023, November 15). MDPI. Retrieved from [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Scheme 2. Synthesis and reactions of thiocarbohydrazone derivative . (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrazones: origin, reactivity and biological activity . (n.d.). Advances in Bioresearch. Retrieved from [Link]
-
Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores . (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrazone synthesis by C-N coupling . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach . (n.d.). RSC Publishing. Retrieved from [Link]
-
Hydrazone - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models . (n.d.). PubMed. Retrieved from [Link]
-
Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review . (n.d.). MDPI. Retrieved from [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 . (n.d.). PubMed Central. Retrieved from [Link]
-
Biological Activities of Hydrazone Derivatives . (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry . (2025, August 6). ResearchGate. Retrieved from [Link]
-
Hydrazone synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound . (n.d.). ResearchGate. Retrieved from [Link]
-
Acetone hydrazone . (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soeagra.com [soeagra.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazone Formation [quimicaorganica.org]
- 11. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Protocol for evaluating the antibacterial activity of benzohydrazide derivatives.
Application Notes & Protocols: A-101
Topic: Protocol for Evaluating the Antibacterial Activity of Benzohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds with potent antibacterial activity.[1][2] Benzohydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[3][4] This document, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the systematic evaluation of the antibacterial potential of newly synthesized benzohydrazide derivatives.
The core of this protocol is built upon standardized methodologies recognized by international bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable across different laboratories.[5][6] By adhering to these rigorous standards, researchers can confidently assess the in vitro efficacy of their compounds, a critical first step in the drug discovery pipeline.[7] This guide will detail two primary, complementary assays: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for assessing antimicrobial susceptibility.
Foundational Preparations: Setting the Stage for Success
Accurate and reproducible results are contingent upon meticulous preparation of all materials and reagents.[1] The following steps are foundational to the entire protocol.
Preparation of Benzohydrazide Derivative Stock Solutions
The solubility and stability of the test compounds are critical variables.
-
Solvent Selection: Initially, determine the most appropriate solvent for the benzohydrazide derivative. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds. However, it is crucial to prepare a solvent toxicity control to ensure that the solvent itself does not inhibit bacterial growth at the concentrations used.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) of the benzohydrazide derivative in the chosen solvent. This stock will be used to create the serial dilutions for the assays.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter to remove any potential contaminants.
Bacterial Strain Selection and Inoculum Preparation
The choice of bacterial strains should be guided by the therapeutic target of the research. It is recommended to include both Gram-positive and Gram-negative bacteria. For quality control, specific reference strains from the American Type Culture Collection (ATCC) are indispensable.[8][9]
-
Recommended Quality Control Strains:
-
Inoculum Standardization (The McFarland Standard):
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.[11][12]
-
Transfer these colonies into a tube containing a suitable broth medium, such as Tryptic Soy Broth or Mueller-Hinton Broth (MHB).[12][13]
-
Incubate the broth culture at 35 ± 2°C until the turbidity visually matches a 0.5 McFarland standard.[12] This standard corresponds to a bacterial suspension of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12] A photometric device can be used for greater accuracy.[12] This standardized suspension is the cornerstone of reproducible susceptibility testing.[11]
-
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The Broth Microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16]
Causality Behind the Method
This method provides a quantitative measure of the potency of the benzohydrazide derivative.[17] By exposing the bacteria to a gradient of compound concentrations in a liquid growth medium, we can pinpoint the precise concentration at which bacterial proliferation is halted. This is a critical parameter for evaluating the potential of a compound as a therapeutic agent.[16]
Experimental Workflow: Broth Microdilution
Detailed Protocol: Broth Microdilution
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzohydrazide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[12][18] Use a multichannel pipette for efficiency.[12]
-
Inoculum Dilution: Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11][18] This dilution must be done within 15 minutes of standardization.[12]
-
Plate Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the diluted bacterial suspension.[12]
-
Controls: It is essential to include the following controls on each plate:
-
Growth Control: Wells containing only broth and bacteria (no compound) to ensure the bacteria are viable.
-
Sterility Control: Wells containing only broth to check for contamination.[12]
-
Solvent Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used in the dilutions to rule out any inhibitory effects of the solvent itself.
-
-
Incubation: Incubate the inoculated plates in an ambient air incubator at 35 ± 2°C for 16 to 20 hours.[12]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the benzohydrazide derivative that completely inhibits visible bacterial growth.[11][15]
Qualitative Assessment: Kirby-Bauer Disk Diffusion Assay
The disk diffusion test, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to different antimicrobial agents.[19]
Causality Behind the Method
This assay provides a qualitative, visual confirmation of antibacterial activity. When a paper disk impregnated with the benzohydrazide derivative is placed on an agar plate swabbed with bacteria, the compound diffuses into the agar.[20][21] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[21] The diameter of this zone is proportional to the susceptibility of the bacteria to the compound.[21]
Experimental Workflow: Disk Diffusion Assay
Detailed Protocol: Disk Diffusion
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.[11] Press the swab against the inside of the tube to remove excess fluid.[11] Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[11]
-
Disk Preparation and Application:
-
Aseptically impregnate sterile paper disks (6 mm in diameter) with a known concentration of the benzohydrazide derivative solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[20] Ensure the disks are pressed down gently to make full contact with the agar.
-
-
Controls: Place a standard antibiotic disk (e.g., tetracycline) as a positive control and a disk impregnated only with the solvent as a negative control.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[21]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper.[11][21] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, though for novel compounds, the zone diameter itself is the primary data point.[12][21]
Data Presentation and Interpretation
Table 1: Example Data Summary for Benzohydrazide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| BZH-001 | S. aureus ATCC 25923 | 16 | 18 |
| BZH-001 | E. coli ATCC 25922 | 64 | 10 |
| BZH-002 | S. aureus ATCC 25923 | 8 | 22 |
| BZH-002 | E. coli ATCC 25922 | >128 | 0 |
| Tetracycline | S. aureus ATCC 25923 | 1 | 25 |
| Tetracycline | E. coli ATCC 25922 | 4 | 20 |
A Self-Validating System: Quality Control and Troubleshooting
To ensure the trustworthiness of the results, a robust quality control (QC) program is non-negotiable.[22]
-
QC Strains: Always run the assays with reference QC strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in parallel with the experimental compounds.[10][23]
-
Acceptable Ranges: The MIC values and zone diameters for the QC strains when tested against standard antibiotics should fall within the acceptable ranges published by CLSI.[12][23] If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[8]
-
Common Issues and Corrective Actions:
-
No growth in the positive control: This could indicate an issue with the bacterial inoculum or the growth medium. Repeat the inoculum preparation and check the medium's expiration date and storage conditions.
-
Growth in the negative control: This indicates contamination of the broth or plates. Aseptic technique should be reviewed, and new sterile materials used.
-
QC results out of range: This can be due to several factors, including incorrect inoculum density, improper incubation conditions, or degradation of antibiotic disks or compound solutions.[8] A systematic review of each step of the protocol is necessary to identify the source of the error.[22]
-
Safety Precautions
All work with microorganisms should be conducted in a laboratory environment with appropriate biosafety practices.[24]
-
Wear appropriate personal protective equipment (PPE), including lab coats and gloves.[21]
-
Disinfect work surfaces before and after use with a suitable disinfectant like 70% ethanol or a 10% bleach solution.[26]
-
All contaminated materials (e.g., plates, tubes, swabs) must be decontaminated, typically by autoclaving, before disposal.
References
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). World Organisation for Animal Health (WOAH) - Asia. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency. [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]
-
1.1: Safety Procedures for the Microbiology Laboratory. (2021, July 8). Biology LibreTexts. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (n.d.). AIP Publishing. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Disk diffusion test. (n.d.). Wikipedia. [Link]
-
Determination of minimum inhibitory concentrations. (n.d.). PubMed. [Link]
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate. [Link]
-
Preparing inoculum for susceptibility testing of anaerobes. (n.d.). National Center for Biotechnology Information. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Microorganisms Safety Guide. (n.d.). Science Buddies. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]
-
Inoculum standardization in antimicrobial susceptibility testing. (1982, November 26). ASM Journals. [Link]
-
Control strains. (n.d.). Culture Collections. [Link]
-
Biosafety Practices and Procedures for the Microbiology Laboratory. (n.d.). Lumen Learning. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). [Link]
-
Benzohydrazides: As potential bio-active agents. (2018, July 20). The Pharma Innovation Journal. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, January 3). YouTube. [Link]
-
Biosafety Guidelines for Handling Microorganisms in Microbiology Laboratories. (2024, February 15). PDA. [Link]
-
Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (2021, March 30). SID. [Link]
-
Broth Microdilution | MI. (n.d.). Microbiology. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. woah.org [woah.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. nih.org.pk [nih.org.pk]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Control strains | Culture Collections [culturecollections.org.uk]
- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. asm.org [asm.org]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. chainnetwork.org [chainnetwork.org]
- 22. researchgate.net [researchgate.net]
- 23. bsac.org.uk [bsac.org.uk]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. sciencebuddies.org [sciencebuddies.org]
In vitro testing of 3-Bromo-4-methylbenzohydrazide against cancer cell lines.
An Application Note and Protocol for the In Vitro Evaluation of 3-Bromo-4-methylbenzohydrazide as a Potential Anticancer Agent
Introduction: A Strategic Approach to Evaluating Novel Anticancer Compounds
The landscape of oncological research is characterized by an urgent and continuous search for novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. Among the vast array of chemical scaffolds explored, hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of a specific candidate, 3-Bromo-4-methylbenzohydrazide .
Recent studies have identified a closely related derivative, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, as a potent inhibitor of the mTOR (mammalian Target of Rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5] This finding provides a strong rationale for investigating 3-Bromo-4-methylbenzohydrazide, postulating a similar mechanism of action.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, explaining the causality behind experimental choices to provide a self-validating framework for investigation. We will outline a multi-phase experimental strategy, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to characterize the mode of cell death and elucidate the underlying molecular pathways.
Phase 1: Determining Cytotoxic Potency with the MTT Assay
Scientific Rationale: The first essential step in evaluating any potential anticancer compound is to determine its dose-dependent effect on the viability of cancer cells.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of the compound required to inhibit cell viability by 50%.[6][7][9]
Experimental Workflow: MTT Assay```dot
Caption: Parallel workflows for characterizing apoptosis and cell cycle arrest.
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on established methods for flow cytometry. [10][11][12][13]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with 3-Bromo-4-methylbenzohydrazide at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 5 min at 300 x g), discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL. [12]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL). Gently vortex.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark. [14]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation: The results are displayed as a dot plot with four quadrants:
Protocol 2: Cell Cycle Analysis by PI Staining
This protocol is a synthesis of standard procedures. [15][16][17][18]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in steps 1-2 of the apoptosis protocol.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet (approx. 1 x 10^6 cells) and add it dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing. This step fixes and permeabilizes the cells.
-
Incubation: Incubate the cells for at least 2 hours at -20°C (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA. [15]6. PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes on ice, protected from light.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: The data is presented as a histogram of cell count versus fluorescence intensity. The resulting peaks correspond to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak often indicates the presence of apoptotic cells with fragmented DNA. [15]
Phase 3: Elucidating the Molecular Mechanism of Action
Scientific Rationale: Based on evidence from a closely related compound, our central hypothesis is that 3-Bromo-4-methylbenzohydrazide functions by inhibiting the PI3K/Akt/mTOR signaling pathway. [4][5]This pathway is a master regulator of cell metabolism, growth, and proliferation and is frequently hyperactivated in cancer. [19]Western blotting is a powerful technique to test this hypothesis by measuring the expression and phosphorylation status of key proteins in this cascade. [20]A decrease in the phosphorylation of mTOR and its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), following compound treatment would provide strong evidence for its mechanism of action. [21]
Signaling Pathway: PI3K/Akt/mTOR```dot
// Nodes RTK [label="Growth Factor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Protein Synthesis,\nCell Growth & Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="3-Bromo-4-\nmethylbenzohydrazide", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> p70S6K [arrowhead=normal]; mTORC1 -> _4EBP1 [arrowhead=tee]; p70S6K -> Proliferation [label="Promotes"]; _4EBP1 -> Proliferation [label="Inhibits\n(when active)"]; Compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }
Sources
- 1. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. atcc.org [atcc.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 4-Bromobenzohydrazide Derivatives
Introduction: The Significance of 4-Bromobenzohydrazide Scaffolds in Modern Drug Discovery
4-Bromobenzohydrazide and its derivatives represent a privileged scaffold in medicinal chemistry and drug development. The inherent functionalities—a bromine atom ripe for cross-coupling reactions and a reactive hydrazide moiety—provide a versatile platform for the synthesis of a diverse array of heterocyclic compounds and Schiff bases.[1] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them a focal point for the development of novel therapeutic agents.[2]
This comprehensive guide provides a detailed experimental framework for the synthesis of 4-bromobenzohydrazide and its subsequent conversion into hydrazone derivatives. As your partner in research, we go beyond a mere recitation of steps, delving into the rationale behind the procedural choices to empower you with a deeper understanding of the chemistry at play.
Underlying Chemical Principles: A Two-Step Synthetic Strategy
The synthesis of 4-bromobenzohydrazide derivatives is typically approached via a robust two-step process. The first step involves the preparation of the core intermediate, 4-bromobenzohydrazide, from 4-bromobenzoic acid. The second step utilizes this intermediate to generate a diverse library of derivatives, most commonly through condensation reactions with various aldehydes and ketones to form hydrazones (Schiff bases).
Step 1: Synthesis of 4-Bromobenzohydrazide via Esterification and Hydrazinolysis
A common and efficient route to 4-bromobenzohydrazide begins with the Fischer-Speier esterification of 4-bromobenzoic acid. This acid-catalyzed reaction converts the carboxylic acid into its corresponding ester, typically the ethyl or methyl ester. The ester is more reactive towards nucleophilic attack than the carboxylic acid, facilitating the subsequent reaction with hydrazine.
The second phase of this step is the hydrazinolysis of the ester.[3] Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired hydrazide. An excess of hydrazine hydrate is often employed to drive the reaction to completion.
Step 2: Synthesis of 4-Bromobenzohydrazide Derivatives (Hydrazones/Schiff Bases)
The hydrazide functional group of 4-bromobenzohydrazide readily undergoes condensation with the carbonyl group of aldehydes or ketones to form a C=N double bond, characteristic of hydrazones (a class of Schiff bases). This reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.[4][5] The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable hydrazone.[6] The choice of aldehyde or ketone allows for the introduction of a wide range of substituents, enabling the generation of a diverse chemical library for biological screening.
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the synthesis of 4-bromobenzohydrazide derivatives.
Caption: General workflow for the synthesis of 4-bromobenzohydrazide derivatives.
Detailed Experimental Protocols
Safety First: Handling Hydrazine Hydrate
Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance.[7][8] It is also a combustible liquid.[7] All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[8][9] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and splash-proof goggles or a face shield, is mandatory.[10][11] Spills should be neutralized with a dilute solution of hydrogen peroxide.[9] Hydrazine waste should be collected in a designated, properly labeled container and disposed of according to institutional guidelines.[8]
Protocol 1: Synthesis of 4-Bromobenzohydrazide (via Ethyl 4-Bromobenzoate)
Part A: Synthesis of Ethyl 4-Bromobenzoate
This protocol is adapted from the well-established Fischer-Speier esterification method.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).
-
Reagent Addition: To the flask, add absolute ethanol (100 mL) and slowly add concentrated sulfuric acid (2.0 mL) with gentle swirling.
-
Expert Insight: Ethanol serves as both the solvent and the reactant. A large excess is used to drive the equilibrium towards the product side. Sulfuric acid is a catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:4).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining mixture into a separatory funnel containing 150 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate solution (to remove any unreacted acid), and finally with 50 mL of brine.
-
Expert Insight: The sodium bicarbonate wash is crucial for removing acidic impurities. Effervescence will be observed as carbon dioxide is released.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-bromobenzoate as a colorless oil or a low-melting solid. The product is often of sufficient purity for the next step.
Part B: Synthesis of 4-Bromobenzohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 4-bromobenzoate (assuming quantitative yield from the previous step, ~11.4 g, 49.7 mmol) in ethanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 15.0 mL, ~248 mmol) dropwise to the stirred solution.
-
Expert Insight: A significant excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a white precipitate may be observed as the reaction progresses.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath. The white, solid product will precipitate out.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude 4-bromobenzohydrazide can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield white, crystalline needles.[12]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of a Representative Hydrazone Derivative: N'-(4-chlorobenzylidene)-4-bromobenzohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromobenzohydrazide (1.0 g, 4.65 mmol) in ethanol (30 mL) with gentle heating.
-
Reagent Addition: To this solution, add 4-chlorobenzaldehyde (0.65 g, 4.65 mmol) and 2-3 drops of glacial acetic acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:2).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, the volume of the solvent can be reduced, or the mixture can be cooled in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure hydrazone.
-
Drying: Dry the purified product under vacuum.
Data Presentation: Physicochemical Properties of 4-Bromobenzohydrazide and its Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-Bromobenzohydrazide | Br-C₆H₄-CONHNH₂ | C₇H₇BrN₂O | 215.05 | 165-167 | >85 |
| N'-(Benzylidene)-4-bromobenzohydrazide | Br-C₆H₄-CONH-N=CH-C₆H₅ | C₁₄H₁₁BrN₂O | 303.16 | 204-206 | ~90 |
| N'-(4-Chlorobenzylidene)-4-bromobenzohydrazide | Br-C₆H₄-CONH-N=CH-C₆H₄-Cl | C₁₄H₁₀BrClN₂O | 337.60 | 228-230 | >90 |
| N'-(4-Nitrobenzylidene)-4-bromobenzohydrazide | Br-C₆H₄-CONH-N=CH-C₆H₄-NO₂ | C₁₄H₁₀BrN₃O₃ | 348.16 | 258-260 | >90 |
| N'-(4-Methoxybenzylidene)-4-bromobenzohydrazide | Br-C₆H₄-CONH-N=CH-C₆H₄-OCH₃ | C₁₅H₁₃BrN₂O₂ | 333.18 | 210-212 | >90 |
Yields are representative and may vary based on experimental conditions.
Characterization of Synthesized Compounds
The identity and purity of the synthesized 4-bromobenzohydrazide and its derivatives should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: For 4-bromobenzohydrazide, look for characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and C-Br stretching. For the hydrazone derivatives, the appearance of a C=N stretching peak (around 1600 cm⁻¹) and the disappearance of the aldehyde/ketone C=O peak are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For 4-bromobenzohydrazide, expect signals for the aromatic protons and the -NH and -NH₂ protons. In the hydrazone derivatives, a characteristic singlet for the azomethine proton (-N=CH-) will appear downfield (typically between 8-9 ppm).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compounds.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of ethyl 4-bromobenzoate | Incomplete reaction; insufficient reflux time or catalyst. | Increase reflux time; ensure adequate amount of sulfuric acid is used. |
| Loss of product during work-up. | Ensure thorough extraction and careful handling during washing steps. | |
| Low yield of 4-bromobenzohydrazide | Incomplete hydrazinolysis. | Increase the excess of hydrazine hydrate and/or extend the reflux time. |
| Product is soluble in the recrystallization solvent. | Use a minimal amount of hot solvent for recrystallization and cool thoroughly. | |
| Incomplete hydrazone formation | Insufficient catalyst or reaction time. | Add a few more drops of acid catalyst; increase reflux time. |
| Sterically hindered aldehyde/ketone. | May require longer reaction times or a stronger acid catalyst. | |
| Difficulty in purification/oily product | Presence of impurities. | Attempt purification by column chromatography. Ensure starting materials are pure. |
| Incorrect recrystallization solvent. | Perform a solvent screen to find an appropriate recrystallization solvent.[15][16] |
Conclusion
The protocols and insights provided in this application note offer a robust and reliable framework for the synthesis and derivatization of 4-bromobenzohydrazide. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently generate diverse libraries of these valuable compounds for further investigation in drug discovery and development programs.
References
-
Practical Hydrazine Hydrate Safety. (2018, October 15). Reddit. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. (2018, May 21). Chemical Science. Retrieved from [Link]
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Water-soluble Organocatalysts for Hydrazone and Oxime Formation. (2011). Organic Letters, 13(19), 5052–5055.
-
Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. (2013, March 11). Organic Letters. Retrieved from [Link]
-
4-Bromobenzohydrazide. PubChem. Retrieved from [Link]
-
Organic Syntheses Procedure. Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
ethyl 4-bromobenzoate. ChemSynthesis. Retrieved from [Link]
- A kind of preparation method of 4- bromobenzoic acids. Google Patents.
-
4-Bromobenzoic acid hydrazide. NIST WebBook. Retrieved from [Link]
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Retrieved from [Link]
-
Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. Retrieved from [Link]
- Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene. Google Patents.
-
Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]
-
4-Bromobenzohydrazide. Solubility of Things. Retrieved from [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Retrieved from [Link]
-
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. RJPT. Retrieved from [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. Retrieved from [Link]
-
Synthetic-Transformation-of-4-fluorobenzoic-Acid-to-4-fluorobenzohydrazide-Schiff-Bases-and-1-3-4-Oxadiazole-Analogs-having-DPPH-Radical-Scavenging-Potential.pdf. ResearchGate. Retrieved from [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. reddit.com [reddit.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. arxada.com [arxada.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-Bromobenzoic acid hydrazide [webbook.nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Cultivating Excellence - Growing Single Crystals of Hydrazone Schiff Bases for X-ray Diffraction
Abstract: The precise determination of three-dimensional molecular structures through single-crystal X-ray diffraction is a cornerstone of modern drug discovery and materials science. For hydrazone Schiff bases, a class of compounds renowned for their diverse biological activities and coordination chemistry, obtaining high-quality single crystals is often the most significant bottleneck. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of techniques and in-depth protocols for growing single crystals of hydrazone Schiff bases suitable for X-ray diffraction analysis. We delve into the fundamental principles of crystallization and offer field-proven insights to navigate the empirical nature of crystal growth.
The Imperative of Single Crystals in Hydrazone Research
Hydrazone Schiff bases are characterized by the presence of a C=N-N moiety and are synthesized through the condensation of hydrazines with aldehydes or ketones.[1] Their structural versatility allows for a wide range of applications, from medicinal chemistry to materials science. Single-crystal X-ray diffraction provides unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[2] This detailed structural data is invaluable for understanding structure-activity relationships (SAR), optimizing ligand design for drug development, and engineering novel materials with desired properties.
Foundational Principles of Crystallization
The journey from a crude solid or an oil to a well-ordered single crystal is a process of controlled supersaturation. A supersaturated solution is a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility.[3] The system seeks to return to equilibrium by precipitating the excess solute. The goal of single-crystal growth is to manage this process in a slow and controlled manner, allowing molecules to self-assemble into a highly ordered crystal lattice rather than crashing out as an amorphous powder or microcrystalline solid.[4]
Key factors influencing the crystallization of hydrazone Schiff bases include:
-
Purity of the Compound: Impurities can disrupt the crystal lattice formation, leading to poorly formed or no crystals at all.[4] It is crucial to start with highly purified material, often achieved through column chromatography or recrystallization.[5]
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the hydrazone Schiff base moderately at room temperature or be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[6] The solvent's polarity, boiling point, and ability to form hydrogen bonds can significantly impact crystal quality.[7]
-
Rate of Supersaturation: Slow and steady is the guiding principle. Rapid changes in concentration or temperature often lead to the formation of many small crystals or an amorphous precipitate.[8]
-
Nucleation: This is the initial formation of a stable crystalline entity. Minimizing nucleation sites by using clean glassware and filtering solutions is essential for growing a few large crystals.[4]
-
Environmental Factors: Vibrations, rapid temperature fluctuations, and exposure to light can disturb the delicate process of crystal growth.[9][10]
Core Techniques for Single Crystal Growth of Hydrazone Schiff Bases
Several techniques can be employed to achieve the slow, controlled supersaturation required for growing high-quality single crystals. The choice of method often depends on the solubility characteristics of the hydrazone Schiff base and the amount of material available.
Slow Evaporation
This is often the simplest and most successful method for growing single crystals.[11] It is particularly effective for compounds that are moderately soluble in a chosen solvent at room temperature.
Principle: A near-saturated solution of the hydrazone Schiff base is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystallization.[3]
Protocol for Slow Evaporation:
-
Solvent Screening: In a series of small, clean vials, test the solubility of your hydrazone Schiff base in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, or mixtures like hexane/ethyl acetate).[5] Identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Dissolve the purified hydrazone Schiff base in the chosen solvent to create a near-saturated solution. Ensure all the solid has dissolved. Gentle warming can be used to aid dissolution, but the solution should be allowed to return to room temperature.[11]
-
Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[4] Suitable vessels include small beakers, vials, or NMR tubes.[11][12]
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes punched in it.[11] The number and size of the holes will control the rate of evaporation. A slower rate is generally preferable.
-
Incubation: Place the vessel in a vibration-free environment, such as a quiet corner of a fume hood or a dedicated crystallization chamber, and away from direct sunlight or temperature fluctuations.[9]
-
Patience is Key: Allow the solvent to evaporate slowly over several days to weeks. Avoid the temptation to disturb the vessel.[13]
Causality Behind Choices:
-
Moderate Solubility: If the compound is too soluble, it may not crystallize even after significant solvent evaporation. If it is too insoluble, it will be difficult to prepare a solution of sufficient concentration.
-
Cleanliness: Dust particles provide surfaces for rapid nucleation, leading to many small crystals instead of a few large ones.[4]
-
Slow Evaporation Rate: A slow increase in concentration allows molecules sufficient time to orient themselves correctly and integrate into the growing crystal lattice, resulting in higher quality crystals.[8]
Vapor Diffusion
Vapor diffusion is a powerful technique, especially when only small amounts of the compound are available.[14] It involves the slow diffusion of a "precipitant" or "anti-solvent" vapor into a solution of the hydrazone Schiff base.
Principle: The hydrazone Schiff base is dissolved in a "good" solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of a "poor" solvent (precipitant) in which the compound is insoluble. The precipitant should be more volatile than the good solvent.[8] The vapor from the precipitant slowly diffuses into the solution, reducing the overall solubility of the hydrazone Schiff base and inducing crystallization.[14]
There are two main setups for vapor diffusion:
-
Hanging Drop: A drop of the sample solution is placed on a siliconized glass coverslip, which is then inverted and sealed over the reservoir of the precipitant.[15]
-
Sitting Drop (or Vial-in-Vial): A small vial containing the sample solution is placed inside a larger, sealed vessel containing the precipitant.[13]
Protocol for Vapor Diffusion (Sitting Drop Method):
-
Solvent Selection: Identify a "good" solvent that readily dissolves your hydrazone Schiff base and a miscible "poor" solvent (precipitant) in which it is insoluble. The precipitant must be more volatile than the good solvent. Common combinations are listed in the table below.
-
Solution Preparation: Prepare a concentrated solution of the hydrazone Schiff base in the good solvent.
-
Setup: Place a small, open vial containing the solution inside a larger beaker or jar. Add the precipitant to the larger vessel, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer vessel tightly with a lid or parafilm to create a closed system.
-
Incubation: Place the setup in a stable, vibration-free environment.
-
Observation: Crystals will typically form in the inner vial over several days to weeks.
Table 1: Common Solvent Systems for Vapor Diffusion
| Good Solvent (Less Volatile) | Precipitant (More Volatile) |
| Toluene | Hexane |
| Dichloromethane | Pentane |
| Tetrahydrofuran (THF) | Diethyl Ether |
| Acetonitrile | Diethyl Ether |
| Methanol | Diethyl Ether |
Causality Behind Choices:
-
Volatility Difference: The higher volatility of the precipitant ensures its vapor diffuses into the solution of the good solvent, gradually changing the solvent composition and reducing the solubility of the hydrazone Schiff base.[8]
-
Sealed System: A sealed environment is crucial to maintain the vapor pressure equilibrium and prevent the rapid evaporation of either solvent.[13]
Liquid-Liquid Diffusion (Layering)
This technique relies on the slow diffusion between two liquid layers: a solution of the compound and a precipitant.
Principle: The hydrazone Schiff base is dissolved in a solvent to form a concentrated solution. A less dense, miscible precipitant is then carefully layered on top of this solution without mixing.[14] Over time, the two liquids will slowly diffuse into each other at the interface, creating a zone of supersaturation where crystals can form.[16]
Protocol for Liquid-Liquid Diffusion:
-
Solvent Selection: Choose a solvent in which the compound is soluble and a miscible precipitant with a different density in which the compound is insoluble.[8]
-
Solution Preparation: Prepare a concentrated solution of the hydrazone Schiff base in the denser solvent.
-
Layering: Using a syringe or pipette, carefully add the less dense precipitant down the side of the tube containing the solution, ensuring minimal disturbance to create a distinct interface. A narrow vessel like a test tube or NMR tube is ideal.[14]
-
Incubation: Seal the tube and leave it undisturbed in a stable environment.
-
Crystal Growth: Crystals will typically grow at the interface of the two solvents.
Causality Behind Choices:
-
Density Difference: The difference in density helps to maintain the two distinct layers, allowing for slow diffusion rather than immediate mixing.[8]
-
Careful Layering: A sharp interface is key to ensuring a slow and controlled diffusion process.[14]
Slow Cooling
This method is suitable for hydrazone Schiff bases that exhibit a significant increase in solubility with temperature.
Principle: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly, causing the solubility to decrease and the solution to become supersaturated, leading to crystallization.[3]
Protocol for Slow Cooling:
-
Solvent Selection: Choose a solvent in which the hydrazone Schiff base is sparingly soluble at room temperature but highly soluble at a higher temperature.[6]
-
Saturated Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at or near its boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.[5]
-
Slow Cooling: Place the flask containing the hot solution in an insulated container (e.g., a Dewar flask filled with hot water or wrapped in glass wool) to ensure a very slow cooling rate.[12]
-
Crystallization: As the solution cools, crystals will form.
Causality Behind Choices:
-
Temperature-Dependent Solubility: This technique is only effective if the compound's solubility is highly dependent on temperature in the chosen solvent.
-
Insulated Environment: A slow cooling rate is crucial. If the solution cools too quickly, it can lead to the formation of a powder or small, poorly-formed crystals.[12]
Visualizing the Crystallization Workflow
The following diagram illustrates the general workflow for obtaining single crystals of hydrazone Schiff bases.
Caption: General workflow for single crystal growth of hydrazone Schiff bases.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; Compound is too soluble. | Allow more solvent to evaporate; Use a different solvent or a solvent/precipitant mixture; Try a different crystallization technique.[10] |
| Oiling Out | The compound's solubility is too high at the point of precipitation; Cooling is too rapid. | Use a more dilute solution; Cool the solution more slowly; Try a different solvent system.[17] |
| Formation of Powder or Microcrystals | Supersaturation occurred too quickly; Too many nucleation sites. | Slow down the rate of crystallization (e.g., slower evaporation, slower diffusion); Ensure all glassware is scrupulously clean and filter the solution.[13] |
| Twinned or Aggregated Crystals | Rapid crystal growth. | Slow down the crystallization process; Try a different solvent that may favor a different crystal packing.[13] |
Conclusion
Growing single crystals of hydrazone Schiff bases is often an empirical science that requires patience, careful observation, and a systematic approach. By understanding the fundamental principles of crystallization and methodically applying the techniques outlined in this guide, researchers can significantly increase their success rate in obtaining high-quality crystals suitable for X-ray diffraction. The detailed structural insights gained from these analyses are critical for advancing the fields of drug development and materials science.
References
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1449. Retrieved from [Link]
-
Unknown. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Boyle, P. D. (2006). Crystallisation Techniques. Retrieved from [Link]
-
McCann, P. J., & Le, T. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1752. Retrieved from [Link]
-
Igwe, O. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
Boateng, D. K. A. (2019). Which single crystal growth technique is best for growing nice crystals from Co(III)-Hydrazone complexes? ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39017-39029. Retrieved from [Link]
-
Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes and Projects. Retrieved from [Link]
-
Unknown. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Retrieved from [Link]
-
Pająk, J., et al. (2011). Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl-4-Carbohydrazide. Journal of Chemical Crystallography, 41(10), 1532-1537. Retrieved from [Link]
-
Staples, R. J. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39017-39029. Retrieved from [Link]
-
Ülküseven, B., et al. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. Zeitschrift für Naturforschung B, 62(6), 793-797. Retrieved from [Link]
-
Adamu, H., Jabbi, A. M., & Aliyu, H. N. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evaluation for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32. Retrieved from [Link]
Sources
- 1. kspublisher.com [kspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.byu.edu [chem.byu.edu]
- 8. Growing Crystals [web.mit.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. sciencenotes.org [sciencenotes.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-methylbenzohydrazide
Welcome to the technical support resource for the synthesis of 3-Bromo-4-methylbenzohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. Drawing from established chemical principles and field-tested insights, this document provides a structured approach to navigating the challenges of this synthesis.
Introduction: The Synthetic Pathway
The most common and reliable route to synthesize 3-Bromo-4-methylbenzohydrazide involves a two-step process starting from 3-Bromo-4-methylbenzoic acid. This pathway is generally favored for its straightforward execution and amenability to scale-up.
-
Step 1: Esterification. The carboxylic acid is first converted to a methyl or ethyl ester. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.
-
Step 2: Hydrazinolysis. The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final 3-Bromo-4-methylbenzohydrazide product.
This guide is structured to address potential issues in both stages of this synthesis.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My overall yield is significantly lower than expected (<50%). How do I identify the problematic step?
Answer: A low overall yield necessitates a stepwise diagnosis. The most efficient approach is to isolate and analyze the intermediate from Step 1 before proceeding.
-
Action: After performing the esterification (Step 1), do not proceed directly to hydrazinolysis. Instead, perform a full work-up and purify the crude methyl 3-bromo-4-methylbenzoate. Calculate the yield for this step.
-
Analysis:
-
If the yield of the ester is low: The issue lies in the esterification reaction. Refer to Questions 2 and 3.
-
If the yield of the ester is high (>85%), but the overall yield is low: The problem is in the hydrazinolysis (Step 2) or the final work-up/purification. Refer to Questions 4 and 5.
-
Question 2: The esterification of 3-Bromo-4-methylbenzoic acid is incomplete, and I recover a lot of starting material. What's causing this?
Answer: Fischer esterification is a reversible, equilibrium-limited reaction.[1] An incomplete reaction is typically due to factors that prevent the equilibrium from shifting sufficiently toward the product side.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Presence of Water | Water is a product of the reaction. Its presence shifts the equilibrium back towards the reactants (Le Chatelier's Principle). | Ensure all glassware is oven-dried. Use anhydrous methanol or ethanol as the solvent. |
| Insufficient Catalyst | The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack. | Use a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid).[1][2] |
| Suboptimal Temperature / Time | The reaction rate is temperature-dependent. Insufficient heat or time will result in low conversion. | Reflux the reaction mixture for an adequate duration (typically 3-5 hours, but can be longer).[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). |
| Equilibrium Limitation | Even under ideal conditions, the equilibrium may not favor 100% conversion. | Use a large excess of the alcohol (it often serves as the solvent), which shifts the equilibrium towards the ester product.[1] |
Question 3: My esterification reaction turns dark, and the crude product is difficult to purify. Why?
Answer: Darkening of the reaction mixture, especially when using sulfuric acid at high temperatures, often indicates charring or side reactions. 3-Bromo-4-methylbenzoic acid is generally stable, but prolonged heating with a strong acid can cause some degradation.
Probable Causes & Solutions:
-
Cause: Excessive heat or catalyst concentration.
-
Solution:
-
Reduce Temperature: Ensure the reflux temperature is not excessively high. Use a heating mantle with a temperature controller.
-
Catalyst Amount: Do not use an excessive amount of sulfuric acid. Stick to the recommended catalytic quantities.
-
Alternative Method: For a cleaner, though more expensive, conversion, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[3] This is not an equilibrium reaction and often gives very high yields of the ester.
-
Question 4: The hydrazinolysis step (ester to hydrazide) is giving a low yield. What are the critical parameters to optimize?
Answer: The conversion of the ester to the hydrazide is generally a high-yielding reaction. Low yields are often traced back to reaction conditions, stoichiometry, or work-up losses.
Caption: Troubleshooting flowchart for the hydrazinolysis step.
Key Optimization Parameters:
| Parameter | Scientific Rationale | Recommended Action |
| Purity of Ester | Impurities in the starting ester can interfere with the reaction or complicate purification, leading to apparent low yield. | Ensure the methyl 3-bromo-4-methylbenzoate from Step 1 is pure. Use NMR or GC-MS to confirm its identity and purity before proceeding. |
| Hydrazine Stoichiometry | Hydrazine is the nucleophile. While the stoichiometry is 1:1, using an excess of hydrazine hydrate drives the reaction to completion. | Use a moderate excess of hydrazine hydrate (e.g., 2-5 equivalents). This is crucial for achieving high conversion.[4] |
| Reaction Time & Temperature | The reaction requires sufficient thermal energy and time for the nucleophilic attack and substitution to occur completely. | Refluxing in ethanol is the standard method.[5][6] Ensure reflux is maintained for at least 3-5 hours. Monitor reaction completion by TLC by checking for the disappearance of the starting ester spot. |
| Product Precipitation | The product, 3-Bromo-4-methylbenzohydrazide, is often a solid that precipitates from the reaction mixture upon cooling. Incomplete precipitation leads directly to yield loss. | After the reflux period, allow the mixture to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystallization before filtration.[6] |
Question 5: My final product is off-white or yellowish and shows impurities in the NMR spectrum. What are these impurities and how can I remove them?
Answer: Impurities in the final product are common but can usually be removed with proper purification techniques.
Common Impurities & Purification Strategy:
-
Unreacted Ester: If the hydrazinolysis was incomplete, the starting ester will contaminate the product.
-
Removal: Recrystallization is highly effective. 3-Bromo-4-methylbenzohydrazide and its parent ester have different solubilities. Ethanol is a commonly used and effective solvent for recrystallization.[6][7] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
-
Unreacted Hydrazine Hydrate: As it is used in excess and is water-soluble, it should be removed during the work-up.
-
Removal: Thoroughly wash the filtered solid product with cold water.[6] This will remove any residual hydrazine hydrate.
-
-
Diacylhydrazine (N,N'-bis(3-bromo-4-methylbenzoyl)hydrazine): This side-product can form if the initially formed hydrazide reacts with another molecule of the ester. This is generally minimized by using an excess of hydrazine.
-
Removal: This impurity is much less soluble than the desired product. During recrystallization from ethanol, it may remain undissolved in the hot solvent and can be removed by hot filtration, or it will crystallize out at a different rate.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for this synthesis?
A1: The following two-step protocol is a reliable starting point.
Protocol 1: Synthesis of Methyl 3-bromo-4-methylbenzoate (Esterification) [1][2]
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-Bromo-4-methylbenzoic acid (10.0 g, 0.0465 mol).
-
Add 100 mL of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (1 mL, ~0.018 mol) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 3-bromo-4-methylbenzoate, which should be a solid or oil. Assess yield and purity before proceeding.
Protocol 2: Synthesis of 3-Bromo-4-methylbenzohydrazide (Hydrazinolysis) [1][5]
-
In a 250 mL round-bottom flask, dissolve the methyl 3-bromo-4-methylbenzoate (e.g., 9.0 g, 0.039 mol) in 100 mL of ethanol.
-
Add hydrazine hydrate (6.0 mL, ~0.12 mol, ~3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture to room temperature, followed by cooling in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove excess hydrazine, followed by a small amount of cold ethanol.
-
Dry the collected white solid under vacuum to obtain 3-Bromo-4-methylbenzohydrazide.
-
If necessary, recrystallize the product from ethanol to achieve higher purity.[6]
Q2: How can I monitor the reactions using TLC?
A2: For the esterification step , use a mobile phase like 20-30% ethyl acetate in hexanes. The carboxylic acid starting material will have a lower Rf value (more polar) than the ester product. For the hydrazinolysis step , a more polar eluent like 50-70% ethyl acetate in hexanes may be needed. The ester will have a high Rf, while the hydrazide product is significantly more polar and will have a much lower Rf. The disappearance of the starting material spot is a good indicator of reaction completion.
Q3: Are there faster or "greener" methods available?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been reported for the direct conversion of carboxylic acids to hydrazides.[1] This method can dramatically reduce reaction times from hours to minutes and often proceeds without a solvent, which aligns with the principles of green chemistry. However, it requires specialized microwave reactor equipment.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Hydrazine Hydrate: This is a toxic and corrosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive. Add it slowly and carefully to the alcohol, as the dilution is exothermic.
-
Refluxing Solvents: Methanol and ethanol are flammable. Ensure reflux is carried out in a properly assembled apparatus away from ignition sources.
References
-
3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 . PubChem, National Institutes of Health. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]
-
Development and assessment of green synthesis of hydrazides . Krishikosh. [Link]
-
Reaction Chemistry & Engineering . RSC Publishing. [Link]
-
Benzohydrazides: As potential bio-active agents . The Pharma Innovation Journal. [Link]
Sources
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Common byproducts in the synthesis of 3-bromo-4-fluorobenzaldehyde and how to avoid them.
Welcome to the technical support guide for the synthesis of 3-bromo-4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthetic strategy, minimize byproduct formation, and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-bromo-4-fluorobenzaldehyde?
A1: The most prevalent methods for synthesizing 3-bromo-4-fluorobenzaldehyde include:
-
Electrophilic Bromination of 4-fluorobenzaldehyde: This is the most direct and widely used method.[1][2][3]
-
Formylation of 1-bromo-2-fluorobenzene: This route involves introducing the aldehyde group onto a pre-brominated aromatic ring.
-
Oxidation of 3-bromo-4-fluorotoluene: This method starts with the corresponding toluene derivative and oxidizes the methyl group to an aldehyde.
Each route has its own set of potential byproducts and optimization challenges, which will be discussed in detail in this guide.
Q2: I am seeing a significant amount of an isomeric byproduct in my reaction mixture. What is it and why is it forming?
A2: The most common isomeric byproduct is 2-bromo-4-fluorobenzaldehyde . Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.
-
Causality: The fluorine atom at position 4 is an ortho, para-director, while the aldehyde group (-CHO) at position 1 is a meta-director.[4] The fluorine atom, being an activating group (via resonance) directs the incoming electrophile (bromine) to its ortho positions (positions 3 and 5). The aldehyde group, a deactivating group, directs incoming electrophiles to its meta positions (positions 3 and 5). Both groups, therefore, direct the bromination to position 3, making 3-bromo-4-fluorobenzaldehyde the major product. However, the fluorine's directing effect can also lead to substitution at its other ortho position (position 2), resulting in the formation of the 2-bromo isomer. The balance between these directing effects can be influenced by the reaction conditions.
Troubleshooting Guide: Common Byproducts and Avoidance Strategies
This section provides a detailed breakdown of common byproducts encountered during the synthesis of 3-bromo-4-fluorobenzaldehyde, their causes, and actionable strategies to mitigate their formation.
Synthetic Route 1: Electrophilic Bromination of 4-Fluorobenzaldehyde
This is often the preferred route due to the commercial availability of the starting material. However, careful control of reaction conditions is crucial to minimize byproduct formation.
-
Identification: The presence of the 2-bromo isomer can be confirmed by GC-MS analysis, where it will have the same mass-to-charge ratio as the desired product but a different retention time.[5][6] 1H NMR spectroscopy can also be used to distinguish between the isomers by analyzing the coupling patterns of the aromatic protons.
-
Causality: As explained in the FAQ, the formation of the 2-bromo isomer is due to the competing directing effects of the fluorine and aldehyde groups.
-
Avoidance Strategies:
-
Choice of Catalyst: Lewis acid catalysts like AlCl3 or FeBr3 are commonly used to polarize the bromine molecule, making it a better electrophile.[1][3] The choice and amount of catalyst can influence the regioselectivity. Using a milder catalyst, such as zinc bromide (ZnBr2), has been reported to improve the yield of the desired 3-bromo isomer.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-10 °C) can enhance the selectivity for the thermodynamically favored 3-bromo product.[7]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Dichloromethane is a common solvent for this reaction.[3][7]
-
-
Identification: Dibrominated byproducts, such as 3,5-dibromo-4-fluorobenzaldehyde, will have a higher molecular weight and can be detected by GC-MS.
-
Causality: The product, 3-bromo-4-fluorobenzaldehyde, is still an activated aromatic ring and can undergo a second bromination, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Avoidance Strategies:
-
Stoichiometry: Use a slight deficiency or a stoichiometric amount of the brominating agent (e.g., Br2) relative to 4-fluorobenzaldehyde.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or TLC to stop the reaction once the starting material is consumed and before significant amounts of dibrominated products are formed.[1][7]
-
Controlled Addition: Add the brominating agent dropwise to maintain a low concentration in the reaction mixture, which can disfavor the second bromination.[2]
-
-
Identification: The presence of the carboxylic acid can be detected by an acidic pH of the crude product. It can also be identified by IR spectroscopy (broad O-H stretch) and 1H NMR (disappearance of the aldehyde proton and appearance of a carboxylic acid proton).
-
Causality: The aldehyde functional group is susceptible to oxidation, especially in the presence of air and certain catalysts.
-
Avoidance Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purification: If the acid does form, it can be easily removed during the workup by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate. The acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.
-
-
Identification: The presence of the starting material is readily detected by GC or TLC.
-
Causality: Incomplete reaction due to insufficient reaction time, temperature, or amount of brominating agent.
-
Avoidance Strategies:
Synthetic Route 2: Formylation of 1-Bromo-2-fluorobenzene
This route can offer better regioselectivity as the positions of the halogens are already defined.
-
Identification: The formation of benzyne can lead to a complex mixture of byproducts, including biphenylene and triphenylene, which can be identified by GC-MS.[8]
-
Causality: A common method for formylation is ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[9] However, the treatment of 1-bromo-2-fluorobenzene with a strong base like n-butyllithium can lead to the elimination of LiBr and the formation of a highly reactive benzyne intermediate.[8]
-
Avoidance Strategies:
-
Directed ortho-Metalation (DoM): The fluorine atom is a known directing group for ortho-lithiation.[10] By carefully controlling the temperature (typically -78 °C) and using an appropriate base, it is possible to selectively deprotonate the position ortho to the fluorine (and meta to the bromine), leading to the desired lithiated intermediate.
-
Vilsmeier-Haack Reaction: This reaction uses a milder electrophile (the Vilsmeier reagent, formed from DMF and POCl3) to formylate electron-rich aromatic rings.[11][12][13] Since 1-bromo-2-fluorobenzene is not highly activated, this reaction may require forcing conditions and may not be as efficient.
-
Synthetic Route 3: Oxidation of 3-Bromo-4-fluorotoluene
This route is viable if the starting toluene derivative is readily available.
-
Identification: Similar to the oxidation of the aldehyde, the formation of the carboxylic acid can be detected by various analytical techniques.
-
Causality: Many oxidizing agents used to convert a methyl group to an aldehyde can also oxidize the aldehyde further to a carboxylic acid. This is a very common byproduct in this type of reaction.[14]
-
Avoidance Strategies:
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Milder reagents are preferred.
-
Manganese Dioxide (MnO2): This is a common reagent for the oxidation of benzylic alcohols to aldehydes. For the direct oxidation of toluenes, it often requires harsh conditions and can result in the formation of benzoic acid.[15]
-
Ceric Ammonium Nitrate (CAN): CAN can be used for the oxidation of toluenes to benzaldehydes, but over-oxidation is a known side reaction.[16][17]
-
-
Reaction Conditions: Careful control of reaction time, temperature, and stoichiometry is essential to stop the reaction at the aldehyde stage.
-
-
Identification: The corresponding benzyl alcohol can be detected by GC-MS and NMR.
-
Causality: The oxidation of the toluene proceeds via the benzyl alcohol intermediate. Incomplete oxidation will result in the presence of this intermediate in the product mixture.[18][19]
-
Avoidance Strategies:
-
Ensure Complete Reaction: Allow for sufficient reaction time and use an adequate amount of the oxidizing agent to drive the reaction to the aldehyde stage.
-
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4-Fluorobenzaldehyde with AlCl3 Catalyst
This protocol is adapted from established procedures and should be optimized on a small scale first.[3][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend powdered aluminum trichloride (1.1 eq) in dry dichloromethane under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Add 4-fluorobenzaldehyde (1.0 eq) to the cooled suspension while maintaining the temperature below 10 °C.
-
Addition of Bromine: Add bromine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium metabisulfite (to remove unreacted bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 3-bromo-4-fluorobenzaldehyde.
Data Summary
| Byproduct | Identification Method | Causality | Avoidance Strategy |
| 2-Bromo-4-fluorobenzaldehyde | GC-MS, 1H NMR | Competing directing effects of -F and -CHO groups | Use milder catalyst (e.g., ZnBr2), lower reaction temperature |
| Dibrominated Products | GC-MS | Over-bromination of the product | Control stoichiometry, monitor reaction, slow addition of Br2 |
| 3-Bromo-4-fluorobenzoic Acid | pH, IR, 1H NMR | Oxidation of the aldehyde group | Inert atmosphere, basic wash during work-up |
| Unreacted 4-fluorobenzaldehyde | GC, TLC | Incomplete reaction | Optimize reaction time and temperature |
| Benzyne Byproducts | GC-MS | Elimination from ortho-lithiated intermediate | Low temperature (-78 °C) for ortho-lithiation |
| 3-Bromo-4-fluorobenzyl Alcohol | GC-MS, 1H NMR | Incomplete oxidation of toluene | Ensure sufficient reaction time and oxidant |
Visualizing Reaction Pathways and Troubleshooting
Electrophilic Bromination and Isomer Formation
Caption: Formation of the desired product and isomeric byproduct.
Troubleshooting Workflow for Impure Product
Caption: A decision tree for the purification of crude product.
References
-
PrepChem. (n.d.). Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. Retrieved from [Link]
- Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
-
Shen, B., Semin, D., Guo, G., & Tam, S. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1463, 155-161. Retrieved from [Link]
-
ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
-
Khan, F. A., Dash, J., Satapathy, R., & Upadhyay, S. K. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega, 6(30), 20003–20013. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Close, A. J., Jones, R. N., Ocasio, C. A., Kemmitt, P., Roe, S. M., & Spencer, J. (2016). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 14(35), 8358–8366. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2004). toluene --> benzaldehyde. Retrieved from [Link]
- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
MDPI. (2021). High-Performance Pd-Pt/α-MnO2 Catalysts for the Oxidation of Toluene. Retrieved from [Link]
-
Semantic Scholar. (2016). Figure 2 from Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2017). CERIC AMMONIUM NITRATE (CAN) as oxidizing reagent for organic reactions. Retrieved from [Link]
-
Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]
-
ACS Publications. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? Retrieved from [Link]
-
Pan, S. C. (n.d.). Reagents in Organic Synthesis. IIT Guwahati. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Toluene to Benzaldehyde with MnO2. Retrieved from [Link]
-
PubMed Central. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
YouTube. (2023). ELECTROPHILIC SUBSTITUTION REACTION - BENZALDEHYDE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. Retrieved from [Link]
-
YouTube. (2019). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - toluene --> benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sciencemadness Discussion Board - Toluene to Benzaldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. old.rrjournals.com [old.rrjournals.com]
- 17. acl.digimat.in [acl.digimat.in]
- 18. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-4-methylbenzohydrazide
Welcome to the technical support guide for the purification of crude 3-Bromo-4-methylbenzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Challenge - Common Impurities
Effective purification begins with understanding the potential impurities. The synthesis of 3-Bromo-4-methylbenzohydrazide typically proceeds from the corresponding ester (e.g., methyl 3-bromo-4-methylbenzoate) or acid chloride with hydrazine. Consequently, the crude product is often contaminated with several process-related impurities.
| Impurity Category | Specific Example(s) | Reason for Presence | Typical Impact |
| Unreacted Starting Materials | 3-Bromo-4-methylbenzoic acid; Methyl 3-bromo-4-methylbenzoate | Incomplete reaction; non-stoichiometric addition of reagents. | Can complicate subsequent reaction steps and introduce byproducts. |
| Excess Reagents | Hydrazine hydrate | Used in excess to drive the reaction to completion. | Highly polar and water-soluble; can be difficult to remove from polar products without aqueous washes. |
| Side-Reaction Products | N,N'-bis(3-bromo-4-methylbenzoyl)hydrazine | Reaction of the product with another molecule of the starting ester or acid chloride. | Often has similar polarity to the desired product, making chromatographic separation challenging. |
| Degradation Products | - | Hydrazides can be susceptible to hydrolysis under strong acidic or basic conditions, reverting to the carboxylic acid. | Reduces yield and purity. |
Section 2: Purification Strategy - A Decision Framework
Choosing the right purification technique is critical. The optimal method depends on the nature and quantity of both the product and the impurities. This decision tree illustrates a logical workflow for selecting your primary purification strategy.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both a solution and the rationale behind it.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing 3-Bromo-4-methylbenzohydrazide? A1: Ethanol or isopropanol are excellent starting points.[1] The principle of a good recrystallization solvent is that it should dissolve the compound well at elevated temperatures but poorly at low temperatures. This differential solubility allows for crystal formation upon cooling while impurities ideally remain in the "mother liquor." Always perform a small-scale solvent screen to confirm the optimal choice for your specific crude material.
Q2: Is 3-Bromo-4-methylbenzohydrazide sensitive to acidic or basic conditions? A2: Yes, hydrazides can be sensitive. Strong acidic conditions can hydrolyze the hydrazide back to the corresponding carboxylic acid, particularly upon heating. While hydrazides are weakly basic, they can be protonated. For purification, it is generally best to work under neutral or mildly basic conditions.
Q3: My TLC plate shows a streak instead of a clean spot. What does this mean? A3: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system (it is adsorbing very strongly to the silica) or the sample is overloaded. Try a more polar mobile phase (e.g., increase the methanol or ethyl acetate percentage) or spot a more dilute solution. If the compound itself is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.
Troubleshooting Common Problems
Problem 1: During recrystallization, my product "oils out" instead of forming crystals.
-
Cause A: The solution is cooling too rapidly. Rapid cooling can cause the product to crash out of solution as a supersaturated liquid (an oil) rather than forming an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line can also help.
-
-
Cause B: The chosen solvent is inappropriate. The solvent may be too good at dissolving the compound even at low temperatures, or it may be too poor, leading to a low-purity oil.
-
Solution: Switch to a different solvent or a co-solvent system (e.g., Ethanol/Water, Hexanes/Ethyl Acetate).[1] In a co-solvent system, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.
-
Problem 2: After purification by column chromatography, I still see my starting material (3-bromo-4-methylbenzoic acid) in the product fractions.
-
Cause: The starting carboxylic acid has not been fully separated from the weakly basic/neutral hydrazide product. While chromatography can work, a more efficient method exists for this type of impurity.
-
Solution: Implement a pre-chromatography acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[2] Wash the organic layer with a weak aqueous base, such as 5% sodium bicarbonate solution.[3][4] The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while your desired hydrazide remains in the organic layer.[2][3][5] This removes the bulk of the acidic impurity before you even begin chromatography, making the final purification much more effective.
-
Problem 3: My yield is very low after column chromatography, and I suspect the product is sticking to the silica gel.
-
Cause: Hydrazides and related compounds like hydrazones can sometimes interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to decomposition or irreversible adsorption.[6]
-
Solution A: Use a modified mobile phase. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate/1% Et₃N).[6] This will neutralize the acidic sites on the silica, preventing product decomposition and improving recovery.
-
Solution B: Use a different stationary phase. Consider using basic alumina instead of silica gel for your stationary phase.[6] Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent option for polar compounds.
-
Caption: Troubleshooting workflow for common recrystallization issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting crude mass of ~5 grams and that ethanol has been identified as a suitable solvent.
-
Dissolution: Place the 5 g of crude 3-Bromo-4-methylbenzohydrazide into a 250 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat ~100 mL of 95% ethanol on a hot plate to a gentle boil.
-
Hot Solvent Addition: Add the hot ethanol to the Erlenmeyer flask in small portions (~10-15 mL at a time) while stirring and heating. Continue adding just enough hot solvent until all the solid material has completely dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the solids. This step removes insoluble impurities that would otherwise contaminate your final crystals.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol (2 x 10 mL). This removes any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to air-dry on the filter for 10-15 minutes under vacuum. Then, transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C).
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove acidic impurities (like unreacted 3-bromo-4-methylbenzoic acid) from the crude product.
-
Dissolution: Dissolve the crude product (~5 g) in 100 mL of ethyl acetate in a 250 mL separatory funnel.
-
Base Wash: Add 50 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel.[3][4] Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate) containing your product, and the bottom will be the aqueous phase containing the impurity salt.[2]
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash process (steps 2-3) with another 50 mL of 5% sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer.[4]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of a solid drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. The purified product can now be isolated by removing the ethyl acetate using a rotary evaporator. The resulting solid can be used as is or further purified by recrystallization if needed.
References
- Acid–base extraction - Wikipedia.
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
- ACID-BASE EXTRACTION. LibreTexts.
- Acid-base extraction. Bionity.com.
- Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry.
- Need a purification method for a free hydrazone. Reddit.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
Sources
Overcoming solubility issues of 3-Bromo-4-methylbenzohydrazide in different solvents.
Welcome to the dedicated technical support guide for 3-Bromo-4-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of its solubility. Benzohydrazide derivatives, while synthetically valuable, often present dissolution difficulties due to their crystalline nature and complex polarity. This guide provides a logical, step-by-step framework to systematically address these challenges, ensuring you can proceed with your experiments confidently and efficiently.
Quick Reference: Physicochemical Properties
A foundational understanding of a compound's properties is the first step in troubleshooting its solubility. Below is a summary of key data for 3-Bromo-4-methylbenzohydrazide.
| Property | Value | Source |
| CAS Number | 515143-79-0 | [1][2][3] |
| Molecular Formula | C₈H₉BrN₂O | [1][2][4] |
| Molecular Weight | ~229.08 g/mol | [1][2] |
| Physical Form | Solid | |
| Hazard Profile | Irritant; may cause skin and eye irritation. | [2][5] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered by researchers.
Q1: Why is 3-Bromo-4-methylbenzohydrazide difficult to dissolve?
The solubility challenge arises from its molecular structure. The molecule possesses a rigid aromatic ring substituted with a bromine atom, contributing to significant hydrophobicity and strong crystal lattice energy. This is contrasted with the polar hydrazide group (-C(=O)NNH₂), which prefers hydrophilic interactions. This dual nature can make it difficult for a single solvent to effectively solvate both ends of the molecule, and significant energy is often required to break down the stable crystal structure.
Q2: What is the best solvent to try first?
For initial attempts, a strong, polar aprotic solvent is recommended. These solvents are effective at solvating a wide range of organic molecules.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is often referred to as a "super solvent" due to its high polarity and ability to dissolve many poorly soluble compounds.[6] It is also miscible in all proportions with water, making it an excellent choice for creating stock solutions that will be further diluted in aqueous buffers.[6]
-
Secondary Recommendation: Dimethylformamide (DMF). DMF is another powerful polar aprotic solvent with similar capabilities to DMSO.
Q3: I've added the compound to DMSO, but it's not dissolving. What's next?
Incomplete dissolution in a strong solvent at room temperature is common and usually indicates that the kinetic barrier to dissolution has not been overcome. The next steps involve introducing energy into the system. See the Troubleshooting Guide below for detailed protocols on using physical methods like heating and sonication.
Q4: Is it safe to heat the solution to aid dissolution?
Yes, controlled heating is a standard and effective technique. Heating increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice more effectively. However, it is crucial to do this judiciously. Always use a water bath or a calibrated heating block for gentle and even heating. Avoid aggressive, direct heat from a hot plate, which can cause solvent to boil or the compound to degrade. It is advisable to first determine the compound's melting point to ensure you are heating well below that temperature.
Q5: My downstream application is an aqueous cell-based assay. How can I prepare a suitable solution?
This is a classic solubility challenge in drug discovery. The key is to prepare a high-concentration stock solution in an organic solvent (like DMSO) and then dilute it into your final aqueous medium. The final concentration of the organic solvent must be kept low (typically <0.5% v/v) to avoid toxicity to the cells. The Co-Solvent System Protocol in the Troubleshooting Guide provides a detailed workflow for this.
Troubleshooting Guide: A Systematic Approach to Dissolution
This guide presents a tiered strategy for achieving complete dissolution of 3-Bromo-4-methylbenzohydrazide. Start with Tier 1 and proceed to the next tier only if solubility issues persist.
Workflow for Overcoming Solubility Issues
The following diagram outlines the logical progression of the troubleshooting steps detailed below.
Caption: A step-by-step workflow for troubleshooting solubility.
Tier 1: Foundational Dissolution & Physical Enhancements
This protocol covers the essential first steps for dissolving the compound using mechanical and thermal energy.
Protocol 1: Dissolution with Physical Assistance
-
Objective: To achieve dissolution in a strong organic solvent using standard laboratory techniques.
-
Rationale: Many compounds dissolve slowly. Physical methods accelerate this process by increasing the interaction between the solvent and the solute and providing the energy needed to break crystal lattice bonds.[7][8]
-
Materials:
-
3-Bromo-4-methylbenzohydrazide
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Water bath sonicator
-
Calibrated water bath or heating block
-
-
Step-by-Step Methodology:
-
Preparation: Weigh the desired amount of 3-Bromo-4-methylbenzohydrazide into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of DMSO (or DMF) to reach your target concentration (e.g., for a 10 mM stock with a MW of 229.08, add 1 mL of DMSO to 2.29 mg of the compound).
-
Vortexing: Cap the vial securely and vortex at maximum speed for 1-2 minutes. Visually inspect for undissolved particles.
-
Sonication: If particles remain, place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves create micro-cavitations that help break apart solid aggregates.
-
Controlled Heating: If the compound is still not dissolved, place the vial in a water bath set to 37-50°C for 15-30 minutes. Periodically remove and vortex the sample.
-
Final Assessment: After cooling to room temperature, visually inspect the solution against a dark background. A clear solution with no visible particulates indicates complete dissolution.
-
Tier 2: Co-Solvent Systems for Aqueous Applications
This protocol is essential when the final application requires an aqueous buffer but the compound is insoluble in it.
Protocol 2: Preparing an Aqueous Solution via a Co-Solvent System
-
Objective: To prepare a homogeneous aqueous solution of a poorly soluble compound by first dissolving it in a water-miscible organic solvent.
-
Rationale: The co-solvency technique uses a water-miscible organic solvent to act as a bridge. The compound is first dissolved in the "strong" organic solvent, and this solution is then carefully diluted into the aqueous phase, where the organic solvent helps keep the compound from precipitating.[9][10]
Caption: The principle of using a co-solvent system.
-
Step-by-Step Methodology:
-
Prepare Organic Stock: Following Protocol 1, prepare a high-concentration stock solution of 3-Bromo-4-methylbenzohydrazide in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved.
-
Pre-warm Aqueous Buffer: Gently warm your target aqueous buffer (e.g., PBS, cell culture media) to 37°C. This can help prevent the compound from "crashing out" (precipitating) upon dilution due to temperature shock.
-
Dilution: While gently vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise. For example, to make a 50 µM solution, add 1 µL of the 50 mM stock to 1 mL of buffer.
-
Final Mix & Inspection: Continue to vortex for another 30 seconds. Inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). A clear solution is ready for use. If precipitation occurs, you may need to lower the final concentration or explore pH adjustments.
-
Tier 3: Leveraging pH to Enhance Solubility
If co-solvent systems fail or are not suitable, modifying the pH of the medium can be a powerful alternative.
Protocol 3: pH-Dependent Solubility Assessment
-
Objective: To determine if altering the pH of an aqueous solution can improve the solubility of the compound.
-
Rationale: The hydrazide functional group contains nitrogen atoms with lone pairs of electrons, which can be protonated under acidic conditions (low pH). This addition of a positive charge can significantly increase the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.[10]
-
Materials:
-
Fully dissolved high-concentration stock in DMSO (from Protocol 1).
-
Aqueous buffers of varying pH (e.g., pH 4.0, pH 7.4, pH 9.0).
-
pH meter.
-
-
Step-by-Step Methodology:
-
Prepare Buffers: Aliquot your different pH buffers into separate vials.
-
Spike with Compound: Following the dilution method in Protocol 2 (Step 3), add a small volume of your DMSO stock to each buffer to reach the desired final concentration.
-
Equilibrate & Observe: Cap the vials, vortex briefly, and let them equilibrate at room temperature for at least 30 minutes.
-
Assess Solubility: Visually inspect each vial for precipitation. Compare the clarity of the acidic, neutral, and basic solutions. If the compound is significantly more soluble at a low pH, this indicates that an acidic formulation buffer is optimal for your experiments.
-
By systematically applying these tiered troubleshooting protocols, researchers can efficiently overcome the solubility challenges presented by 3-Bromo-4-methylbenzohydrazide, enabling the successful execution of their planned experiments.
References
-
3-BROMO-4-METHYLBENZOHYDRAZIDE CAS#: 515143-79-0; ChemWhat Code: 903120. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]
-
3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
Techniques used to Enhance Drug Solubility - Pharmaguddu. Available at: [Link]
-
3-bromo-4-methylbenzohydrazide (C8H9BrN2O) - PubChemLite. Available at: [Link]
-
3-Bromo-4-methylbenzohydrazide - BIOFOUNT. Available at: [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. Available at: [Link]
-
SUPPORTING INFORMATION (NMR data). Available at: [Link]
-
Crystal structure of 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate, C15H14Br2N2O3 - ResearchGate. Available at: [Link]
-
DMSO - gChem Global. Available at: [Link]
-
3-Bromo-4-methyloctane | C9H19Br | CID 63561084 - PubChem. Available at: [Link]
-
Bromo dimethyl sulfoxide osmium(II) complexes. Molecular structure of cis,fac-[OsBr2(dmso-S)3(dmso-O)] | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Troubleshooting Low Yields in Hydrazone Synthesis
Welcome to the Technical Support Center for hydrazone derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of hydrazones, ultimately helping you improve your reaction yields and product purity. This resource is structured in a practical question-and-answer format to directly address the specific issues you may be facing in the lab.
Section 1: Understanding the Fundamentals - Why is My Reaction Failing?
Before diving into specific troubleshooting steps, it's crucial to understand the underlying principles of hydrazone formation. This reaction, while seemingly straightforward, is governed by a delicate interplay of factors.
Q1: What is the fundamental mechanism of hydrazone formation, and how does it impact my reaction's success?
Hydrazone formation is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative. The reaction proceeds in two main steps:
-
Nucleophilic Addition: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.[1][2]
-
Dehydration: This carbinolamine intermediate then eliminates a molecule of water to form the C=N double bond of the hydrazone.[3][4]
The overall reaction is reversible and typically acid-catalyzed.[5][6] Understanding this mechanism is key because the rate-determining step can vary depending on the reaction conditions, particularly the pH. At neutral to slightly acidic pH, the dehydration of the carbinolamine is often the rate-limiting step.[3][7]
Caption: General mechanism of hydrazone formation.
Section 2: Troubleshooting Common Issues in Hydrazone Synthesis
This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Q2: I have very low or no product formation. What are the most likely causes and how can I fix them?
Low or no yield is a common frustration. Here’s a systematic approach to diagnosing the problem:
A. Incorrect pH:
-
The Problem: The pH of the reaction medium is critical. The reaction is generally optimal in a mildly acidic environment (pH 4-6).[5][8] If the pH is too high (basic), the acid-catalyzed dehydration of the carbinolamine intermediate is slow.[8] Conversely, if the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated, which deactivates it and prevents the initial nucleophilic attack on the carbonyl group.[1][8][9]
-
The Solution:
-
Measure the pH: If your reaction is in solution, check the pH of the mixture.
-
Adjust the pH: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid or formic acid, to bring the pH into the optimal 4-6 range.[5][8]
-
Buffering: For sensitive substrates, consider using a buffer system (e.g., acetate buffer) to maintain a stable pH throughout the reaction.
-
B. Suboptimal Temperature:
-
The Problem: Many hydrazone formations proceed efficiently at room temperature. However, if you are using less reactive starting materials (e.g., ketones or electron-rich aldehydes), the reaction may be too slow.
-
The Solution: Gently heat the reaction mixture to 40-60°C.[8] Be cautious, as excessive heat can lead to the degradation of reactants or the product.[8] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid side product formation.
C. Inadequate Reaction Time:
-
The Problem: The reaction may simply not have had enough time to reach completion, especially with sterically hindered or electronically deactivated substrates.
-
The Solution: Monitor the reaction over a longer period using TLC or LC-MS.[8] This will help you determine the optimal reaction time.
D. Reagent Quality and Stoichiometry:
-
The Problem: The purity of your starting materials is paramount. Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction. Additionally, hydrazine derivatives can be susceptible to oxidation.[8] An incorrect stoichiometric ratio of reactants can also lead to low yields.
-
The Solution:
-
Check Purity: Ensure the purity of your starting materials. If necessary, purify them before use.
-
Fresh Reagents: Use freshly opened or properly stored hydrazine derivatives. Store them in a cool, dark, and dry place.[8]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[8]
-
E. Inappropriate Solvent:
-
The Problem: The choice of solvent can significantly impact reaction rates and solubility of reactants.
-
The Solution: Protic solvents like ethanol or methanol are commonly used and often effective.[8] For less soluble compounds, aprotic solvents like acetonitrile or DMF might be better choices.[8] In some cases, running the reaction under solvent-free conditions, for example using microwave irradiation, can lead to higher yields and shorter reaction times.[10]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. minarjournal.com [minarjournal.com]
Section 1: Frequently Asked Questions (FAQs) - Stability & Proper Storage
Answering the user's request.## Technical Support Center: 3-Bromo-4-methylbenzohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylbenzohydrazide. It is structured to address common questions regarding stability and storage, and to offer practical solutions for issues encountered during experimental workflows.
This section addresses foundational knowledge crucial for maintaining the integrity of 3-Bromo-4-methylbenzohydrazide from the moment it arrives in the lab.
Q1: What are the optimal long-term storage conditions for 3-Bromo-4-methylbenzohydrazide?
A: Proper storage is critical to ensure the chemical's stability and prevent degradation. Based on supplier recommendations and the general nature of hydrazide compounds, the following conditions are advised.
The primary goals of these storage conditions are to prevent hydrolysis of the hydrazide functional group and minimize oxidative degradation. The aromatic bromine is generally stable but can be susceptible to photolytic cleavage under prolonged exposure to high-energy light.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Hydrazides can be sensitive to oxidation by atmospheric oxygen. |
| Container | Tightly sealed, light-resistant container | Prevents moisture absorption (hygroscopicity) and photodegradation. |
| Location | Cool, dry, well-ventilated area away from incompatible materials[2] | Ensures safety and prevents reaction with oxidizing agents or strong acids.[3] |
Q2: My sample of 3-Bromo-4-methylbenzohydrazide has a slight yellow tint. Is it still usable?
A: While a pure sample is typically a white or off-white solid, a slight discoloration to yellow may indicate the onset of degradation or the presence of impurities. It does not automatically render the compound unusable, but it necessitates verification of purity before proceeding with sensitive experiments.
Recommended Actions:
-
Visual Inspection: Note the color and consistency. Any change from a free-flowing powder to a clumpy or sticky solid could indicate moisture absorption.
-
Melting Point Analysis: Determine the melting point and compare it to the literature value. A broad or depressed melting point is a classic indicator of impurity.
-
Spectroscopic Analysis:
-
¹H NMR: Check for the appearance of new peaks or a change in the integration of existing protons, which could signify decomposition products.
-
LC-MS: This is the most definitive method. A pure sample should show a single major peak corresponding to the correct mass-to-charge ratio. The presence of multiple peaks confirms impurities or degradation.
-
If significant impurities are detected, purification by recrystallization may be necessary.
Q3: What are the likely degradation pathways for this compound under improper storage or handling?
A: 3-Bromo-4-methylbenzohydrazide has two primary points of reactivity that are relevant to its stability: the hydrazide moiety and the bromo-substituted aromatic ring.
-
Hydrolysis: The amide bond in the benzohydrazide is susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts, yielding 3-bromo-4-methylbenzoic acid and hydrazine.
-
Oxidation: The hydrazine portion of the molecule can be oxidized, leading to the formation of various byproducts, including diimide intermediates which can further react. This is exacerbated by exposure to air and certain metal ions.[3]
-
Photodegradation: Aromatic bromides can undergo photolytic cleavage upon exposure to UV light, leading to debromination and the formation of radical species that can initiate secondary reactions. Studies on other brominated aromatic compounds confirm that direct photolysis is a significant degradation pathway.[4]
The following workflow can help identify the source of instability:
Sources
- 1. 148672-43-9|4-Bromo-3-methylbenzohydrazide|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the characterization of 3-Bromo-4-methylbenzohydrazide and its derivatives.
Welcome to the technical support hub for 3-Bromo-4-methylbenzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this class of compounds. My aim is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to overcome common and complex challenges in your experimental work.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of benzohydrazide derivatives, while conceptually straightforward, is often plagued by issues of yield, purity, and scalability. This section addresses the most common hurdles encountered during the synthesis and purification of 3-Bromo-4-methylbenzohydrazide and its analogues.
FAQ 1: My synthesis of 3-Bromo-4-methylbenzohydrazide is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in the synthesis of 3-Bromo-4-methylbenzohydrazide from the corresponding ester (e.g., methyl 3-bromo-4-methylbenzoate) and hydrazine hydrate are a frequent issue. The primary culprits are often related to reactant purity, reaction conditions, and work-up procedures.[1]
Underlying Causes & Solutions:
-
Purity of Starting Materials: The presence of impurities in your starting ester or hydrazine hydrate can significantly impede the reaction.[1] For instance, if the starting material is 3-bromo-4-methylbenzoic acid, it will not directly react with hydrazine under standard conditions.[2]
-
Expert Tip: Always ensure your starting ester is of high purity. If you suspect impurities, consider purification by recrystallization or column chromatography before proceeding. Similarly, use fresh, high-purity hydrazine hydrate.[1] The concentration of hydrazine hydrate solutions can decrease over time due to decomposition and evaporation.[3]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Optimization Strategy: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] An increase in the reflux time or a slight excess of hydrazine hydrate can often drive the reaction to completion.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of your desired product.[1]
-
Mitigation: Maintaining a controlled temperature during the reaction is crucial. For some derivatives, microwave-assisted synthesis has been shown to be an effective method to improve yields and reduce reaction times.[2]
-
-
Product Loss During Work-up: Significant product loss can occur during the extraction, washing, and recrystallization steps.[1]
-
Protocol Refinement: After the reaction, cooling the mixture to room temperature should induce precipitation of the benzohydrazide.[1] Wash the precipitate with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1] For recrystallization, ethanol is a commonly used solvent.[1]
-
FAQ 2: I'm struggling with the purification of my crude 3-Bromo-4-methylbenzohydrazide. What are the most effective purification techniques?
Effective purification is paramount to obtaining a high-quality product suitable for downstream applications and characterization.
Recommended Purification Workflow:
-
Recrystallization: This is the most common and effective method for purifying solid benzohydrazide derivatives.[1]
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol.[1]
-
If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[1][2]
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 3-Bromo-4-methylbenzohydrazide.
Section 2: Characterization Challenges & Solutions
Accurate characterization is essential to confirm the identity and purity of your synthesized compounds. This section provides guidance on interpreting spectral data and troubleshooting common issues.
FAQ 3: I am observing unexpected peaks in the NMR spectrum of my 3-Bromo-4-methylbenzohydrazide. What are the possible sources of these signals?
Unexpected peaks in your NMR spectrum typically indicate the presence of impurities or residual starting materials.
Common Impurities and Their Spectral Signatures:
| Compound/Impurity | Expected ¹H NMR Signals (Approx. δ, ppm) | Key Differentiating Features |
| 3-Bromo-4-methylbenzohydrazide | Aromatic protons (multiplets), -CH₃ (singlet), -NH₂ and -NH (broad singlets) | Presence of both -NH₂ and -NH signals. |
| 3-Bromo-4-methylbenzoic acid | Aromatic protons (multiplets), -CH₃ (singlet), -COOH (broad singlet, >10 ppm) | Absence of -NH₂ and -NH signals, presence of a downfield -COOH proton. |
| Methyl 3-bromo-4-methylbenzoate | Aromatic protons (multiplets), -CH₃ (singlet), -OCH₃ (singlet, ~3.9 ppm) | Absence of -NH₂ and -NH signals, presence of a methoxy singlet. |
| Residual Solvent (e.g., Ethanol) | -CH₂- (quartet, ~3.6 ppm), -CH₃ (triplet, ~1.2 ppm) | Characteristic splitting pattern and chemical shifts. |
Troubleshooting Steps:
-
Re-purify the Sample: If starting materials or byproducts are detected, further purification by recrystallization or chromatography is necessary.[2]
-
Solvent Peak Identification: Ensure that the unexpected peaks do not correspond to the deuterated solvent used for the NMR analysis.[5]
-
Check for Degradation: Benzohydrazides can be susceptible to hydrolysis under certain conditions. Ensure your sample is dry and has been stored properly.
FAQ 4: The mass spectrum of my compound shows an unexpected isotopic pattern. How can I interpret this?
For compounds containing bromine, the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.[6]
Interpreting the Mass Spectrum:
-
Expected Molecular Ion Peaks: For 3-Bromo-4-methylbenzohydrazide (C₈H₉BrN₂O), you should observe two molecular ion peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for benzohydrazides involve cleavage of the N-N bond and the C-N bond.
FAQ 5: My FT-IR spectrum is difficult to interpret. What are the key characteristic peaks for 3-Bromo-4-methylbenzohydrazide?
FT-IR spectroscopy is a powerful tool for identifying key functional groups.
Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H stretching (amine) | 3200-3400 | Two bands, often broad |
| C-H stretching (aromatic) | 3000-3100 | Sharp, medium intensity |
| C-H stretching (aliphatic) | 2850-3000 | Sharp, medium intensity |
| C=O stretching (amide I) | 1630-1680 | Strong, sharp |
| N-H bending (amide II) | 1510-1570 | Medium to strong |
| C-Br stretching | 500-680 | Medium to strong |
Troubleshooting with FT-IR:
-
Absence of Starting Material Peaks: The disappearance of the ester C-O stretch (around 1730-1750 cm⁻¹) from the starting material is a good indicator of a successful reaction.[1]
-
Presence of Hydrazide Bands: The presence of the characteristic N-H and C=O amide bands confirms the formation of the benzohydrazide.[1]
Troubleshooting Logic for Spectral Analysis
Caption: A decision-making workflow for troubleshooting unexpected spectral data.
Section 3: Advanced Topics & Further Reactions
This section delves into the reactivity of 3-Bromo-4-methylbenzohydrazide and its use in the synthesis of more complex derivatives.
FAQ 6: I want to synthesize Schiff base derivatives from 3-Bromo-4-methylbenzohydrazide. What is a reliable protocol?
The condensation reaction between a benzohydrazide and an aldehyde to form a Schiff base is a common and versatile transformation.[4][7]
General Protocol for Schiff Base Synthesis:
-
Dissolution: Dissolve 3-Bromo-4-methylbenzohydrazide (1.0 equivalent) in a suitable solvent such as ethanol.
-
Aldehyde Addition: Add an equimolar amount of the desired substituted aldehyde to the solution. A few drops of a catalyst, like concentrated hydrochloric acid or glacial acetic acid, can be beneficial.[1][4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to several hours.[1] In some cases, refluxing may be necessary.[4]
-
Product Isolation: The formation of a precipitate often indicates product formation.[1] The product can then be isolated by filtration, washed, and recrystallized.
FAQ 7: Are there any known stability issues with 3-Bromo-4-methylbenzohydrazide and its derivatives?
While generally stable, benzohydrazides can be susceptible to certain conditions.
-
Hydrolysis: Prolonged exposure to strong acids or bases can lead to hydrolysis back to the corresponding carboxylic acid and hydrazine.
-
Oxidation: As with any hydrazine derivative, care should be taken to avoid strong oxidizing agents.[3]
-
Storage: It is recommended to store 3-Bromo-4-methylbenzohydrazide and its derivatives in a cool, dry, and dark place to prevent degradation.
By understanding the fundamental principles of synthesis, purification, and characterization, you will be well-equipped to navigate the challenges associated with 3-Bromo-4-methylbenzohydrazide and its derivatives, paving the way for successful research and development outcomes.
References
- Troubleshooting guide for the synthesis of benzohydrazide derivatives - Benchchem.
- Addressing issues with hydrazine hydrate concentration and purity - Benchchem.
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. Available from: [Link]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. Available from: [Link]
-
Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil - ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available from: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. Available from: [Link]
-
NMR spectroscopy - chemrevise. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevise.org [chemrevise.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3-Bromo-4-methylbenzohydrazide
This guide serves as a centralized resource for researchers engaged in the synthesis of 3-Bromo-4-methylbenzohydrazide, a key intermediate for preclinical candidates, including novel mTOR inhibitors.[1] Our goal is to provide field-proven insights, robust protocols, and proactive troubleshooting strategies to facilitate a smooth transition from bench-scale experiments to preclinical batch production.
Synthetic Strategy & Workflow Overview
The most reliable and scalable pathway to 3-Bromo-4-methylbenzohydrazide proceeds via a two-step sequence starting from 3-Bromo-4-methylbenzoic acid. This method avoids the often problematic direct reaction of a carboxylic acid with hydrazine, which can lead to salt formation and complex purification profiles. The selected route involves an initial esterification to form a methyl ester intermediate, which then undergoes clean hydrazinolysis.
Sources
Technical Support Center: Refining the Purification of N,N'-bis(7H-purinyl)-1,4,5,8-naphthalene diimide
Welcome to the technical support center for the purification of N,N'-bis(7H-purinyl)-1,4,5,8-naphthalene diimide (NDI-Purine). This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging molecule. Drawing from established principles in organic chemistry and material science, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this polar, planar, and often poorly soluble compound.
The unique structure of NDI-Purine, featuring a large, electron-deficient naphthalene diimide core flanked by two purine moieties, presents a distinct set of purification challenges. These primarily stem from its limited solubility in common organic solvents and a strong tendency to aggregate via π-π stacking interactions. This guide will equip you with the knowledge to anticipate these issues and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries encountered during the purification of NDI-Purine.
Q1: My crude NDI-Purine product is a solid that is very difficult to dissolve. How can I prepare it for purification?
A1: This is a common issue due to the planar and highly polar nature of the molecule, which promotes strong intermolecular interactions and aggregation.[1][2][3]
-
Initial Solvent Screening: Test the solubility of a small amount of your crude product in various high-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[1] Heating may be necessary to facilitate dissolution.
-
Soxhlet Extraction: For larger quantities of crude product that are largely insoluble, a Soxhlet extraction can be a highly effective preliminary purification step. A known successful method involves using chloroform to remove residual starting amine (purine) followed by a second Soxhlet extraction with a solvent that dissolves the desired product to separate it from insoluble polymeric byproducts.
-
Sonication: Utilizing an ultrasonic bath can help to break up aggregates and promote the dissolution of your compound in a suitable solvent.
Q2: I'm trying to monitor my reaction progress using Thin Layer Chromatography (TLC), but my spots are streaking badly. What can I do?
A2: Streaking, or tailing, on silica gel TLC plates is a frequent problem with polar and basic compounds like NDI-Purine.[4] This occurs due to strong interactions with the acidic silica gel.
-
Mobile Phase Modification: To mitigate streaking, add a small percentage of a basic modifier to your eluent. Common choices include:
-
1-2% triethylamine (Et3N) in your dichloromethane/methanol or chloroform/methanol mobile phase.
-
A 7N solution of ammonia in methanol can also be used as the polar component of the mobile phase.[5]
-
-
Use of Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using different TLC plates, such as alumina (neutral or basic) or C18-functionalized silica (reversed-phase), which are less prone to strong interactions with basic compounds.[4]
-
Sample Concentration: Ensure you are not overloading the TLC plate, as this can also lead to streaking. Use a more dilute sample solution for spotting.[4]
Q3: What are the most likely impurities in my crude NDI-Purine product?
A3: Besides residual solvents, the most probable impurities are:
-
Unreacted Starting Materials: 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) and 7H-purine. NTDA is a beige solid that is also poorly soluble in many common solvents.[6]
-
Mono-substituted Intermediate: N-(7H-purinyl)-1,4,5,8-naphthalenetetracarboxylic monoimide monoanhydride. This intermediate is formed when only one of the two anhydride groups of NTDA has reacted with a purine molecule.[7]
-
Polymeric Byproducts: High reaction temperatures can sometimes lead to the formation of insoluble polymeric materials.
Troubleshooting Purification Challenges
This section provides a more detailed, step-by-step approach to overcoming specific hurdles in the purification of NDI-Purine.
Challenge 1: Persistent Low Solubility Hindering Purification
The inherent low solubility of NDI-Purine is the primary obstacle to achieving high purity. The purine substituents, while imparting important biological and material properties, do not significantly enhance solubility in common organic solvents in the way that long alkyl chains or bulky groups do for other NDI derivatives.[1]
Troubleshooting Workflow for Low Solubility
Caption: Decision workflow for handling poorly soluble NDI-Purine.
In-depth Explanation:
Your primary goal is to get the crude material into solution to enable further purification.
-
Systematic Solvent Screening: As outlined in the FAQ, begin with small-scale tests in high-boiling polar aprotic solvents. This will inform your choice of solvent for subsequent steps.
-
Strategic Soxhlet Extraction: This technique is ideal for separating components based on their differing solubilities.
-
Step 1 (Removal of Unreacted Purine): An initial extraction with a solvent in which purine is soluble but your product is not (e.g., chloroform) can be beneficial.
-
Step 2 (Isolation of Product): A subsequent extraction with a solvent that dissolves your NDI-Purine (e.g., hot DMF or DMSO) will separate it from insoluble polymeric impurities.
-
Challenge 2: Difficulty with Column Chromatography
Due to its high polarity, NDI-Purine can be challenging to elute from a standard silica gel column, often resulting in low recovery as the product remains adsorbed on the stationary phase.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Product remains at the baseline of the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient of dichloromethane to 10-20% methanol is a good starting point. Adding a small amount of acetic or formic acid can also help for acidic compounds, though less likely to be needed for the basic purine. | Increasing the mobile phase polarity enhances its ability to displace the polar analyte from the polar stationary phase, allowing it to move down the column.[8] |
| Significant tailing of the product band | Strong interaction between the basic purine moieties and acidic silica gel. | 1. Add 1-2% triethylamine to the mobile phase. 2. Use an alternative stationary phase like basic alumina or an amine-functionalized silica column.[4][9][10] | The basic additive neutralizes the acidic sites on the silica gel, reducing strong ionic interactions and leading to more symmetrical peak shapes.[4] Alternative stationary phases with basic or neutral surfaces prevent these strong interactions from the outset. |
| Product precipitates on the column | The chosen eluent is not a good solvent for the NDI-Purine at the concentration being loaded. | 1. Use a stronger solvent system for both loading and elution. 2. Load a more dilute solution of your compound onto the column. 3. Consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column. | Maintaining the compound in the mobile phase is crucial. If the eluent is too weak a solvent, the compound will crash out of solution when it moves from the loading solvent to the eluent, blocking the column.[11] |
Experimental Protocol: Column Chromatography of NDI-Purine on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of ~0.2-0.3. For NDI-Purine, start with a mobile phase of 95:5 dichloromethane:methanol and gradually increase the methanol content. Remember to add 1% triethylamine to your eluent to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack your column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude NDI-Purine in a minimal amount of a strong solvent (like DMF or DMSO) and then dilute with your mobile phase. Alternatively, use the dry loading method.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the proportion of the more polar solvent (e.g., methanol) to move your compound down the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Challenge 3: Ineffective Recrystallization
Recrystallization is a powerful technique for final purification, but finding the right solvent system for NDI-Purine can be difficult. The ideal solvent should dissolve the compound when hot but not when cold.
Troubleshooting Recrystallization
Caption: Recrystallization strategy for NDI-Purine.
Experimental Protocol: Recrystallization of NDI-Purine using a Two-Solvent System
A reported method for the recrystallization of NDI-Purine utilizes a DMSO/water system.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure NDI-Purine in a minimal amount of hot DMSO. The temperature should be high enough to fully dissolve the compound but below the boiling point of DMSO (189 °C).
-
Addition of Anti-Solvent: While the solution is hot, slowly add deionized water dropwise with continuous swirling. Water acts as the anti-solvent in which the NDI-Purine is insoluble. Continue adding water until the solution becomes persistently turbid (cloudy).
-
Clarification: Add a few drops of hot DMSO to the turbid solution until it just becomes clear again. This ensures the solution is saturated at that temperature.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold water or a cold mixture of DMSO/water. Dry the crystals thoroughly under high vacuum, possibly with gentle heating, to remove all traces of the high-boiling solvents.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Chemistry For Everyone. (2025, January 30). How To Improve Thin Layer Chromatography Experiment? [Video]. YouTube. [Link]
-
Silver, J. (2013, November 1). Tailing in TLC - can anyone help? ResearchGate. [Link]
-
Quora. (2017, March 2). In thin layer chromatography, does the more polar substance retain in the silica plate or not?[Link]
-
ResearchGate. The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy | Request PDF. [Link]
-
Eastern Mediterranean University. Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. [Link]
-
Gillard, D. P., et al. (2024). Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. Angewandte Chemie International Edition. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Pfund, B., et al. (2019). Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 15, 2068–2078. [Link]
-
Marszalek, T., et al. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. Materials, 16(6), 2442. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Eastern Mediterranean University. (2017). Novel Naphthalene Diimides Synthesis, and Characterization as Probable Anticancer Agents. [Link]
-
Spangenberg, T. (2011). The Mobile Phase. In HPTLC for the Analysis of Medicinal Plants. Thieme. [Link]
-
Wikipedia. Naphthalenetetracarboxylic dianhydride. [Link]
-
Kumar, S., et al. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Frontiers in Chemistry, 9, 641324. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?[Link]
-
White Rose Research Online. Molecular encapsulation of naphthalene diimide (NDI) based π-conjugated polymers: a tool for understanding photoluminescence. [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2022). Supporting Information A Novel Naphthalene Diimide-based Conjugated Polymer as Electron Transport Material for Non-Fullerene Organic Solar Cells. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
Gonzalez-Rodriguez, D., et al. (2024). Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties. Chemistry – An Asian Journal, 19(9), e202400152. [Link]
-
MDPI. (2021). An N-type Naphthalene Diimide Ionene Polymer as Cathode Interlayer for Organic Solar Cells. [Link]
-
ResearchGate. Naphthalene diimides (NDI) in highly stable pH-neutral aqueous organic redox flow batteries | Request PDF. [Link]
-
La Trobe University. Aggregation‐Induced Emission of Naphthalene Diimides. [Link]
-
ResearchGate. Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution. [Link]
-
Bhosale, S. V., et al. (2008). Chemistry of naphthalene diimides. Chemical Society Reviews, 37(2), 331-342. [Link]
-
Kumar, S., et al. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Frontiers in Chemistry, 9, 641324. [Link]
-
St. Mary's University. (2022). Synthesis of Phosphonate-Based Diimide Ligands. [Link]
-
Li, Y., et al. (2019). Synthesis of Heterocyclic Core-Expanded Bis-Naphthalene Tetracarboxylic Diimides. Organic Letters, 21(23), 9734–9737. [Link]
-
ResearchGate. SOLVENT SYSTEMS USED FOR RECRYSTALLIZATION OF NEVIRAPINE | Download Table. [Link]
-
Chen, Z., et al. (2017). Synthesis of monolateral and bilateral sulfur-heterocycle fused naphthalene diimides (NDIs) from monobromo and dibromo NDIs. Organic Chemistry Frontiers, 4(10), 2019-2023. [Link]
-
Journal of Chemical & Engineering Data. Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Naphthalenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of 3-Bromo-4-methylbenzohydrazide Derivatives
Introduction: The Versatile Scaffold of Benzohydrazides
In the landscape of medicinal chemistry, the benzohydrazide scaffold and its derivatives, particularly hydrazones, represent a privileged class of compounds. Their synthetic accessibility and structural versatility have led to the discovery of a wide spectrum of biological activities.[1][2] Molecules incorporating the hydrazide-hydrazone moiety (–C(=O)NHN=CH–) have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6] The core azomethine group is often crucial for their pharmacological effects.[7] This guide provides a comprehensive framework for researchers and drug development professionals to systematically validate the bioactivity of a novel series of compounds: 3-Bromo-4-methylbenzohydrazide derivatives.
Our approach is grounded in established, robust methodologies, moving from broad screening to more specific mechanistic assays. We will detail not only the "how" but also the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous evaluation process. This guide will compare the potential performance of these novel derivatives against established standards, supported by exemplar data from related compounds in the literature.
The Foundation: Synthesis of 3-Bromo-4-methylbenzohydrazide Derivatives
The journey begins with the synthesis of the core intermediate, 3-Bromo-4-methylbenzohydrazide, which is typically prepared from its corresponding methyl benzoate or acid chloride.[8] The true diversity of this library of compounds arises from the subsequent condensation reaction between this core hydrazide and a variety of aromatic or heterocyclic aldehydes and ketones. This reaction is generally straightforward and efficient, yielding the target N'-substituted-3-bromo-4-methylbenzohydrazide derivatives (hydrazones).
This synthetic strategy allows for systematic structural modifications. By varying the aldehyde or ketone, researchers can modulate the steric and electronic properties of the final molecule, enabling the exploration of structure-activity relationships (SAR) for each validated bioactivity.[9][10]
Chapter 1: Validating Antimicrobial Efficacy
The global challenge of antimicrobial resistance necessitates the discovery of novel chemical entities that can circumvent existing resistance mechanisms. Hydrazide-hydrazones are a promising area of investigation, with many derivatives showing high potency, even against resistant bacterial strains.[5]
Experimental Workflow for Antimicrobial Screening
The logical flow for screening begins with a primary qualitative assay to identify active compounds, followed by quantitative assays to determine the potency of the "hits."
Caption: High-level workflow for antimicrobial activity validation.
Protocol 1: Agar Well Diffusion Assay
This method serves as a robust primary screen to qualitatively assess the antibacterial activity of the synthesized derivatives. It is reliable, cost-effective, and provides a clear visual indication of antimicrobial action.
Causality: The principle rests on the ability of a soluble antimicrobial agent to diffuse from a point source (the well) through a solid agar matrix and inhibit the growth of a lawn of bacteria. The diameter of the resulting clear zone of inhibition is proportional to the potency of the compound and its diffusion characteristics.
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick a few colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and suspend them in sterile Mueller-Hinton Broth (MHB). Incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[12]
-
Create Wells: Use a sterile cork borer (typically 6 mm in diameter) to punch uniform wells into the inoculated agar.[13]
-
Load Samples: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test derivative (dissolved in a suitable solvent like DMSO at a known concentration) into separate wells.[11][13]
-
Include Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13][14]
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm) using calipers.[15]
Data Comparison: Antimicrobial Activity
The performance of the novel derivatives should be compared against standard antibiotics. The data below is illustrative, based on findings for similar hydrazone compounds.
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
| 3-Br-4-Me-Derivative 1 | S. aureus | Data | Data | Ampicillin | 22 | 12.5 |
| 3-Br-4-Me-Derivative 2 | S. aureus | Data | Data | Ampicillin | 22 | 12.5 |
| 3-Br-4-Me-Derivative 1 | E. coli | Data | Data | Ampicillin | 25 | 25 |
| 3-Br-4-Me-Derivative 2 | E. coli | Data | Data | Ampicillin | 25 | 25 |
| Note: MIC (Minimum Inhibitory Concentration) is determined using subsequent broth microdilution assays. Reference data is hypothetical based on literature values for similar compounds.[3][7] |
Chapter 2: Validating Anticancer Potential
Benzohydrazide derivatives have frequently been reported to possess significant cytotoxic activity against various cancer cell lines.[1][16] Mechanisms can range from the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) to the induction of apoptosis and cell cycle arrest.[17][18][19]
Signaling Pathway: Apoptosis Induction
A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. Evaluating a compound's ability to trigger this pathway is a key validation step.
Caption: Simplified intrinsic pathway of apoptosis.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[20]
Causality: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[21][22][23] The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) into a 96-well flat-bottom plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-Bromo-4-methylbenzohydrazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations.
-
Include Controls:
-
Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin, Erlotinib).[17]
-
Vehicle Control: Treat cells with medium containing the maximum concentration of the solvent (e.g., DMSO) used for the test compounds.
-
Untreated Control: Add fresh medium only.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[22]
-
Absorbance Reading: Measure the absorbance of the colored solution using a multi-well spectrophotometer at a wavelength between 500 and 600 nm (e.g., 570 nm).[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Comparison: Cytotoxic Activity (IC₅₀ Values)
The IC₅₀ values of the novel derivatives are critical metrics for comparing their potency against different cancer cell lines and established chemotherapeutic agents.
| Compound ID | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3-Br-4-Me-Derivative 1 | Data | Data | Data | Doxorubicin | ~0.5 - 2.0 |
| 3-Br-4-Me-Derivative 2 | Data | Data | Data | Erlotinib (EGFR+) | ~0.03 - 0.5 |
| 3-Br-4-Me-Derivative 3 | Data | Data | Data | 5-Fluorouracil | ~4.6 |
| Note: Reference IC₅₀ values are approximate and cell-line dependent, based on literature.[17][19] |
Chapter 3: Validating Anti-inflammatory Activity
Inflammation is a biological response central to numerous diseases. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), particularly the inducible isoform, COX-2.[24] Inhibition of COX-2 is a major strategy for anti-inflammatory drug development.[25] Benzohydrazide derivatives have been explored for this activity, making it a logical validation pathway.[26]
Protocol 3: In Vitro COX-2 Inhibitor Screening Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2. Fluorometric or colorimetric kits are commercially available and provide a high-throughput method for screening.
Causality: The assay measures the peroxidase activity of COX. In the presence of a suitable probe, the conversion of arachidonic acid to prostaglandin G₂ (PGG₂) by COX generates a fluorescent or colored product. An inhibitor will block this reaction, leading to a reduced signal. The degree of signal reduction is proportional to the inhibitory activity of the test compound.[24]
Step-by-Step Methodology (Fluorometric Example):
-
Reagent Preparation: Prepare all kit components (e.g., Assay Buffer, COX Probe, COX-2 enzyme, Arachidonic Acid substrate) according to the manufacturer's protocol.[24][27]
-
Prepare Inhibitor Solutions: Dissolve test derivatives and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in Assay Buffer.[24]
-
Set Up Reaction Plate: In a 96-well opaque plate, add the following to designated wells:
-
Test Wells: Assay Buffer, COX-2 enzyme, and diluted test derivative.
-
Inhibitor Control: Assay Buffer, COX-2 enzyme, and a known inhibitor like Celecoxib.[24]
-
Enzyme Control (100% Activity): Assay Buffer, COX-2 enzyme, and solvent (DMSO).
-
Background Control: Assay Buffer, solvent, and heat-inactivated COX-2 enzyme.[27]
-
-
Pre-incubation: Add the COX probe to all wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.[27][28]
-
Initiate Reaction: Add the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette to start the reaction.[28]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[24]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Data Comparison: COX-2 Inhibitory Activity
Comparing the IC₅₀ values of the novel derivatives against a selective COX-2 inhibitor like Celecoxib is the gold standard for this assay.
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC₅₀ (µM) |
| 3-Br-4-Me-Derivative 1 | Data | Data | Data | Celecoxib | ~0.45 |
| 3-Br-4-Me-Derivative 2 | Data | Data | Data | Diclofenac | Data |
| Note: A parallel assay using COX-1 enzyme is required to determine selectivity. A higher selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. Reference data is based on literature.[24][28] |
Conclusion
This guide outlines a structured, multi-faceted approach to validating the bioactivity of novel 3-Bromo-4-methylbenzohydrazide derivatives. By progressing from broad screening assays like agar well diffusion to specific, quantitative methods such as the MTT and COX-2 inhibition assays, researchers can efficiently identify promising lead compounds. The emphasis on understanding the causality behind each protocol, coupled with rigorous comparison to established standards, ensures that the resulting data is both reliable and impactful. The true potential of these derivatives lies not just in a single activity but in the possibility of discovering compounds with dual or multiple therapeutic actions, a testament to the remarkable versatility of the benzohydrazide scaffold.
References
-
Biernaszuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
-
Wikipedia. (n.d.). MTT assay. Available at: [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Available at: [Link]
-
Biernaszuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Available at: [Link]
-
Lab Reporter. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]
-
Nelson Labs. (n.d.). In Vitro Cytotoxicity MTT Assay Testing. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. Available at: [Link]
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]
-
ResearchGate. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
Khan, P., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. Available at: [Link]
-
Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available at: [Link]
-
Liu, H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Inflammation. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available at: [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Available at: [Link]
-
ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Available at: [Link]
-
SpringerLink. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Available at: [Link]
-
Semantic Scholar. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
-
Kumar, D., et al. (2012). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]
-
Jahangirian, K., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene). Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-N'-(4-chlorobenzoyl)-4-methylbenzohydrazide. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-BROMO-3-METHYLBENZHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chalcogen.ro [chalcogen.ro]
- 12. chemistnotes.com [chemistnotes.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. hereditybio.in [hereditybio.in]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Semantic Scholar [semanticscholar.org]
- 17. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. testinglab.com [testinglab.com]
- 21. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay - Wikipedia [en.wikipedia.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. assaygenie.com [assaygenie.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Bromo-Substituted Benzohydrazide Analogs
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant bacteria, benzohydrazide derivatives have emerged as a promising class of compounds. Their versatile chemical scaffold allows for structural modifications that can significantly modulate their biological activity. This guide provides a comparative analysis of the antibacterial activity of a series of bromo-substituted benzohydrazide analogs, with a focus on understanding their structure-activity relationships. While a comprehensive study on 3-Bromo-4-methylbenzohydrazide analogs is not extensively available in the current literature, this analysis synthesizes findings from various studies on structurally related compounds to provide valuable insights for researchers and drug development professionals.
Introduction to Benzohydrazides as Antibacterial Agents
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2). This scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of the hydrazide moiety allows for the formation of various derivatives, such as hydrazones, through condensation with aldehydes and ketones, further expanding the chemical space for drug discovery.[1] The antibacterial potential of benzohydrazide derivatives is attributed to their ability to interfere with essential bacterial processes, although the exact mechanisms can vary depending on the specific analog.
The Influence of Bromine Substitution on Antibacterial Activity
The introduction of halogen atoms, particularly bromine, into the structure of pharmacologically active molecules is a well-established strategy to enhance their biological efficacy. Bromine, being a lipophilic and electron-withdrawing group, can significantly alter the physicochemical properties of a compound, such as its membrane permeability and binding affinity to target enzymes. Several studies have demonstrated that the presence of a bromine substituent on the benzene ring of benzohydrazide analogs can lead to potent antibacterial activity.[2][3][4]
A study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed that these compounds possess significant antimicrobial potential.[2] For instance, some of the synthesized benzohydrazides exhibited potent activity, with one compound showing a pMICam (logarithm of the reciprocal of the minimum inhibitory concentration) of 1.67 μM/ml.[2] Another research effort focused on the synthesis of six 4-bromobenzohydrazide derivatives through the condensation of 4-bromobenzohydrazide with various benzaldehydes, and these compounds were subsequently evaluated for their antibacterial properties.[4]
Comparative Antibacterial Spectrum
The antibacterial activity of bromo-substituted benzohydrazide analogs has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for selected bromo-benzohydrazide derivatives from various studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, such as the specific bacterial strains and the broth microdilution methods used.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide | E. coli | - | [5] |
| P. aeruginosa | - | [5] | |
| B. subtilis | - | [5] | |
| S. aureus | - | [5] | |
| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide | Various bacteria | - | [6] |
| 4-Bromophenyl-containing semicarbazide | Enterococcus faecalis | 3.91 | [7] |
| A series of 3/4-bromo benzohydrazide derivatives | Various bacteria | - | [2] |
Note: Specific MIC values were not always available in the abstracts. The table indicates the compounds tested and the bacteria they were tested against.
The data suggests that the position of the bromine atom and the nature of the other substituents on the benzohydrazide scaffold play a crucial role in determining the antibacterial potency and spectrum. For example, a semicarbazide derivative containing a 4-bromophenyl moiety demonstrated notable activity against Enterococcus faecalis, a Gram-positive bacterium known for causing nosocomial infections.[7]
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structure-activity relationships can be inferred for bromo-substituted benzohydrazide analogs:
-
Position of Bromine: The placement of the bromine atom on the benzene ring (e.g., ortho, meta, or para) can significantly impact activity. Quantitative Structure-Activity Relationship (QSAR) studies on 3/4-bromo benzohydrazide derivatives indicated that electronic and topological parameters are crucial for their antimicrobial action.[2]
-
Hydrazone Moiety: The formation of hydrazones by reacting the benzohydrazide with various aldehydes or ketones introduces a diverse range of substituents. The nature of the group attached to the imine carbon of the hydrazone can influence the compound's lipophilicity, steric properties, and ability to form hydrogen bonds, all of which affect antibacterial efficacy.
-
Additional Substituents: The presence of other functional groups on the benzohydrazide scaffold, such as methoxy or hydroxyl groups, can further modulate the antibacterial activity.[6]
Experimental Protocols
To provide a practical context for the evaluation of these compounds, this section details a generalized workflow for the synthesis and antibacterial screening of bromo-substituted benzohydrazide analogs, based on methodologies reported in the literature.
Synthesis of Bromo-Benzohydrazide Analogs (General Procedure)
The synthesis of bromo-substituted benzohydrazide analogs typically involves a two-step process: esterification of the corresponding bromo-benzoic acid followed by hydrazinolysis of the resulting ester. The subsequent reaction with an appropriate aldehyde or ketone yields the final hydrazone derivative.
Caption: General synthetic pathway for bromo-benzohydrazide analogs.
Step-by-Step Protocol:
-
Esterification: A mixture of the desired bromo-benzoic acid, an excess of alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting ester is then isolated and purified.
-
Hydrazinolysis: The purified bromo-benzoate ester is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours. Upon cooling, the bromo-benzohydrazide product often precipitates and can be collected by filtration.[1]
-
Hydrazone Synthesis: The bromo-benzohydrazide is dissolved in a solvent like ethanol, and a stoichiometric amount of the desired aldehyde or ketone is added, often with a catalytic amount of glacial acetic acid. The mixture is stirred at room temperature or refluxed for a few hours. The resulting hydrazone derivative is then isolated by filtration or extraction and purified by recrystallization.[3]
Antibacterial Activity Screening: Broth Microdilution Method
The antibacterial activity of the synthesized analogs is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Stock solutions of the synthesized bromo-benzohydrazide analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive controls (wells containing broth and bacteria without any test compound) and negative controls (wells containing only broth) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The comparative analysis of bromo-substituted benzohydrazide analogs reveals them to be a promising area for the development of new antibacterial agents. The presence of the bromine atom, combined with the versatility of the hydrazide and hydrazone functionalities, allows for the fine-tuning of their antibacterial properties. While the available data provides valuable insights into their structure-activity relationships, further research is needed to fully elucidate their mechanisms of action and to systematically explore the antibacterial potential of a wider range of analogs, including those based on the 3-Bromo-4-methylbenzohydrazide scaffold. Future studies should focus on comprehensive in vitro and in vivo evaluations, as well as toxicological assessments, to identify lead compounds for further development in the fight against bacterial infections.
References
- International Journal of Sciences. (n.d.). Novel Butan-2-ylidene Benzohydrazides; Synthesis, Antimicrobial Evaluation and Molecular Docking Study.
- PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives.
- AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
- AIP Publishing. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
- ResearchGate. (2025). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
- PubMed. (2023). Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides.
- ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- SID. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities.
- FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate.
- ResearchGate. (n.d.). Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene).
- NIH. (n.d.). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- PMC. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
- NIH. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- BLD Pharm. (n.d.). 3-Bromo-4-methylbenzohydrazide.
- ChemWhat. (n.d.). 3-BROMO-4-METHYLBENZOHYDRAZIDE CAS#: 515143-79-0.
- ResearchGate. (2025). (PDF) Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand.
- Matrix Scientific. (n.d.). 3-Bromo-4-methylbenzohydrazide.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. riviste.fupress.net [riviste.fupress.net]
- 7. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The benzothiazole nucleus, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2][3][4] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of benzothiazole derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of how structural modifications influence their therapeutic potential. We will delve into key areas of anticancer, antimicrobial, and neuroprotective activities, supported by experimental data and detailed protocols.
The Privileged Benzothiazole: Understanding its Significance
Benzothiazole (1,3-benzothiazole) is a bicyclic compound featuring a benzene ring fused to a thiazole ring.[3] This scaffold is not only a constituent of naturally occurring bioactive molecules but also a privileged structure in synthetic medicinal chemistry.[2] Its unique chemical properties, including the ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking, allow for potent and selective binding to a wide array of biological targets.[5] The literature consistently highlights that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are pivotal in dictating the pharmacological profile of its derivatives.[1][4]
Anticancer Activity: A Tale of Targeted Modifications
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines through diverse mechanisms of action.[6]
Phenylacetamide-Substituted Benzothiazoles
A recent study explored a library of phenylacetamide derivatives bearing the benzothiazole nucleus for their antiproliferative activity in paraganglioma and pancreatic cancer cell lines.[7] The lead compound, 2b , showed a marked cytotoxic effect. Further structural modifications led to the identification of derivative 4l with a significantly improved antiproliferative effect and a higher selectivity index against cancer cells.[7]
Key SAR Insights:
-
The introduction of a phenylacetamide moiety at the 2-position of the benzothiazole ring is crucial for activity.
-
Substitutions on the phenyl ring of the acetamide group modulate potency and selectivity. Derivative 4l 's specific substitution pattern led to its superior performance.[7]
-
The combination of 4l with gemcitabine demonstrated a potent synergistic effect on pancreatic cancer cell viability, highlighting its potential in combination therapy.[7]
Imidazo[2,1-b]benzothiazole Derivatives
Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles have been investigated as potential anticancer agents.[6] Among these, a pyrrolidine-based derivative, compound 4 , demonstrated significant cytotoxicity against HepG2, MCF-7, and HeLa cell lines.[6]
Key SAR Insights:
-
The presence of a fluorine atom at the 7-position of the benzothiazole ring enhanced the cytotoxicity of compound 4 .[6]
-
The pyrrolidine moiety was found to be a key contributor to the observed apoptotic effects, as evidenced by increased caspase-3 levels.[6]
Benzothiazole-Benzamide Derivatives
The inhibitory activity of benzothiazole derivatives against human glutathione S-transferase P1-1 (hGSTP1-1), an enzyme often overexpressed in cancer cells, has been a focus of research.[6] Benzamide benzothiazole derivative 43 and its methylbenzothiazole counterpart 44 were identified as potent inhibitors.
Key SAR Insights:
-
Para-substitutions on the phenyl ring of the benzamide group were found to be critical for effective hGSTP1-1 inhibition.[6]
Comparative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 4l | Pancreatic Cancer Cells | Low µM | Phenylacetamide at C-2, specific phenyl ring substitution | [7] |
| 4 | HepG2, MCF-7, HeLa | ~4.0 | 7-Fluoro, 2-arylimidazo moiety with pyrrolidine | [6] |
| 53 | HeLa | 9.76 | Substituted chlorophenyl oxothiazolidine at C-2 | [6] |
Antimicrobial Activity: Broad-Spectrum Defense
Benzothiazole derivatives are well-documented for their potent antibacterial and antifungal activities, targeting various microbial processes.[8][9][10]
Benzothiazole-Thiazole Hybrids
A series of benzothiazole-thiazole hybrids were synthesized and evaluated for their broad-spectrum antimicrobial activity.[5][11] Compounds 4b, 4c, 4d, and 4f exhibited strong inhibition zones and low Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.[5][11]
Key SAR Insights:
-
The presence of electron-withdrawing groups, such as nitro and halogens, on the benzothiazole or the attached thiazole ring, was found to enhance antimicrobial activity.[5][11]
-
Compound 4b emerged as the most potent derivative in this series.[5][11]
-
Molecular docking studies suggest that these hybrids can target multiple microbial enzymes, including DNA gyrase and cytochrome P450 14α-demethylase.[5][11]
Benzothiazole-Amide-Imidazole Scaffolds
To combat drug-resistant fungal infections, a series of compounds combining benzothiazole, amide, and imidazole scaffolds were designed.[9] Compounds 14o, 14p, and 14r displayed excellent inhibitory activity against Candida albicans and Cryptococcus neoformans.
Key SAR Insights:
-
The specific combination and orientation of the benzothiazole, amide, and imidazole moieties are crucial for potent antifungal activity.
-
Preliminary mechanistic studies suggest that compound 14p may exert its antifungal effect by inhibiting the fungal enzyme CYP51.[9]
Comparative Data Summary: Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| 4b | Various Bacteria & Fungi | 3.90 - 15.63 | Benzothiazole-thiazole hybrid with electron-withdrawing groups | [5][11] |
| 14o, 14p, 14r | C. albicans, C. neoformans | 0.125 - 2 | Benzothiazole-amide-imidazole scaffold | [9] |
| 72c | S. aureus, E. coli | 6.25 | 6-Nitro substitution on the benzothiazole moiety | [12] |
Neuroprotective Effects: Targeting Alzheimer's Disease
The benzothiazole scaffold has been explored for the development of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD).[13][14] Riluzole, a benzothiazole derivative, is already an FDA-approved drug for amyotrophic lateral sclerosis (ALS).[15]
Dual Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitors
A series of novel benzothiazole derivatives were designed and synthesized as dual inhibitors of AChE and MAO-B, two key enzymes implicated in the pathology of AD.[16]
Key SAR Insights:
-
Compounds 4a, 4d, 4f, 4h, 4k, and 4m showed significant activity against both AChE and MAO-B.
-
Compound 4f was identified as the most potent dual inhibitor, with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B.[16]
-
In silico studies revealed strong interactions of compound 4f with the active sites of both enzymes, including a notable interaction with the FAD cofactor in MAO-B.[16]
Probes for Tau Protein Imaging
Derivatives of the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold have been developed as potential ligands for imaging tau protein aggregates, a hallmark of AD.[17]
Key SAR Insights:
-
Replacement of the photoisomerizable trans-butadiene bridge of PBB3 with 1,2,3-triazole, amide, or ester moieties significantly influenced binding to amyloid-beta plaques and neurofibrillary tangles (NFTs).
-
While triazole derivatives showed good visualization of Aβ plaques, they failed to detect NFTs.
-
Amide (110 ) and ester (129 ) derivatives were capable of visualizing NFTs.[17]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthesis of 2-Substituted Benzothiazole Derivatives
The most common method for synthesizing the benzothiazole scaffold is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds.[18]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 2-aminobenzenethiol (1 equivalent) and the desired aldehyde or carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene, or DMSO).[18]
-
Catalyst Addition (if required): For reactions with aldehydes, a catalyst such as H2O2/HCl can be used to facilitate the reaction at room temperature.[18] For reactions with carboxylic acids, a condensing agent like polyphosphoric acid or molecular iodine under solvent-free conditions may be employed.[18]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 1 to 24 hours, depending on the specific reactants and catalyst used.[18]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 2-substituted benzothiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR).[19]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized benzothiazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[19]
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The benzothiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for summarizing complex information. The following visualizations, created using Graphviz, illustrate key SAR principles and experimental workflows.
Caption: Key SAR points for anticancer benzothiazole derivatives.
Caption: Workflow for the MTT cell viability assay.
Caption: SAR summary for antimicrobial benzothiazole derivatives.
Conclusion
The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the benzothiazole nucleus can lead to the development of potent and selective agents for a variety of diseases. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers in the ongoing quest for novel and effective therapeutics.
References
- Bhat, M. A., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(6), 635-653.
- Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (2021). Current Organic Synthesis, 18(5), 450-482.
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(3), 1361-1367.
- Bhat, M. A., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4886.
- SAR of different substituted benzothiazole derivatives as antibacterial agent. (2023).
- Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1826-1845.
- Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry, 123, 514-522.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1736-1746.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Semantic Scholar.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks, 13(4), 461-471.
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1826-1845.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Advances, 15(1), 1-15.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). Semantic Scholar.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369651.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1283, 135260.
- Synthesis and biological evaluation of benzothiazole derivatives. (2020).
- Anticancer activity of benzothiazole derivatives. (2022).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(1), 1-28.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2018). Molecules, 23(10), 2649.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369651.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
- Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., ... & Sugano, Y. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & medicinal chemistry letters, 15(14), 3328-3332.
- Synthesis and QSAR Studies of New Conjugated Benzothiazole Derivatives. (2025).
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(3), 488-506.
- SAR study of pyrazolo-benzothiazole derivatives. (2023).
- White, A., Thornton, D., & Archer, M. (2021). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Digital Commons @ the Georgia Academy of Science.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(38), 24953-24967.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020) | Bhat Mahesh | 37 Citations [scispace.com]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. [PDF] Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets | Semantic Scholar [semanticscholar.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 14. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of a Novel Benzohydrazide Derivative Against Standard Chemotherapeutic Agents
In the relentless pursuit of more effective and targeted cancer therapies, novel chemical entities are continuously being evaluated for their potential to overcome the limitations of current treatment regimens. This guide provides a comprehensive comparison of a promising benzohydrazide derivative, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, with established standard-of-care chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our analysis is grounded in mechanistic insights and supported by comparative in vitro data, offering a valuable resource for researchers and drug development professionals.
Section 1: The Imperative for Novel Anticancer Agents
The landscape of cancer treatment is dominated by therapies that have significantly improved patient outcomes. However, challenges such as acquired resistance, off-target toxicity, and lack of efficacy in certain cancer subtypes, like triple-negative breast cancer (TNBC), necessitate the exploration of new therapeutic avenues. TNBC, characterized by its aggressive nature and lack of targeted therapy options, represents a critical area of unmet medical need. The investigation of compounds with novel mechanisms of action, such as the targeted inhibition of key signaling pathways, holds the promise of more durable and less toxic treatments.
Section 2: Mechanisms of Action: A Tale of Different Targets
A fundamental differentiator between anticancer agents is their mechanism of action. While traditional chemotherapeutics often rely on broad cytotoxic effects, newer agents are designed to target specific molecular pathways that are dysregulated in cancer cells.
3-Bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide: A Targeted Approach
Recent studies have identified derivatives of 3-bromo-4-methylbenzohydrazide as potent inhibitors of the mammalian target of rapamycin (mTOR). Specifically, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide has been shown to be an effective mTOR inhibitor.[1][2][3] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its hyperactivity is a hallmark of many cancers, with estimates suggesting that 60% to 80% of tumors exhibit overactive mTOR signaling.[4][5][6] By inhibiting mTOR, this benzohydrazide derivative can trigger two critical anticancer processes:
-
Induction of Autophagy: mTOR is a negative regulator of autophagy, a cellular self-digestion process that can promote cell survival under stress but can also lead to a form of programmed cell death known as autophagic cell death.[7][8][9][10][11] Inhibition of mTOR can thus induce cytostatic autophagy, suppressing the proliferation and metastatic potential of cancer cells.[3]
-
Induction of Apoptosis: Beyond autophagy, mTOR inhibition can also lead to apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells.[3]
This targeted approach offers the potential for greater selectivity towards cancer cells, which are often more dependent on hyperactive mTOR signaling for their survival and proliferation.
Standard Chemotherapeutic Drugs: Broad Spectrum Cytotoxicity
In contrast, the standard drugs in this comparison exert their anticancer effects through more generalized mechanisms:
-
Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication.[4][12] This disruption of DNA replication and the generation of free radicals lead to DNA damage and ultimately, apoptosis.[6]
-
Cisplatin: A platinum-based compound, cisplatin forms cross-links with DNA, primarily between guanine bases.[7][13] These adducts distort the DNA structure, interfering with DNA repair and replication, which triggers cell cycle arrest and apoptosis.[8]
-
Paclitaxel: Belonging to the taxane class of drugs, paclitaxel's mechanism involves the stabilization of microtubules.[5][14] By preventing the disassembly of microtubules, it disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]
Section 3: Comparative In Vitro Efficacy
To provide a quantitative comparison of the anticancer potential of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide and the standard drugs, we have compiled reported half-maximal inhibitory concentration (IC50) values in two representative triple-negative breast cancer cell lines: MDA-MB-231 and MDA-MB-468. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Target/Mechanism | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) | Reference(s) |
| 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide Derivative | mTOR Inhibition | Not explicitly stated for cell viability, but mTOR enzymatic inhibition IC50 is 0.304 µM. Induces apoptosis and autophagy in these cell lines. | Not explicitly stated for cell viability, but mTOR enzymatic inhibition IC50 is 0.304 µM. Induces apoptosis and autophagy in these cell lines. | [1][2][3] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.28 - 3.16 | 0.13 - 0.49 | [16][17][18][19] |
| Cisplatin | DNA Cross-linking | ~14 - 56.27 | ~20 (estimated from viability reduction) | [20][21][22][23] |
| Paclitaxel | Microtubule Stabilization | 0.0024 - 0.01267 | 0.0018 | [15][24][25][26] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The values presented are a representative range from the cited literature.
Interpretation of Data:
The compiled data indicates that Paclitaxel exhibits the highest potency in both TNBC cell lines, with IC50 values in the nanomolar range. Doxorubicin also demonstrates significant cytotoxicity in the sub-micromolar to low micromolar range. Cisplatin appears to be less potent in these cell lines, with higher micromolar IC50 values reported.
While a direct cell viability IC50 for the benzohydrazide derivative is not available in the public literature, its potent enzymatic inhibition of mTOR at 0.304 µM is very promising.[1][2] The demonstration that this compound induces both autophagic cell death and apoptosis in MDA-MB-231 and MDA-MB-468 cells confirms its activity in these cancer models.[3] Further studies are warranted to establish its cell-based IC50 values for a more direct comparison of potency.
Section 4: Experimental Methodologies for Anticancer Drug Evaluation
The robust evaluation of anticancer compounds relies on a suite of well-established in vitro assays. Below are detailed protocols for the key experiments used to assess the efficacy of the compounds discussed.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[27][28][29][30]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the test compound and standard drugs. Include untreated and vehicle-treated controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][31]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][32][33][34]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
In Vivo Xenograft Models
To evaluate the anticancer potential in a living organism, human cancer cells can be implanted into immunodeficient mice to form tumors.[35][36][37][38][39]
Brief Overview of Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously or into the mammary fat pad of immunodeficient mice.[35][37]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound or standard drugs via an appropriate route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed for biomarkers of drug activity.
Section 5: Discussion and Future Directions
This comparative analysis highlights the distinct mechanistic profile of the novel mTOR inhibitor, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, relative to the broad-spectrum cytotoxic agents Doxorubicin, Cisplatin, and Paclitaxel. While the in vitro potency of Paclitaxel and Doxorubicin in TNBC cell lines is notable, the targeted nature of the benzohydrazide derivative presents a compelling rationale for its further development.
The ability to induce both autophagy and apoptosis suggests a multi-pronged attack on cancer cell survival mechanisms. This is particularly relevant in the context of therapy resistance, where the evasion of apoptosis is a common escape route for cancer cells.
Future research should focus on:
-
Determining the cell-based IC50 values of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide in a panel of cancer cell lines to allow for a more direct comparison of its potency with standard drugs.
-
Investigating the potential for synergistic effects when this compound is used in combination with standard chemotherapeutics. A targeted agent that sensitizes cancer cells to lower doses of cytotoxic drugs could significantly improve therapeutic outcomes and reduce side effects.
-
Conducting in vivo studies using xenograft models to evaluate the efficacy, pharmacokinetics, and safety profile of the benzohydrazide derivative in a physiological setting.
-
Exploring the broader applicability of this compound in other cancer types with known dysregulation of the mTOR pathway.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Amaravadi, R. K., Kimmelman, A. C., & White, E. (2012). The Role of Autophagy in Cancer: Therapeutic Implications.
- Selvakumar, C., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 89-95.
- Frontiers in Oncology. (2023). The role of autophagy in cancer: from molecular mechanism to therapeutic window. Frontiers in Oncology.
-
OncLive. (n.d.). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. Retrieved from [Link]
- MDPI. (2021). The Role of mTOR Signaling as a Therapeutic Target in Cancer.
- MDPI. (2019). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy.
- Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(15).
- Lovat, P. E., et al. (2011). Autophagy as a target for cancer therapy: new developments. Oncotarget, 2(3), 157–168.
- MDPI. (2018). The Roles of Autophagy in Cancer.
- Oncohema Key. (2017). mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy. Oncohema Key.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
- Lim, H. K., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
- Guertin, D. A., & Sabatini, D. M. (2007). The mTOR Signalling Pathway in Human Cancer.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Mathew, R., Karantza-Wadsworth, V., & White, E. (2007). Role of autophagy in cancer.
- O'Brien, C., et al. (2007). Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. Breast Cancer Research, 9(2), R21.
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
- Frontiers in Oncology. (2021).
- Frontiers in Oncology. (2022). Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction. Frontiers in Oncology.
- Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
-
Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Springer. (2020). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Journal of Mammary Gland Biology and Neoplasia.
- Bio-protocol. (2016). Xenograft mouse model in vivo study and tumor tissue analysis. Bio-protocol, 6(18).
-
Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]
-
Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Retrieved from [Link]
- MDPI. (2023). Overview of Research into mTOR Inhibitors. Molecules.
- MDPI. (2021). Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin.
-
ResearchGate. (2025). Identification and optimization of (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer | Request PDF. Retrieved from [Link]
- Springer. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells.
- Spandidos Publications. (2019).
-
ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Retrieved from [Link]
- MDPI. (2023). A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy.
-
ResearchGate. (n.d.). Cisplatin reduces cell viability and proliferation in breast cancer.... Retrieved from [Link]
-
PubMed. (2021). Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer. Retrieved from [Link]
- MDPI. (2016).
- MDPI. (2020). Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro. Nutrients.
-
ResearchGate. (n.d.). The IC50 of Doxorubicin to MDA-MB-231 and MDA-MB-231/ADM Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values determination for doxorubicin or cisplatin after MCF7,.... Retrieved from [Link]
-
BioWorld. (2025). Chinese scientists describe new PI3Kδ/mTOR inhibitors. Retrieved from [Link]
Sources
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The Role of mTOR Signaling as a Therapeutic Target in Cancer | MDPI [mdpi.com]
- 6. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 9. Autophagy as a target for cancer therapy: new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 17. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 18. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. plos.figshare.com [plos.figshare.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. texaschildrens.org [texaschildrens.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. atcc.org [atcc.org]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 34. ucl.ac.uk [ucl.ac.uk]
- 35. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 36. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bio-protocol.org [bio-protocol.org]
- 38. meliordiscovery.com [meliordiscovery.com]
- 39. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to In Silico Molecular Docking: Evaluating Hydrazone Analogues as SARS-CoV-2 Inhibitors
In the global race to identify effective therapeutics against SARS-CoV-2, in silico molecular docking has emerged as a powerful and indispensable tool. This computational technique allows for the rapid screening of vast chemical libraries to predict the binding affinity and interaction of small molecules with specific viral protein targets. This guide provides a comprehensive comparison of hydrazone analogues as potential SARS-CoV-2 inhibitors, grounded in recent molecular docking studies. We will delve into the causality behind experimental choices, present a self-validating protocol for molecular docking, and offer a transparent look at the comparative performance of different hydrazone derivatives.
The Rationale for Targeting SARS-CoV-2 with Hydrazone Analogues
Hydrazones (R₁R₂C=NNH₂) are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral properties.[1] Their synthetic accessibility and the ease with which their structure can be modified make them an attractive scaffold for the design of novel therapeutic agents.
For SARS-CoV-2, a key therapeutic target is the Main Protease (Mpro or 3CLpro), a viral enzyme crucial for the cleavage of viral polyproteins into functional units essential for viral replication and transcription.[1] Inhibiting Mpro effectively halts the viral life cycle. The unique substrate specificity of Mpro, which is not present in humans, reduces the likelihood of off-target effects, making it a prime candidate for drug development.[1] Several studies have now reported the potential of hydrazone-based derivatives to inhibit SARS-CoV-2 Mpro, making them a promising area of research.[1][2]
Comparative Analysis of Hydrazone Analogues: A Data-Driven Overview
Molecular docking studies provide a quantitative measure of the binding affinity between a ligand (hydrazone analogue) and a receptor (SARS-CoV-2 protein), typically expressed as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding affinity. The following table summarizes the findings from various in silico studies on hydrazone analogues targeting SARS-CoV-2 proteins.
| Hydrazone Analogue/Derivative | SARS-CoV-2 Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Novel Thiohydrazone/Hydrazone Analogues | Main Protease (Mpro) | -5.0 to -5.4 | GLU 166, CYS 145, MET 165, HIS 41, GLN 189 | [1] |
| (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil (3-Cl BHB) | Main Protease (Mpro) | -8.90 | Not specified | [2] |
| (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil (3-Cl BHB) | RNA-dependent RNA polymerase (RdRp) | -8.60 | Not specified | [2] |
| Reference Inhibitors | ||||
| Hydroxychloroquine | Main Protease (Mpro) | -5.7 | Not specified | [1] |
| Remdesivir | Main Protease (Mpro) | -7.1 | Not specified | [1] |
| α-ketoamide (co-crystallized ligand) | Main Protease (Mpro) | -7.3 | Not specified | [1] |
Analysis of Comparative Data:
The data clearly indicates that while some novel thiohydrazone and hydrazone analogues show promising interactions with the Mpro active site, their binding affinities are moderate compared to established drugs like Remdesivir.[1] However, the bis-hydrazone derivative, 3-Cl BHB, demonstrates a significantly stronger binding affinity for both Mpro and RdRp, suggesting it could be a more potent inhibitor.[2] This highlights the critical role of the specific chemical structure of the hydrazone analogue in determining its inhibitory potential. The stronger binding of 3-Cl BHB can be attributed to its larger structure and potential for more extensive interactions within the binding pockets of the target proteins.
A Self-Validating Protocol for Molecular Docking of SARS-CoV-2 Inhibitors
To ensure the reliability and reproducibility of in silico results, a robust and validated docking protocol is paramount. The following step-by-step methodology, primarily using the widely accepted AutoDock Vina software, incorporates self-validating checks.
Experimental Workflow for Molecular Docking
Caption: A validated workflow for in silico molecular docking studies.
Detailed Step-by-Step Methodology:
1. Protein Preparation:
-
Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein, for instance, the SARS-CoV-2 Main Protease (Mpro), from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5N5O.[1]
-
Clean the Structure: Remove water molecules, co-solvents, and any existing ligands from the PDB file using software like PyMOL or Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in PDBQT format: Convert the prepared protein file into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the hydrazone analogue and prepare it for docking.
-
Protocol:
-
Draw Ligand: Draw the 2D structure of the hydrazone analogue using software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the tools available in Maestro.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT format: Save the prepared ligand in the PDBQT format using AutoDock Tools.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
-
Protocol:
-
Identify Active Site: The active site of Mpro is well-characterized and typically includes the catalytic dyad HIS 41 and CYS 145.[1]
-
Define Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that must be carefully set.
-
4. Protocol Validation (Self-Validating Step):
-
Objective: To ensure that the docking protocol can accurately reproduce the known binding mode of a ligand.
-
Protocol:
-
Redocking: Before docking the hydrazone analogues, perform a redocking experiment with the co-crystallized ligand that was originally present in the downloaded PDB file.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original position. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol is reliable.[3]
-
5. Molecular Docking:
-
Objective: To predict the binding pose and affinity of the hydrazone analogues within the protein's active site.
-
Protocol:
-
Run AutoDock Vina: Execute the docking simulation using the prepared protein, ligand files, and the defined grid box. AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.
-
6. Analysis of Results:
-
Objective: To interpret the docking results and identify the most promising candidates.
-
Protocol:
-
Analyze Binding Energy: The pose with the most negative binding energy (in kcal/mol) is considered the most favorable.
-
Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's active site residues. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
7. Post-Docking Analysis (Optional but Recommended):
-
Objective: To further validate the stability of the ligand-protein complex.
-
Protocol:
-
Molecular Dynamics (MD) Simulations: Perform MD simulations to observe the dynamic behavior of the complex over time. Stable RMSD values for the complex during the simulation indicate a stable interaction.[1]
-
MM-GBSA Calculations: Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can provide a more accurate estimation of the binding free energy.
-
8. ADMET Prediction:
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising hydrazone analogues.
-
Protocol:
-
In Silico Prediction: Use online tools or software to predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity. This helps in assessing the drug-likeness of the compounds.[1]
-
Visualizing the Interaction: Hydrazone Analogue in the Mpro Active Site
The interaction between a ligand and a protein is a complex interplay of various non-covalent forces. Understanding these interactions is key to designing more potent inhibitors.
Caption: Key interactions between a hydrazone analogue and Mpro active site residues.
This diagram illustrates how a hydrazone analogue can bind to the Mpro active site. Hydrogen bonds with the catalytic dyad (HIS 41 and CYS 145) and other key residues like GLU 166 are critical for strong binding. Additionally, hydrophobic interactions and pi-pi stacking with aromatic residues like PHE 140 contribute to the stability of the complex. The presence of heteroatoms (nitrogen, oxygen) in the hydrazone scaffold facilitates the formation of these crucial hydrogen bonds.[1]
Conclusion and Future Directions
In silico molecular docking serves as a vital first step in the drug discovery pipeline, enabling the rapid and cost-effective identification of promising lead compounds. This guide has demonstrated that while hydrazone analogues as a class show potential as SARS-CoV-2 inhibitors, their efficacy is highly dependent on their specific structural features. The bis-hydrazone derivative, 3-Cl BHB, stands out with its superior predicted binding affinity, warranting further investigation.
It is crucial to emphasize that in silico results are predictive and must be validated through experimental in vitro and in vivo assays to confirm their antiviral activity and assess their safety profiles. The detailed, self-validating protocol presented here provides a robust framework for conducting reliable and reproducible molecular docking studies, paving the way for the rational design and discovery of novel and effective hydrazone-based inhibitors against SARS-CoV-2.
References
-
Santhosh, C. R., Chinnam, S., Ananthnag, G. S., Oduselu, G. O., Chidambaram, K., Kerru, N., Kottam, N., & Madhu, G. M. (2025). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. Royal Society Open Science. [Link]
-
Tabbiche, A., Goudjil, M., Tabbiche, M., Belkacem, M., & Dahnoun, F. (2022). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure, 1261, 132865. [Link]
-
Harnessing Brazilian biodiversity database: identification of flavonoids as potential inhibitors of SARS-CoV-2 main protease using computational approaches and all-atom molecular dynamics simulation. (2024). International Journal of Molecular Sciences. [Link]
-
G. P, S., S, S., & P, S. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(12), 4415-4427. [Link]
-
Santhosh, C. R., Chinnam, S., Ananthnag, G. S., Oduselu, G. O., Chidambaram, K., Kerru, N., Kottam, N., & Madhu, G. M. (2025). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. ResearchGate. [Link]
-
Zulvikar, A., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences, 20(1), 5739. [Link]
-
Sonadevi, S., Rajaraman, D., Saritha, M., Dhandapani, A., Solo, P., Augustine, T., Thomas, J. M., & Anthony, L. A. (2024). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Molecular Physics, 123(19), e2407538. [Link]
-
Quan, P. M., Long, P. Q., et al. (2022). Molecular docking tutorial using AutoDock 4.2.6 on SARS-CoV-2 main protease for beginner. Vietnam Journal of Science and Technology, 60(6), 929-938. [Link]
Sources
- 1. Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
Validating the Structure of Synthesized Hydrazone Compounds Using Single Crystal X-ray Diffraction: A Comparative Guide
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. For researchers working with hydrazone compounds—a class of molecules renowned for their diverse biological activities—this structural verification is a critical step that underpins all subsequent research.[1] This guide provides an in-depth comparison of analytical techniques for structural validation, establishing single crystal X-ray diffraction (SCXRD) as the definitive method. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to empower researchers in their quest for structural certainty.
The Indispensable Role of Hydrazones and the Imperative of Structural Validation
Hydrazones, characterized by the >C=N-NH- functional group, are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[1] The synthesis of novel hydrazone derivatives is a vibrant area of research, with the ultimate goal of developing more potent and selective therapeutic agents.[1][2]
However, the synthesis of a novel compound is only the first step. Before any biological evaluation can be meaningfully undertaken, its molecular structure must be unambiguously confirmed. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug candidates. This underscores the critical need for a robust and reliable method for structural elucidation.
A Comparative Overview of Structural Elucidation Techniques
Several analytical techniques are commonly employed to characterize newly synthesized compounds. While each provides valuable information, they differ significantly in the level of structural detail they can offer.
| Technique | Information Provided | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides indirect structural information; can be challenging to interpret for complex molecules; does not directly reveal 3D arrangement in the solid state.[3][4] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Primarily provides information on mass and elemental composition; does not reveal stereochemistry or connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Provides information about the types of bonds present but not their connectivity or spatial arrangement.[5] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, unit cell parameters. | Data can be difficult to interpret due to peak overlap, especially for new compounds without a reference pattern.[6][7][8] |
| Single Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.[9][10][11] | Requires a high-quality single crystal, which can be challenging to grow.[9][12] |
As the table illustrates, while techniques like NMR, MS, and IR are essential for preliminary characterization, they provide pieces of the structural puzzle.[12] In contrast, single crystal X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional picture of a molecule's structure in the solid state. [10][12][13] It is for this reason that SCXRD is universally regarded as the "gold standard" for structural determination.[12][13]
Why SCXRD is the Gold Standard
The power of SCXRD lies in its ability to directly map the electron density within a crystal.[9] When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern.[8][10] By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map can be constructed. From this map, the precise positions of all atoms in the molecule can be determined, revealing bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[9][14] This level of detail is unattainable with other techniques and is crucial for understanding structure-activity relationships, designing new drug candidates, and securing intellectual property.
The Experimental Workflow: From Synthesis to Structure
The journey from a newly synthesized hydrazone to a validated crystal structure involves a series of meticulous steps. This section provides a detailed, field-proven protocol.
Part 1: Synthesis and Purification of the Hydrazone Compound
The synthesis of hydrazones typically involves the condensation reaction between a hydrazide and an aldehyde or ketone.[1][2][15] Various synthetic methodologies exist, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions.[15]
A General Protocol for Solution-Based Hydrazone Synthesis:
-
Dissolution: Dissolve equimolar amounts of the chosen hydrazide and aldehyde/ketone in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[2][5]
-
Reaction: Reflux the mixture for a designated period (typically 2-5 hours).[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent to remove any soluble impurities.[16] For optimal purity, recrystallization is highly recommended.[1][16]
Part 2: The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging, yet critical, step in the entire process. The ideal crystal for SCXRD should be well-formed, with sharp edges and faces, and typically between 0.1 and 0.5 mm in size.
Key Considerations for Crystal Growth:
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction data.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have limited solubility at room temperature.[16] Experiment with a range of solvents with varying polarities.
-
Slow Cooling: Rapid cooling often leads to the formation of small, poorly-ordered crystals. Slow, controlled cooling allows for the ordered arrangement of molecules into a single crystal lattice.[17][18]
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified hydrazone in a suitable solvent to create a saturated or near-saturated solution.[18] Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[5][18]
-
Solvent Diffusion (Layering): This technique is particularly useful for compounds that are highly soluble in most solvents.
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top of the solution.[19]
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization at the interface of the two solvents.[19]
-
-
Vapor Diffusion: Similar to solvent diffusion, this method involves placing a vial containing the dissolved compound inside a larger, sealed container that also contains a reservoir of a more volatile "poor" solvent. The vapor from the poor solvent slowly diffuses into the solution, inducing crystallization.
Part 3: The Single Crystal X-ray Diffraction Experiment
Once a suitable single crystal has been obtained, it is ready for analysis.
Workflow for SCXRD Data Collection and Structure Refinement:
Caption: Workflow for Single Crystal X-ray Diffraction Analysis.
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of a diffractometer and rotated. A detector records the diffraction pattern as the crystal is rotated.[14]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined to best fit the experimental data.
-
Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness. The results are typically presented in a Crystallographic Information File (CIF).
Interpreting the Results: A Guide for the Non-Crystallographer
The output of a successful SCXRD experiment is a wealth of information. For the researcher focused on drug development, the key takeaways are:
-
Unambiguous Connectivity and Stereochemistry: The 3D model confirms the exact bonding arrangement and the absolute configuration of all stereocenters.[20]
-
Precise Molecular Geometry: Accurate bond lengths and angles provide insights into the molecule's conformation.[9][14]
-
Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state, which can be important for understanding physical properties like solubility and stability.
Conclusion: The Unparalleled Value of Single Crystal X-ray Diffraction
In the rigorous and demanding field of drug development, there is no room for ambiguity. While a suite of analytical techniques is necessary for comprehensive characterization, single crystal X-ray diffraction remains the undisputed gold standard for the definitive structural validation of synthesized compounds.[12][13] The detailed, three-dimensional information it provides is not merely confirmatory; it is foundational, enabling a deeper understanding of a molecule's properties and guiding the rational design of future therapeutic agents. By embracing the principles and protocols outlined in this guide, researchers can proceed with confidence, knowing that their work is built upon a solid foundation of structural certainty.
References
-
ResearchGate. (2019). Which single crystal growth technique is best for growing nice crystals from Co(III)-Hydrazone complexes? Retrieved from [Link]
-
PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Retrieved from [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]
-
Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Omics Online. (n.d.). Advantages and Procedures of NMR Spectroscopy and X-Ray Crystallography. Retrieved from [Link]
-
Quora. (2014). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Retrieved from [Link]
-
National Institutes of Health. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Phase purity of hydrazide 1 Fig. 1. Compound 1. Room temperature. Powder X-ray diffraction pattern calculated from single crysta. Retrieved from [Link]
-
CCDC. (2023). Strengths and Limitations of Powder X-ray Diffraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
-
ResearchGate. (2016). Where can I find cif files for organic compounds? Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. news-medical.net [news-medical.net]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pulstec.net [pulstec.net]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recrystallization [sites.pitt.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. How To [chem.rochester.edu]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Biological Evaluation of 3-Benzylidene-4-Chromanone Derivatives
An objective comparison of performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 3-Benzylidene-4-Chromanones
The 3-benzylidene-4-chromanone core represents a class of heterocyclic compounds structurally analogous to chalcones, where the carbonyl group is part of a chromanone ring system. This structural rigidity and inherent reactivity have positioned them as "privileged scaffolds" in medicinal chemistry. These compounds are not merely synthetic curiosities; they are recognized for a diverse and potent range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their mechanism often involves acting as Michael acceptors, allowing for covalent interactions with biological nucleophiles like cysteine residues in key enzymes and transcription factors, thereby modulating their function.[3]
This guide provides a comparative analysis of the biological evaluation of select 3-benzylidene-4-chromanone derivatives, offering insights into structure-activity relationships (SAR) and presenting detailed, field-proven protocols for their assessment. The objective is to equip researchers with the foundational knowledge and practical methodologies to effectively screen and characterize novel derivatives within this promising chemical class.
Comparative Analysis of Biological Activities
The therapeutic potential of a 3-benzylidene-4-chromanone derivative is profoundly influenced by the nature and position of substituents on both the chromanone ring and the benzylidene moiety. Below, we compare the performance of representative derivatives across key biological assays.
Anticancer and Cytotoxic Potential
A significant body of research has focused on the antiproliferative effects of these compounds against various cancer cell lines.[3] The primary mechanism is often attributed to the induction of apoptosis and cell cycle arrest.[1][4] A common trend is that structural modifications, such as the incorporation of a pyrazoline ring or specific substitutions, can dramatically enhance cytotoxicity compared to the parent compounds.[1][5][6]
Comparative Cytotoxicity Data (IC₅₀ Values)
| Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | (E)-3-benzylidenechroman-4-one | HL-60 (Leukemia) | > 50 | [1] |
| Derivative B | (E)-3-(4-methoxybenzylidene)chroman-4-one | HL-60 (Leukemia) | 35.2 | [1] |
| Derivative C | Spiropyrazoline analogue of Derivative B | HL-60 (Leukemia) | 16.5 | [1] |
| Derivative D | (E)-3-(4-N,N-diethylaminobenzylidene)flavanone | NALM-6 (Leukemia) | 9.08 | [1] |
| Derivative E | 7-methoxy, 4'-hydroxy-benzylidenechromanone | Oral Carcinoma | High Tumor Specificity | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Michael Acceptor System: The α,β-unsaturated ketone moiety is critical for activity, enabling interaction with nucleophilic residues on target proteins.
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃, -N(C₂H₅)₂) on the benzylidene ring, particularly at the para position, often enhance cytotoxic activity (compare Derivative A and B).[1]
-
Heterocyclic Modifications: The conversion of the benzylidene double bond into a spiropyrazoline ring system (Derivative C) can significantly increase antiproliferative effects, potentially by altering lipophilicity and target interactions.[1][6]
-
Tumor Specificity: Strategic placement of methoxy and hydroxyl groups can lead to derivatives with higher toxicity towards cancer cells compared to normal cells, a critical parameter for therapeutic development.[7]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 3-Benzylidene-4-chromanones have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[2][8] Their efficacy is often linked to the specific substitution patterns that influence their ability to penetrate microbial cell walls and interact with essential enzymes.
Comparative Antimicrobial Data (MIC Values)
| Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Derivative F | 7-hydroxy-chroman-4-one (precursor) | S. aureus | > 1024 | [2] |
| Derivative G | 7-benzyloxy-3-benzylidene-chroman-4-one | S. aureus | 512 | [2] |
| Derivative H | 7-benzyloxy-3-(4-methoxybenzylidene)-chroman-4-one | S. aureus | 256 | [2] |
| Derivative I | 3-benzylidene-4-chromanone (meta-Cl) | M. tuberculosis H37Rv | < 1.0 | [9] |
| Derivative J | 3-benzylidene-4-chromanone (para-Cl) | M. tuberculosis H37Rv | > 12.5 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Core Moiety Importance: The introduction of the benzylidene group confers antimicrobial activity to the otherwise inactive chroman-4-one core (compare Derivative F and G).[2]
-
Lipophilicity and Substituents: Adding lipophilic groups like a benzyloxy moiety at the 7-position and electron-donating groups on the benzylidene ring can improve activity against common bacteria.
-
Positional Isomerism: For anti-tubercular activity, the position of substituents is critical. Meta-substituted derivatives on the benzylidene ring (Derivative I) show significantly higher potency against Mycobacterium tuberculosis than their ortho- or para-counterparts (Derivative J).[9]
Anti-inflammatory Effects
Chronic inflammation underlies numerous diseases. Chromanone derivatives have been shown to exert potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][11] This is often achieved by suppressing key signaling pathways such as Nuclear Factor-kappa B (NF-κB).[11][12]
Comparative Anti-inflammatory Activity
| Derivative | Assay | Key Finding | Mechanism of Action | Reference |
| Derivative K | NO Production in LPS-stimulated BV-2 cells | Potent inhibition of NO release and iNOS expression | Deactivation of NF-κB via TLR4-mediated pathways | [11] |
| Derivative L | Croton oil-induced auricular dermatitis in mice | Dose-dependent inhibition of edema | In vivo anti-inflammatory effect | [10] |
| Derivative M | Protein Denaturation Assay | Inhibition of heat-induced albumin denaturation | Membrane stabilization | [13][14] |
Structure-Activity Relationship (SAR) Insights:
-
Pathway Inhibition: The ability to inhibit the NF-κB signaling cascade is a hallmark of the most potent anti-inflammatory chromanone derivatives.[11]
-
In Vivo Correlation: Compounds showing strong inhibition of inflammatory mediators in vitro (e.g., NO production) often translate this activity to in vivo models of inflammation.[10][11]
Key Evaluation Methodologies: Detailed Protocols
The trustworthiness of a comparative guide rests on the robustness of its experimental protocols. The following are self-validating, step-by-step methods for assessing the primary biological activities of 3-benzylidene-4-chromanone derivatives.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed cells in a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Include wells for blanks (medium only) and untreated controls (cells with medium only).
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (<0.5%).
-
Replace the medium in the wells with 100 µL of medium containing the respective compound concentrations. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Use a reference wavelength of >650 nm to correct for background absorbance.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_test / Abs_control) * 100.
-
Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.[21][22]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture plate, inoculate a few colonies of the test microorganism into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (in a broth-compatible solvent like DMSO) to the first well and mix, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[20] A microplate reader can also be used to measure absorbance for a quantitative assessment.
-
Protocol 3: In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)
Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[19] In this protocol, murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce inflammation and produce NO. The inhibitory effect of the test compound on NO production is then quantified.[23]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test derivative (determined from a preliminary MTT assay).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group and an LPS-only control group.
-
Incubate for 24 hours.[23]
-
-
Griess Reagent Assay:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature in the dark. A purple/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540-550 nm.[23]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Visualizing Experimental Design and Mechanisms
A clear understanding of the experimental workflow and the underlying biological pathways is crucial for effective drug discovery.
General Evaluation Workflow
The following diagram outlines a logical workflow for the comprehensive biological evaluation of a newly synthesized 3-benzylidene-4-chromanone derivative.
Caption: High-level workflow for screening 3-benzylidene-4-chromanone derivatives.
Target Signaling Pathway: NF-κB in Inflammation
Many anti-inflammatory derivatives exert their effects by inhibiting the NF-κB pathway. The diagram below illustrates this common mechanism in LPS-stimulated macrophages.
Caption: Inhibition of the NF-κB signaling pathway by a chromanone derivative.
Conclusion and Future Directions
The 3-benzylidene-4-chromanone scaffold is a versatile and highly tractable starting point for the development of novel therapeutics. As demonstrated, subtle chemical modifications can profoundly alter biological activity, shifting a compound's profile from cytotoxic to antimicrobial or anti-inflammatory. The comparative data underscores the importance of systematic screening and structure-activity relationship studies.
Future research should focus on multi-target drug design, creating derivatives that can simultaneously address complex diseases like cancer, where inflammation is a key component of the tumor microenvironment. Furthermore, exploring novel delivery systems and formulations will be critical to improving the bioavailability and therapeutic index of these promising compounds, paving the way for their translation from the laboratory to clinical applications.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
-
Kupcewicz, B., Bąk, A., Budzisz, E., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(7), 1613. [Link]
-
Noshita, T., et al. (2016). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Chemical & Pharmaceutical Bulletin, 64(8), 1203-1207. [Link]
-
Govindasami, T., et al. (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Drug and Chemical Toxicology. [Link]
-
Noshita, T., et al. (2016). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Chemical & Pharmaceutical Bulletin, 64(8), 1203-7. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Heffeter, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50531. [Link]
-
Govindasami, T., et al. (2021). Structures of synthesized 3-benzylidene chroman-4-ones. ResearchGate. [Link]
-
Govindasami, T., et al. (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Drug and Chemical Toxicology, 45(6), 2656-2669. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Dimmock, J. R., et al. (2008). Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(5), 968-976. [Link]
-
van der Westhuizen, F. H., et al. (2009). Anti-inflammatory activities of selected synthetic homoisoflavanones. South African Journal of Science, 105(1-2). [Link]
-
Vargas-Ceballos, M. A., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1145. [Link]
-
Uesawa, Y., et al. (2016). Quantitative Structure-cytotoxicity Relationship of 3-Benzylidenechromanones. Anticancer Research, 36(11), 5893-5900. [Link]
-
Gunathilake, K., et al. (2018). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Govindasami, T., et al. (2021). Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. ResearchGate. [Link]
-
Kupcewicz, B., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(7), 1613. [Link]
-
Kupcewicz, B., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PubMed. [Link]
-
Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Le, T. T., & Meder, F. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 102, 163-168. [Link]
-
Chen, J., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 140, 106767. [Link]
-
Araújo, G. R., et al. (2024). Reaction of 4-chromanone with benzaldehyde in the presence of pyrrolidine. ResearchGate. [Link]
-
Dimmock, J. R., et al. (2007). 3-benzylidene-4-chromanones: a novel cluster of anti-tubercular agents. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 381-388. [Link]
-
Chen, J., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. Scientific Reports, 11(1), 12648. [Link]
Sources
- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-cytotoxicity Relationship of 3-Benzylidenechromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-benzylidene-4-chromanones: a novel cluster of anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. cetjournal.it [cetjournal.it]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. mdpi.com [mdpi.com]
- 22. ovid.com [ovid.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-methylbenzohydrazide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 3-Bromo-4-methylbenzohydrazide (CAS No. 515143-79-0). As a compound utilized by researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document synthesizes technical data with field-proven best practices to offer a comprehensive, step-by-step operational plan.
Hazard Assessment and Immediate Safety Precautions
3-Bromo-4-methylbenzohydrazide is a dual-natured compound, possessing hazards associated with both its halogenated aromatic structure and its hydrazide functional group. It must be treated as a hazardous substance at all times.
Known Hazards:
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
While comprehensive toxicological data is not widely available, the hydrazide moiety is structurally related to hydrazine, a known toxin and potential carcinogen. Therefore, it is critical to handle this compound with the assumption of higher toxicity and employ rigorous safety measures.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the following minimum PPE.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[2][3] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation. |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. Due to its chemical structure, 3-Bromo-4-methylbenzohydrazide waste falls into two primary categories that dictate its disposal pathway.
-
Halogenated Organic Waste: The presence of a bromine atom classifies this compound as a halogenated organic. These wastes must not be mixed with non-halogenated solvent waste streams, as their incineration requires specific conditions to prevent the formation of acid gases and other hazardous byproducts.[4]
-
Nitrogenous Organic Waste: The hydrazide group introduces nitrogen. During incineration, nitrogen-containing compounds can contribute to the formation of nitrogen oxides (NOx), a regulated pollutant.[5][6]
Core Directive: All waste containing 3-Bromo-4-methylbenzohydrazide, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, must be segregated into a dedicated "Halogenated Organic Hazardous Waste" container.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe collection, storage, and disposal of 3-Bromo-4-methylbenzohydrazide waste. The primary disposal method for this class of chemical is high-temperature incineration at a licensed hazardous waste facility.[4][7] On-site chemical treatment is not recommended for this compound due to the lack of validated procedures and the potential for hazardous reactions associated with the hydrazide group.[8]
Experimental Workflow: Waste Collection and Storage
Caption: Waste collection and storage workflow.
Protocol Details:
-
Containerization:
-
Use a dedicated, leak-proof waste container made of a material compatible with halogenated organic solids and solvents (e.g., polyethylene or glass).
-
Ensure the container has a secure, vapor-tight lid to prevent the escape of fumes.
-
-
Labeling:
-
As soon as the first item of waste is added, label the container clearly with the words "Hazardous Waste."
-
List all contents. Critically, write the full chemical name: "3-Bromo-4-methylbenzohydrazide, CAS: 515143-79-0." This provides the disposal facility with the necessary information to manage both the halogen and nitrogen components appropriately.
-
Include an estimate of the concentration if the waste is in a solution.
-
-
Accumulation:
-
Place all materials contaminated with the compound, including residual powder, contaminated gloves, weigh paper, and rinsed glassware (final rinse solvent must also be collected), into the designated container.
-
Always keep the waste container sealed when not actively adding waste.
-
-
Storage and Final Disposal:
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area must be well-ventilated and away from heat sources or incompatible chemicals.
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
Once the container is full, arrange for pickup by your institution's certified hazardous waste management provider or Environmental Health & Safety (EHS) department. They will manage the final transport and incineration in compliance with all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Caption: Spill response decision-making process.
Small Spill (Solid Powder):
-
Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE as detailed in Section 1.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent the powder from becoming airborne.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), then with soap and water. All cleaning materials (cloths, wipes) must be placed in the hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste - Spill Debris" with the chemical name and dispose of it through your institution's EHS department.
Large Spill:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert: Contact your institution's EHS department or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled. Do not attempt to clean up a large spill yourself.
Regulatory Framework
Disposal of 3-Bromo-4-methylbenzohydrazide is regulated under hazardous waste laws. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[9] While this specific compound may not be explicitly listed, it would likely be classified as hazardous based on:
-
Characteristic Wastes: It may exhibit toxicity (a formal TCLP test would be required for confirmation).[9]
-
Listed Wastes: Waste streams from certain industrial processes involving halogenated compounds are listed under the "F" codes (wastes from non-specific sources).[10][11]
It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in accordance with institutional policies and all relevant government regulations.
References
- chemical label 3-bromo-4-methylbenzohydrazide. (n.d.).
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- DTIC. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Google Patents. (2017). Methods and systems for neutralization of hydrazine.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.
- UN Environment Programme. (n.d.). Basic principles of waste incineration.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
- EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ResearchGate. (2001). Detoxifying of hydrazine in waste waters.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Sentry. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- EPA. (n.d.). Waste Code - RCRAInfo.
- National Center for Biotechnology Information. (n.d.). Waste Incineration Overview.
- Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- Human Metabolome Database. (2021, September 11). Showing metabocard for Benzohydrazide (HMDB0249018).
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- PHMSA. (n.d.). List of Hazardous Substances and Reportable Quantities.
- Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. basel.int [basel.int]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. Waste Code [rcrainfo.epa.gov]
A Senior Application Scientist's Guide to Handling 3-Bromo-4-methylbenzohydrazide: Essential Safety Protocols and Operational Plans
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. 3-Bromo-4-methylbenzohydrazide is a compound for which the full toxicological profile has not been exhaustively investigated. This guide provides a robust framework for its safe handling, grounded in the principles of risk mitigation and procedural excellence. The core philosophy is to treat this compound with a high degree of caution, assuming potential hazards beyond its known classifications.
Hazard Identification and Risk Assessment: A Proactive Stance
The Globally Harmonized System (GHS) provides our baseline understanding of 3-Bromo-4-methylbenzohydrazide's known hazards. However, true laboratory safety begins where the datasheet ends. We must operate under the assumption of uncharacterized risks.
Known GHS Classifications: According to safety data, 3-Bromo-4-methylbenzohydrazide is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Class | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
The hydrazide functional group warrants additional caution. Structurally related compounds, like hydrazine itself, are known to be acutely toxic, corrosive, and are suspected carcinogens.[2][3] While this compound is not hydrazine, the structural alert necessitates handling protocols that minimize all routes of exposure. A thorough, procedure-specific risk assessment must be conducted before any work begins.
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and a chemical hazard, but it is only effective when used in conjunction with robust engineering and administrative controls.
Engineering Controls: The First Line of Defense
All manipulations of 3-Bromo-4-methylbenzohydrazide, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[3][4] The fume hood is your most critical engineering control, designed to capture and exhaust dust and vapors, protecting your breathing zone.[3]
Personal Protective Equipment Ensemble
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a standard in many laboratories, but it is crucial to inspect them for any signs of degradation or perforation before each use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with any residual chemical. After any handling procedure, dispose of the gloves in the appropriate hazardous waste stream and wash your hands thoroughly with soap and water.[5]
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory. However, due to the "serious eye irritation" classification, it is strongly recommended to use chemical splash goggles. When there is a significant risk of splashing, such as during the transfer of solutions or when handling larger quantities, a full-face shield should be worn over the safety goggles.[6]
Respiratory Protection: The primary method for respiratory protection is the use of a chemical fume hood. If your risk assessment determines that procedures may generate significant dust or aerosols that cannot be adequately contained within a fume hood (e.g., cleaning up a large spill), respiratory protection is necessary. A NIOSH-approved respirator with P100 (particulate) filters or an organic vapor cartridge may be appropriate, depending on the specific task.[7] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.
Protective Clothing: A flame-resistant laboratory coat must be worn and kept fully fastened. Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[3][6] Contaminated clothing must be removed immediately and decontaminated before reuse.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
Experimental Workflow: Weighing and Dissolution
Caption: Workflow for handling 3-Bromo-4-methylbenzohydrazide.
Protocol:
-
Pre-Handling Verification:
-
Confirm that the chemical fume hood has a valid certification and is functioning correctly (check the airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.
-
Don the complete PPE ensemble as described above.
-
-
Weighing the Compound:
-
Perform all weighing operations on a balance located inside the fume hood.
-
Use a creased weigh paper or a tared container to handle the solid.
-
Handle the material gently to prevent the generation of airborne dust.
-
-
Preparing the Solution:
-
Add the measured solvent to the reaction vessel first.
-
Slowly and carefully add the weighed 3-Bromo-4-methylbenzohydrazide to the solvent while stirring to facilitate dissolution and prevent clumping.
-
-
Post-Handling and Decontamination:
-
Once the transfer is complete, carefully decontaminate any equipment used, including spatulas and the balance area, with an appropriate solvent (e.g., 70% ethanol), collecting the waste for proper disposal.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE by first taking off gloves (turning them inside out), followed by the lab coat, and finally eye protection. Dispose of single-use items in the designated hazardous waste container.
-
Immediately wash hands and forearms thoroughly with soap and water.
-
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spill:
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.[9]
-
Major Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[10] Do not attempt to clean it up without appropriate training and respiratory protection.[9]
-
Disposal Plan: All waste containing 3-Bromo-4-methylbenzohydrazide, including excess solid, contaminated solutions, and disposable materials (gloves, weigh paper, absorbent pads), must be treated as hazardous waste.
-
Waste Stream: Collect all waste in a clearly labeled "Halogenated Organic Waste" container.[11]
-
Labeling: Ensure the waste container is properly labeled with the full chemical name and an indication of its hazards.
-
Segregation: Do not mix this waste with other waste streams, particularly those containing incompatible materials like strong oxidizing agents.[8]
-
Regulations: All disposal must adhere strictly to local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
References
-
Chemical Label for 3-bromo-4-methylbenzohydrazide. Google Cloud. 1
-
Safety Data Sheet for 3-bromo-4-methylbenzohydrazide. Sigma-Aldrich. Link
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Pishro Chem. 6
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. 12
-
Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. 13
-
Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde. MilliporeSigma. Link
-
Bromination safety. YouTube. Link
-
3-Bromo-4-hydroxybenzaldehyde. PubChem. Link
-
Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate. Thermo Fisher Scientific. 8
-
Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde. Fisher Scientific. 14
-
Safety and Handling of Hydrazine. DTIC. 15
-
Hydrazine hydrate. Organic Syntheses. Link
-
Safety Data Sheet for 3-Bromo-4-methylbenzoic acid. Fisher Scientific. 7
-
Bromine Safety Handbook. Repository officiële overheidspublicaties. Link
-
Bromine water - disposal. Chemtalk. Link
-
Safety Data Sheet for 4-Methylbenzohydrazide. TCI Chemicals. 5
-
Bromine Safety Handbook. ICL Group. Link
-
Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem. Link
-
4-Bromo-3-methylbenzaldehyde Safety Data Sheet. Apollo Scientific. Link
-
3-Bromo-4-methylbenzohydrazide. Matrix Scientific. Link
-
Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. MDPI. Link
-
Hydrazine Standard Operating Procedure Template. University of New Mexico. Link
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Link
-
(E)-N'-(2-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE. Organic Syntheses. Link
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Link
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dollycorporation.com [dollycorporation.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

